molecular formula C13H24N4O3S B585481 (S)-Isotimolol CAS No. 158636-96-5

(S)-Isotimolol

Katalognummer: B585481
CAS-Nummer: 158636-96-5
Molekulargewicht: 316.42
InChI-Schlüssel: MAMSPDKEMJALRZ-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-Isotimolol is a chiral impurity and stereoisomer of the active pharmaceutical ingredient Timolol, a non-cardioselective beta-adrenergic blocker . This compound serves as a critical chemical reference standard in the pharmaceutical industry for the analytical method development, validation, and quality assurance of Timolol and its related formulations . Its primary research value lies in ensuring the safety and quality of drug products by enabling the accurate identification and quantification of this specific impurity during commercial production and stability studies. Furthermore, this compound is essential in regulatory compliance workflows, particularly for Abbreviated New Drug Application (ANDA) filings to the U.S. Food and Drug Administration (FDA) . It is also used in toxicity studies to understand the profile of the drug formulation . The compound is characterized as Timolol EP Impurity B according to the European Pharmacopoeia and is also known as Timolol USP Related Compound B, underscoring its established role in pharmacopeial testing and global quality control protocols .

Eigenschaften

IUPAC Name

(2S)-3-(tert-butylamino)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O3S/c1-13(2,3)14-8-10(9-18)20-12-11(15-21-16-12)17-4-6-19-7-5-17/h10,14,18H,4-9H2,1-3H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMSPDKEMJALRZ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(CO)OC1=NSN=C1N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@@H](CO)OC1=NSN=C1N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158636-96-5
Record name (S)-2-(tert.-Butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]-1-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (S)-Isotimolol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (S)-Isotimolol, a critical reference standard and known impurity in the synthesis of the beta-adrenergic antagonist, Timolol. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical and pharmacological characteristics of this compound, offering insights into its synthesis, analytical characterization, and its significance in the pharmaceutical landscape.

Core Identity and Physicochemical Properties

This compound is the (S)-enantiomer of Isotimolol, a structural isomer of the widely used non-selective beta-blocker, Timolol.[1][2] Its primary role in the pharmaceutical industry is as a reference standard to ensure the purity and quality of Timolol Maleate during its development, manufacturing, and testing.[3][4][5]

PropertyValueSource(s)
CAS Number 158636-96-5[6][7]
Molecular Formula C13H24N4O3S[3][8]
Molecular Weight 316.42 g/mol [2][3][8]
IUPAC Name (2S)-3-(tert-butylamino)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-1-ol
Synonyms (S)-3-[(1,1-Dimethylethyl)amino]-2-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-1-propanol, Timolol Maleate Impurity B as S-Enantiomer[2][3][7]
Appearance White Powder[9]
Melting Point 115.1-118.0°C[9]

The Significance of this compound in Pharmaceutical Quality Control

The stereochemistry of a drug is paramount to its therapeutic efficacy and safety. In the case of Timolol, the pharmacologically active enantiomer is the (S)-(-)-enantiomer.[1] this compound, being a stereoisomer and a process-related impurity, must be carefully monitored and controlled in the final drug product. Its presence can arise from the starting materials or during the synthesis of Timolol. Therefore, having a well-characterized standard of this compound is essential for the development and validation of analytical methods to quantify its presence in Timolol drug substance and drug products.[3][4]

Synthesis and Stereochemical Control

While specific, detailed synthesis protocols for this compound are not extensively published, its synthesis can be inferred from the known synthetic routes for Timolol and its analogues. The key challenge lies in the stereoselective introduction of the chiral center. A plausible synthetic approach would involve the reaction of 3-chloro-4-morpholino-1,2,5-thiadiazole with a chiral glycidyl derivative, followed by the opening of the epoxide ring with tert-butylamine. To obtain the this compound enantiomer, one would need to start with a suitable chiral precursor.

A generalized synthetic workflow is depicted below:

G A 3-chloro-4-morpholino-1,2,5-thiadiazole C Intermediate Epoxide A->C Base B (R)-glycidol B->C E This compound C->E D tert-butylamine D->E Ring Opening

Caption: Proposed synthetic pathway for this compound.

The stereochemical purity of the final product is critically dependent on the enantiomeric purity of the starting chiral building block and the stereospecificity of the reaction steps.

Pharmacological Profile

This compound exhibits biological activity similar to that of Timolol, functioning as a beta-adrenergic antagonist.[3] The mechanism of action involves competitive binding to beta-adrenergic receptors, which blocks the effects of catecholamines. This leads to a reduction in heart rate, blood pressure, and intraocular pressure.[6] Although specific binding affinity studies for this compound are not widely available, its structural similarity to Timolol suggests that it would interact with the same receptors.

The core pharmacophore for beta-blocker activity includes the aromatic/heterocyclic ring system and the amino alcohol side chain, both of which are present in this compound.[1]

Analytical Characterization and Methodologies

The accurate identification and quantification of this compound as an impurity in Timolol require robust analytical methods. Due to the chiral nature of these molecules, chiral separation techniques are essential.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common technique for separating enantiomers of Timolol and its related impurities. Various chiral stationary phases (CSPs) are employed for this purpose.

Experimental Protocol: Chiral HPLC for Timolol Enantiomers

  • Column: A cellulose-based or protein-based chiral stationary phase, such as a Chiralpak or an ovomucoid column, is typically used.[10][11]

  • Mobile Phase: The choice of mobile phase depends on the CSP. For normal-phase HPLC, a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an amine modifier like diethylamine, is common.[10] For reversed-phase HPLC on protein-based columns, an aqueous buffer with an organic modifier like acetonitrile is used.[11]

  • Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.

  • Detection: UV detection at a wavelength of approximately 295-300 nm is suitable for Timolol and its isomers.[12]

  • Sample Preparation: The sample containing Timolol Maleate is dissolved in the mobile phase or a compatible solvent.

  • Analysis: The prepared sample is injected into the HPLC system, and the retention times of the (S)-Timolol and any impurities, including this compound and (R)-Timolol, are compared to those of certified reference standards.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC for chiral separations, often offering faster analysis times and reduced solvent consumption.[13]

Experimental Workflow: Chiral SFC Analysis

G A Sample Preparation (Dissolve in Methanol/CO2) B SFC System (Chiral Column) A->B C Detection (UV or MS) B->C D Data Analysis (Quantification of Impurities) C->D

Caption: General workflow for chiral SFC analysis of Timolol impurities.

Other Analytical Techniques

Other analytical methods that can be used for the characterization of this compound include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Thin-Layer Chromatography (HPTLC): For qualitative and quantitative analysis.[12]

Conclusion

This compound is a crucial molecule in the context of the pharmaceutical manufacturing of Timolol. A thorough understanding of its chemical properties, synthesis, and analytical behavior is essential for ensuring the quality, safety, and efficacy of Timolol-based therapies. This guide provides a foundational understanding for researchers and drug development professionals working with this important compound.

References

  • Agilent. (2020, June 23). Modernizing Chiral Separations with Glycopeptide-Based Chiral Columns. Retrieved from [Link]

  • ResearchGate. LC method for the simultaneous determination of R‐timolol and other closely related impurities in S‐timolol maleate: Optimization by use of an experimental design. Retrieved from [Link]

  • PubMed. (2020, February 20). Analytical quality by design development of an ecologically acceptable enantioselective HPLC method for timolol maleate enantiomeric purity testing on ovomucoid chiral stationary phase. Retrieved from [Link]

  • ResearchGate. Biocatalytic Asymmetric Synthesis of ( S )- and ( R )-Timolol. Retrieved from [Link]

  • Worldwidejournals.com. A simple and accurate normal phase liquid chromatographic method for the determination of chiral purity of (S) - (-) - 3-Tert Butylamino 1,2, Propane Diol. Retrieved from [Link]

  • Taylor & Francis Online. (2013, December 31). Concentration-dependent enantioselective transport of chiral timolol maleate across hairless mice skin upon using various concentration. Retrieved from [Link]

  • Cleanchem. This compound | CAS No: 158636-96-5. Retrieved from [Link]

  • Wanfang Data. Synthesis of S- and R-Timolol Maleate. Retrieved from [Link]

  • PubMed. (2014, January 17). Determination of (R)-timolol in (S)-timolol maleate active pharmaceutical ingredient: validation of a new supercritical fluid chromatography method with an established normal phase liquid chromatography method. Retrieved from [Link]

  • MDPI. (2024, January 11). The Study on Timolol and Its Potential Phototoxicity Using Chemical, In Silico and In Vitro Methods. Retrieved from [Link]

  • Analytica Chemie. This compound. Retrieved from [Link]

  • Farmacia Journal. THE ELABORATION OF NOVEL ANALYTICAL METHODS FOR CLEMASTINE AND TIMOLOL. Retrieved from [Link]

  • American Journal of Psychiatric Rehabilitation. (2024, April 16). Stability Indicating HPTLC Method For Estimation Of Timolol Maleate In Bulk & Its Pharmaceutical Formulation. Retrieved from [Link]

  • Systematic Reviews in Pharmacy. (2021, June 21). An Overview on Various Analytical Methods for Estimation of Atenolol and Amiodarone from its Bulk and Pharmaceu. Retrieved from [Link]

Sources

Technical Whitepaper: (S)-Isotimolol Reference Standard in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characterization, formation, and application of the (S)-Isotimolol reference standard, designed for researchers and quality control professionals in pharmaceutical development.

Executive Summary

Target Analyte: this compound (Timolol EP Impurity B / USP Related Compound B)[1] CAS Registry Number: 158636-96-5 (S-isomer) Role: Critical Process Impurity & Reference Standard Application: Purity profiling, HPLC method validation, and release testing for Timolol Maleate API and ophthalmic formulations.

This guide analyzes the structural divergence of this compound from the active pharmaceutical ingredient (API), Timolol, delineating the mechanistic pathways of its formation and the precise analytical protocols required for its detection.

Chemical Identity & Structural Divergence

This compound is a regioisomer of Timolol. While Timolol functions as a non-selective beta-adrenergic antagonist, Isotimolol exhibits negligible pharmacological activity due to the alteration in its pharmacophore geometry.[2]

Structural Comparison

The fundamental difference lies in the connectivity of the propanol side chain to the thiadiazole ring.

FeatureTimolol (API) This compound (Impurity)
IUPAC Name (S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol(S)-3-(tert-butylamino)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-1-ol
Ether Linkage Attached to Primary Carbon (C3) of the propyl chainAttached to Secondary Carbon (C2) of the propyl chain
Hydroxyl Group Secondary Alcohol (at C2)Primary Alcohol (at C1)
Molecular Formula C₁₃H₂₄N₄O₃SC₁₃H₂₄N₄O₃S
Molecular Weight 316.42 g/mol 316.42 g/mol
Regulatory ID USP Related Compound A / EP Impurity A (R-isomer is A, Isotimolol is B)[1][3][4]USP Related Compound B / EP Impurity B
Physicochemical Implications
  • Polarity Shift: The primary alcohol in Isotimolol typically results in a slightly different retention time (RT) compared to the secondary alcohol of Timolol in reverse-phase chromatography, though the resolution is often critical (Resolution < 2.0 in generic C18 methods).

  • Thermodynamic Stability: The formation of the secondary ether linkage (Isotimolol) is generally less favorable kinetically but can occur under specific pH and temperature conditions during synthesis.

Mechanistic Formation Pathway

Understanding the origin of this compound is essential for process control. It predominantly arises during the nucleophilic substitution step of the synthesis.

The "Wrong Alcohol" Attack

In the synthesis of Timolol, a common route involves the reaction of 3-chloro-4-morpholino-1,2,5-thiadiazole with (S)-1-(tert-butylamino)-2,3-propanediol .

  • Path A (Desired): The primary hydroxyl group of the diol (less sterically hindered) attacks the chlorothiadiazole, forming Timolol .

  • Path B (Impurity): The secondary hydroxyl group attacks the chlorothiadiazole, forming This compound .

This competition is governed by the basicity of the reaction medium and the steric bulk of the protecting groups (if used).

Pathway Visualization

IsotimololFormation Start Precursors: 3-chloro-4-morpholino-1,2,5-thiadiazole + (S)-1-(tert-butylamino)-2,3-propanediol Transition Nucleophilic Aromatic Substitution (SnAr) Start->Transition Timolol TIMOLOL (Major Product) Ether linkage at Primary OH (Kinetic Product) Transition->Timolol Path A: Attack by Primary -OH (Preferred) Isotimolol This compound (Impurity B) Ether linkage at Secondary OH (Thermodynamic/Steric Variance) Transition->Isotimolol Path B: Attack by Secondary -OH

Figure 1: Bifurcation in the synthesis pathway leading to Timolol and this compound.

Analytical Strategy & Protocol

Due to the structural isomerism, this compound is a "critical pair" in HPLC separation. Standard C18 columns may show co-elution if the mobile phase pH is not optimized.

Standard Preparation Protocol

Objective: Prepare a self-validating System Suitability Solution (SSS) to ensure resolution between Timolol and Isotimolol.

Reagents:

  • Timolol Maleate Reference Standard (API)

  • This compound Reference Standard (Impurity B)[3][5][6]

  • Solvent: Water:Methanol (50:50 v/v)

Step-by-Step Methodology:

  • Stock Solution A (Isotimolol):

    • Weigh 2.0 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with solvent. (Concentration: 20 µg/mL).

  • Stock Solution B (Timolol):

    • Weigh 20.0 mg of Timolol Maleate into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with solvent. (Concentration: 2000 µg/mL).

  • Spiked Resolution Solution (SSS):

    • Transfer 1.0 mL of Stock B into a 100 mL volumetric flask.

    • Add 1.0 mL of Stock A.

    • Dilute to volume with solvent.

    • Final Concentrations: Timolol (20 µg/mL), Isotimolol (0.2 µg/mL).

    • Note: This mimics a 1.0% impurity level spike.

Recommended Chromatographic Conditions (HPLC)
ParameterSpecificationRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Octadecylsilane packing provides necessary hydrophobic interaction.
Mobile Phase A Phosphate Buffer pH 3.0 + 0.5% TriethylamineLow pH suppresses silanol ionization; TEA improves peak shape for amines.
Mobile Phase B Acetonitrile : Methanol (50:50)Organic modifier to elute hydrophobic thiadiazole ring.
Gradient Isocratic or Shallow GradientIsomers require high theoretical plates; isocratic often yields better resolution for this specific pair.
Detection UV @ 295 nmMax absorption of the thiadiazole ring; minimizes baseline noise.
Flow Rate 1.0 - 1.2 mL/minStandard flow for 4.6mm ID columns.

System Suitability Acceptance Criteria:

  • Resolution (Rs): > 1.5 between Timolol and this compound peaks.

  • Tailing Factor: < 2.0 for both peaks.

  • Relative Retention Time (RRT): Isotimolol typically elutes before Timolol (approx RRT 0.8 - 0.9) due to the higher polarity of the primary alcohol/secondary ether arrangement.

Regulatory & Quality Impact

Pharmacopeial Limits
  • USP (United States Pharmacopeia): Classifies this as "Related Compound B". The acceptance criterion is typically NMT (Not More Than) 1.0% for individual impurities, but specific monographs may be tighter (0.5%).

  • EP (European Pharmacopoeia): Defined as "Impurity B".[1][3] Strict limits apply for ophthalmic preparations where local irritation is a concern.

Toxicological Relevance

While this compound lacks the beta-blocking potency of Timolol, its presence indicates process variability. High levels of Isotimolol suggest a lack of regiocontrol during the etherification step or thermal stress causing rearrangement. As a structural analogue, it must be controlled to prevent off-target binding or unknown ocular effects in glaucoma patients.

References

  • European Pharmacopoeia (Ph.[7] Eur.) . Timolol Maleate Monograph 0572. European Directorate for the Quality of Medicines (EDQM).

  • United States Pharmacopeia (USP) . Timolol Maleate: Related Compound B Reference Standard. USP Catalog No. 1667523.

  • LGC Standards . This compound (Timolol Impurity B).[3][5][8] Product Data Sheet CAS 158636-96-5.[4][8][9][10][11][12]

  • PubChem . Compound Summary: Isotimolol.[2][3][12] National Library of Medicine.[3]

  • TLC Pharmaceutical Standards . Timolol EP Impurity B (S-Isomer).[1] Structure and Characterization Data.[2][3][4][6][7][11][12][13][14][15]

Sources

An In-Depth Technical Guide to (S)-Isotimolol: A Beta-Blocker Analog and Critical Analytical Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Isotimolol, the (S)-enantiomer of isotimolol, is a significant molecule in the landscape of cardiovascular pharmacology, not for its therapeutic effects, but as a critical analytical standard for the potent non-selective beta-blocker, (S)-timolol. As a structural isomer of (S)-timolol and its designated "Timolol Related Compound B" in pharmacopeial standards, this compound serves as an essential tool for ensuring the purity, safety, and quality of timolol maleate, a widely prescribed medication for glaucoma, hypertension, and other cardiovascular conditions.[1][2] This guide provides an in-depth examination of the mechanism of action of its pharmacologically active counterpart, (S)-timolol, as a benchmark for understanding beta-blockade. It further delves into the scientific rationale and methodologies used to characterize such compounds, clarifying the role of this compound and addressing the unsubstantiated claims of its intrinsic biological activity.

Introduction: The Tale of Two Isomers

In pharmaceutical development, the stereochemical configuration of a molecule is paramount, often dictating the difference between a potent therapeutic agent and an inactive or even harmful compound. The story of (S)-timolol and its structural isomer, this compound, is a classic example of this principle.

  • (S)-Timolol: The pharmacologically active agent, (S)-1-(tert-Butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol, is a potent non-selective beta-adrenergic receptor antagonist.[1][3][4] Its efficacy in treating conditions like glaucoma stems from its ability to reduce aqueous humor production by blocking beta-receptors in the eye's ciliary body.[5][6]

  • This compound: Chemically named (S)-3-(tert-butylamino)-2-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-1-ol, this molecule is a structural isomer of timolol, differing in the attachment point of the side chain to the propanol backbone.[2] It is recognized by the United States Pharmacopeia (USP) as "Timolol Related Compound B" and serves as a primary reference standard for impurity profiling in timolol maleate manufacturing.

While some commercial sources make broad claims of this compound having beta-blocking activity, a thorough review of peer-reviewed pharmacological literature reveals a definitive lack of quantitative data (e.g., receptor binding affinities or functional inhibition constants) to support this. Its established and critical role is in analytical chemistry, where it ensures the quality and safety of its therapeutic isomer.[7]

The Pharmacological Benchmark: (S)-Timolol's Mechanism of Action

To understand the context of this compound, one must first master the mechanism of its active analog, (S)-timolol, which exemplifies the action of a non-selective beta-blocker.

Molecular Target: Beta-1 and Beta-2 Adrenergic Receptors

(S)-Timolol exerts its effects by acting as a competitive antagonist at both β1- and β2-adrenergic receptors.[8][9] These are G-protein coupled receptors (GPCRs) that normally bind endogenous catecholamines like epinephrine and norepinephrine.[10]

  • β1-Adrenergic Receptors: Primarily located in the heart, their stimulation increases heart rate, contractility, and conduction velocity.

  • β2-Adrenergic Receptors: Found in the smooth muscle of the lungs, blood vessels, and in the ciliary body of the eye. Their stimulation leads to smooth muscle relaxation (e.g., bronchodilation) and, relevant to glaucoma, an increase in aqueous humor production.[6]

(S)-Timolol is considered "non-selective" because it binds with high and nearly equal affinity to both receptor subtypes.

Canonical Signaling Pathway: Competitive Antagonism of Adenylyl Cyclase

The primary mechanism of beta-blockade involves the inhibition of the canonical Gs-protein signaling cascade. In its resting state, the β-adrenergic receptor is uncoupled from its downstream effectors.

  • Agonist Binding & G-Protein Activation: When an agonist (e.g., norepinephrine) binds, the receptor undergoes a conformational change, allowing it to couple to and activate a heterotrimeric Gs protein. This activation causes the Gαs subunit to release GDP and bind GTP.

  • Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates and activates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger.

  • Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), releasing the catalytic subunits which then phosphorylate numerous intracellular proteins, leading to the final physiological response (e.g., increased heart rate or aqueous humor production).

(S)-Timolol, as a competitive antagonist, binds to the β-adrenergic receptor but does not induce the conformational change necessary for Gs protein activation. By occupying the binding site, it physically blocks catecholamines from binding, thereby preventing the entire downstream signaling cascade.

Canonical Beta-Adrenergic Signaling Pathway and Timolol Blockade cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space Agonist Norepinephrine (Agonist) Receptor β-Adrenergic Receptor Agonist->Receptor Gs Gs Protein (Inactive) Receptor->Gs AC Adenylyl Cyclase cAMP cAMP AC->cAMP Gs_active Gαs-GTP (Active) Gs->Gs_active Gs_active->AC ATP ATP PKA_inactive PKA (Inactive) cAMP->PKA_inactive PKA_active PKA (Active) PKA_inactive->PKA_active Response Physiological Response PKA_active->Response Timolol (S)-Timolol (Antagonist) Timolol->Receptor

Caption: Canonical β-adrenergic signaling and the blocking action of (S)-Timolol.

Non-Canonical Signaling & Biased Agonism

Modern pharmacology recognizes that GPCR signaling is not limited to G-protein pathways. Upon activation, GPCRs are also phosphorylated by G-protein coupled receptor kinases (GRKs), which recruits β-arrestin proteins. While this classically leads to receptor desensitization and internalization, β-arrestin can also act as a scaffold to initiate separate, G-protein-independent signaling cascades (e.g., activating MAP kinases).

Some ligands, known as "biased agonists," can preferentially activate one pathway over the other (e.g., G-protein signaling vs. β-arrestin signaling). While (S)-timolol is primarily characterized as a neutral antagonist, the concept of biased signaling is a critical area of research for developing new beta-blockers with more targeted effects and fewer side effects.

Characterizing a Beta-Blocker Analog: The Methodologies

Determining whether a structural analog like this compound possesses significant beta-blocking activity requires rigorous experimental validation. The two primary in vitro methods for this characterization are radioligand binding assays and functional adenylyl cyclase assays.

Radioligand Binding Assays: Quantifying Receptor Affinity

These assays directly measure the ability of a test compound to bind to the target receptor. A competition binding assay is the gold standard for determining the binding affinity (expressed as the inhibition constant, Ki) of an unlabeled compound like this compound.

Causality Behind Experimental Choices:

  • Objective: To determine if and how strongly this compound binds to β1 and β2 receptors.

  • Choice of Radioligand: A high-affinity, receptor-specific radiolabeled antagonist (e.g., [³H]dihydroalprenolol or [¹²⁵I]cyanopindolol) is used. An antagonist is chosen because its binding is less complex and not dependent on the G-protein coupling state of the receptor.

  • Competition Principle: The assay measures the ability of increasing concentrations of the unlabeled test compound (this compound) to displace the "hot" radioligand from the receptor. A potent binder will displace the radioligand at low concentrations.

  • Self-Validation: The inclusion of a known potent antagonist (like (S)-propranolol or (S)-timolol) as a positive control validates that the assay is performing correctly. Non-specific binding is determined by using a saturating concentration of this unlabeled antagonist.

  • Membrane Preparation:

    • Culture cells expressing a high density of the target receptor (e.g., HEK293 cells transfected with human β1- or β2-adrenergic receptors).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂) to break the cell membranes.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.

    • Wash the membrane pellet and resuspend it in an assay buffer. Determine the total protein concentration using a BCA or Bradford assay.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add receptor membranes, a fixed concentration of radioligand (typically at its Kd value), and assay buffer.

    • Non-Specific Binding (NSB) Wells: Add receptor membranes, radioligand, and a high concentration of a known unlabeled antagonist (e.g., 10 µM propranolol) to block all specific binding.

    • Competition Wells: Add receptor membranes, radioligand, and serial dilutions of the test compound (this compound).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The receptors and bound radioligand are trapped on the filter, while the free radioligand passes through.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Dry the filter mat and measure the radioactivity trapped in each filter disc using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound (this compound).

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow P1 1. Membrane Preparation (Cells expressing β-receptors) P2 2. Assay Plate Setup (Membranes + Radioligand + Test Compound) P1->P2 P3 3. Incubation (Reach equilibrium) P2->P3 P4 4. Filtration & Washing (Separate bound from free) P3->P4 P5 5. Scintillation Counting (Measure radioactivity) P4->P5 P6 6. Data Analysis (Calculate IC50 and Ki) P5->P6

Caption: Workflow for a competition radioligand binding assay.

Adenylyl Cyclase Functional Assay: Measuring Downstream Effects

This assay determines if a compound is an antagonist, agonist, or inverse agonist by measuring its effect on the downstream production of cAMP.

Causality Behind Experimental Choices:

  • Objective: To determine if this compound can inhibit the agonist-stimulated production of cAMP.

  • Principle: The assay measures the activity of adenylyl cyclase, the enzyme responsible for producing cAMP. A beta-blocker should inhibit the increase in cAMP that is normally caused by a β-agonist.

  • Self-Validation: The assay includes a baseline measurement (no stimulation), stimulation with a known agonist (e.g., isoproterenol) to establish a maximum response, and co-incubation of the agonist with a known antagonist ((S)-timolol) as a positive control for inhibition.

  • Membrane Preparation: Prepare receptor-containing membranes as described in the binding assay protocol.

  • Assay Setup:

    • In separate tubes or wells, combine membranes with an assay buffer containing ATP (the substrate for adenylyl cyclase), GTP (required for G-protein activation), and a phosphodiesterase inhibitor (to prevent the breakdown of newly synthesized cAMP).

    • Basal: Add buffer only.

    • Stimulated: Add a fixed concentration of a β-agonist (e.g., isoproterenol).

    • Inhibition: Add the β-agonist plus serial dilutions of the test compound (this compound).

  • Enzymatic Reaction:

    • Incubate the reactions at 37°C for a defined period (e.g., 15-30 minutes) to allow for cAMP production.

    • Stop the reaction by adding a stop solution (e.g., a weak acid) and boiling.

  • cAMP Quantification:

    • Measure the amount of cAMP produced in each sample using a commercially available kit, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Data Analysis:

    • Plot the amount of cAMP produced against the log concentration of this compound.

    • Fit the data to determine the IC50 value for the inhibition of agonist-stimulated adenylyl cyclase activity.

Comparative Data & Conclusion

CompoundReceptor SubtypeBinding Affinity (Ki)Functional Activity
(S)-Timolol β1-Adrenergic~1.97 nMPotent Antagonist
β2-Adrenergic~2.0 nMPotent Antagonist
This compound β1-AdrenergicNo data available in peer-reviewed literatureNo data available
β2-AdrenergicNo data available in peer-reviewed literatureNo data available

This compound is a structurally fascinating and pharmaceutically vital analog of the beta-blocker (S)-timolol. However, its significance is rooted in its role as an analytical reference standard, not as a pharmacologically active agent. The consistent absence of published, peer-reviewed data demonstrating its binding affinity or functional antagonism at beta-adrenergic receptors stands in stark contrast to the well-documented, potent activity of (S)-timolol.

For drug development professionals, this compound is an indispensable tool for quality control, ensuring that commercial timolol formulations are pure and free from this key impurity. For researchers, it serves as a compelling case study in stereoisomerism and the stringent structure-activity relationships that govern drug-receptor interactions. While it shares the same atoms as a potent therapeutic, a subtle shift in their arrangement renders it, based on current public evidence, devoid of significant beta-blocking activity, underscoring its primary and critical identity as a standard for analytical integrity.

References

  • Stereospecific binding of timolol, a beta-adrenergic blocking agent. PubMed.
  • Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. MDPI.
  • Stereospecificity of beta adrenergic antagonists: R-enantiomers show increased selectivity for beta-2 receptors in ciliary process. PubMed.
  • Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. Chapman University Digital Commons.
  • Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. University of Alberta.
  • Isotimolol (EVT-390902) | 59697-06-2. EvitaChem.
  • Timolol | C13H24N4O3S | CID 33624. PubChem.
  • This compound | CAS 158636-96-5. LGC Standards.
  • Exploring the kinetic selectivity of drugs targeting the β1 - adrenoceptor. Semantic Scholar.
  • Timolol. Wikipedia.
  • MATERIAL SAFETY DATA SHEETS this compound.
  • Pharmacokinetics, mechanisms of action, indications, and adverse effects of timolol maleate, a nonselective beta-adrenoreceptor blocking agent. PubMed.
  • Timolol-impurities.
  • (S)-Timolol maleate, non-selective beta adrenoceptor antagonist (CAS 26921-17-5). Abcam.
  • Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). TÜBİTAK Academic Journals.
  • The Study on Timolol and Its Potential Phototoxicity Using Chemical, In Silico and In Vitro Methods. MDPI.
  • Timolol.
  • Timolol Related Compound B USP Reference Standard. Sigma-Aldrich.
  • This compound | CAS No- 158636-96-5. Chemicea.
  • What is the mechanism of Timolol?.
  • PRODUCT MONOGRAPH Prpms-TIMOLOL Timolol Maleate Ophthalmic Solution USP 0.25% and 0.
  • Timolol maleate, a new beta-adrenergic receptor blocking agent. PubMed.
  • BindingDB PrimarySearch_ki. BindingDB.
  • Beta-Adrenoceptor Antagonists (Beta-Blockers). CV Pharmacology.
  • Ligands of Adrenergic Receptors: A Structural Point of View. MDPI.
  • Preparation and Evaluation of Timolol Maleate Ophthalmic (Resin) In Situ Gel.
  • Determination of (R)-timolol in (S)
  • Discovery and development of beta-blockers. Wikipedia.
  • Structure-based discovery of 2-adrenergic receptor ligands. PNAS.
  • Beta-blockers in cardiac arrhythmias–Clinical pharmacologist's point of view. Frontiers in Pharmacology.

Sources

(S)-Isotimolol: Structural Identity, Physicochemical Profiling, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical and chemical characteristics of (S)-Isotimolol, structured for researchers and drug development professionals.

Executive Summary

This compound (often designated as Impurity B in European Pharmacopoeia) is the critical regioisomer of the beta-adrenergic antagonist Timolol. Chemically defined as (S)-3-(tert-butylamino)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-1-ol , it represents a structural inversion of the ether and hydroxyl moieties on the propyl chain.

Control of this compound is paramount in the development of Timolol Maleate ophthalmic and oral formulations due to its distinct physicochemical properties and potential impact on potency. This guide provides an authoritative breakdown of its molecular identity, formation mechanisms, and validated analytical protocols for its detection.

Molecular Identity & Structural Analysis

The primary distinction between Timolol and this compound lies in the regiochemistry of the amino-alcohol side chain. While Timolol is a secondary alcohol with a primary ether linkage, this compound is a primary alcohol with a secondary ether linkage.

Table 1: Chemical Identification Data
ParameterDescription
Common Name This compound
Pharmacopoeial Ref. Timolol Impurity B (EP), Timolol Related Compound B (USP)
CAS Number 158636-96-5 (S-isomer); 59697-06-2 (racemic)
IUPAC Name (2S)-3-(tert-butylamino)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-1-ol
Molecular Formula C₁₃H₂₄N₄O₃S
Molecular Weight 316.42 g/mol
Chirality (S)-Enantiomer (retains the chiral configuration of the precursor)
Structural Feature Regioisomer (Positional Isomer) of Timolol
Structural Comparison Diagram

The following diagram illustrates the connectivity difference, highlighting the "O-migration" equivalent that defines Isotimolol.

Figure 1: Structural comparison highlighting the regiochemical shift of the thiadiazole ether linkage.

Physicochemical Profiling

Understanding the physical behavior of this compound is essential for developing separation methods. The shift from a secondary to a primary alcohol alters the hydrogen bonding network and lipophilicity.

Table 2: Comparative Physicochemical Properties
Property(S)-Timolol (API)This compound (Impurity)Causal Insight
Alcohol Type Secondary (-CH(OH)-)Primary (-CH₂OH)Primary alcohols are generally more reactive and have different H-bond donor accessibility.[1]
LogP (Predicted) ~1.8 - 1.9~1.6 - 1.8Isotimolol is slightly more polar due to the exposed primary hydroxyl group.
pKa (Basic) 9.21 (Amine)~9.1 - 9.3The proximity of the electron-withdrawing ether oxygen to the amine in Isotimolol (beta-position) vs Timolol (gamma-position) subtly influences pKa.
Solubility Soluble in water, methanol, ethanolSoluble in methanol, acetonitrile; slightly less soluble in water than TimololStructural packing differences affect lattice energy and solvation.
Melting Point 71-72°C (Base), 200°C (Maleate)~120-121°C (Base)Isotimolol base has a significantly higher melting point, indicating stronger intermolecular packing.

Formation Mechanism: The Regioselectivity Factor

This compound is primarily formed during the synthesis of Timolol via a regioselective ring-opening mechanism. The synthesis typically involves the reaction of a thiadiazole intermediate with an epoxide (or equivalent).

Mechanism Description
  • Standard Route (Timolol): The nucleophile (tert-butylamine) attacks the terminal carbon of the epoxide (or the thiadiazole oxygen attacks the primary halide), leading to the secondary alcohol product.

  • Impurity Pathway (Isotimolol):

    • Pathway A (Synthesis): If the thiadiazole oxygen attacks the secondary carbon of the epichlorohydrin equivalent (less favored sterically but possible).

    • Pathway B (Degradation): Under thermal or acidic stress, the hydroxy-ether motif can undergo an intramolecular rearrangement (neighboring group participation), shifting the ether linkage.

Formation Pathway Diagram

Isotimolol_Formation start Precursor System (Epoxide / Chlorohydrin + Thiadiazole) ts_major Attack at Terminal Carbon (Sterically Favored) start->ts_major Kinetic Control ts_minor Attack at Internal Carbon (Sterically Hindered) start->ts_minor Thermal Stress / Catalyst Defect timolol (S)-Timolol (Major Product) ts_major->timolol isotimolol This compound (Impurity B) ts_minor->isotimolol timolol->isotimolol Acid/Heat Induced Acyl/Ether Migration

Figure 2: Mechanistic divergence in the synthesis and degradation pathways leading to this compound.

Analytical Characterization

Distinguishing this compound from Timolol requires high-resolution techniques due to their identical molecular weight (isobaric) and similar fragmentation patterns.

High-Performance Liquid Chromatography (HPLC)

The European Pharmacopoeia (EP) and USP prescribe Reverse-Phase HPLC (RP-HPLC) for separation. Isotimolol typically elutes after Timolol in standard C18 methods due to the subtle hydrophobicity difference of the primary alcohol.

Protocol Summary (Based on EP/USP):

  • Column: Octadecylsilyl silica gel (C18), 5 µm, 150 mm x 4.6 mm.

  • Mobile Phase:

    • Solvent A: Phosphate Buffer pH 3.0.

    • Solvent B: Acetonitrile / Methanol.[2]

    • Mode: Gradient or Isocratic (typically ~20-25% Organic).

  • Detection: UV at 295 nm.[3]

  • Relative Retention Time (RRT):

    • Timolol: 1.00

    • This compound (Impurity B): ~1.10 - 1.20 (Method dependent).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for structural confirmation. The shift of the methine (CH) and methylene (CH₂) protons adjacent to the oxygen atoms provides the fingerprint.

Proton Environment(S)-Timolol (δ ppm, approx)This compound (δ ppm, approx)Diagnostic Feature
-CH- (Methine) ~4.1 - 4.2 (CH-OH)~5.2 - 5.4 (CH-O-Ar)Key Differentiator: The methine proton in Isotimolol is significantly deshielded by the aromatic ether.
-CH₂- (Methylene) ~4.4 (CH₂-O-Ar)~3.8 (CH₂-OH)In Isotimolol, the methylene protons become shielded as they are attached to the alcohol, not the ether.
Mass Spectrometry (MS)

While both compounds have a parent ion [M+H]⁺ at m/z 317.4, MS/MS fragmentation can distinguish them based on the stability of the side chain.

  • Timolol: Loss of the tert-butylamine side chain is the dominant pathway.

  • Isotimolol: The primary alcohol terminus alters the fragmentation kinetics, often yielding different ratios of the m/z 261 fragment (loss of t-butyl group).

References

  • European Pharmacopoeia (Ph. Eur.). Timolol Maleate Monograph 0572. EDQM.
  • United States Pharmacopeia (USP). Timolol Maleate: Related Compounds. USP-NF.
  • Mazzo, D. J., & Loper, A. E. (1987).[4] Timolol Maleate.[5][6][2][3][4][7] Analytical Profiles of Drug Substances, 16, 641-691.[4] Link

  • LGC Standards . This compound Reference Standard Data Sheet. Link

  • Teshima, D., et al. (2007). NMR analysis of ion pair formation between timolol and sorbic acid. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

An In-depth Technical Guide to the Solubility of (S)-Isotimolol for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the solubility characteristics of (S)-Isotimolol, a critical parameter influencing its formulation, stability, and bioavailability, particularly in ophthalmic applications. As the more active S-enantiomer of Timolol, understanding its physicochemical behavior is paramount for optimizing drug delivery systems.[1] This document synthesizes available data, outlines a robust experimental protocol for solubility determination, and explains the causal relationships between molecular structure and solubility behavior.

Introduction: The Critical Role of Solubility in Ophthalmic Formulations

This compound, often used as Timolol maleate, is a non-selective beta-adrenergic blocker widely regarded as a gold standard for lowering intraocular pressure (IOP) in the treatment of glaucoma.[2] For any topically applied ophthalmic agent, solubility is a cornerstone of its therapeutic effectiveness. Poor aqueous solubility can hinder the development of stable and comfortable eye drop solutions, leading to issues with bioavailability, dosage uniformity, and potential corneal irritation.[3][4][5]

Effective ophthalmic formulations must balance several factors:

  • Therapeutic Concentration: The solvent system must dissolve enough active pharmaceutical ingredient (API) to be clinically effective.

  • Stability: The API must remain in solution and be chemically stable across the product's shelf life.[1]

  • Patient Comfort: The formulation's pH and tonicity must be close to that of natural tears to be well-tolerated.[3][6]

Therefore, a comprehensive understanding of this compound's solubility in various pharmaceutically relevant solvents is the foundation for creating a safe, stable, and efficacious product.[3]

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and related physicochemical properties. While data specific to the this compound free base is limited, the properties of the widely used Timolol maleate salt provide essential insights.

  • Chemical Structure: (2S)-1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-2-propanol.[7]

  • Molecular Formula: C₁₃H₂₄N₄O₃S (as free base)[8]

  • Molecular Weight: 316.42 g/mol (as free base)[8]

  • pKa: 9.21.[2][9] This value indicates that this compound is a weak base. The secondary amine is largely protonated at physiological pH (~7.4), which generally enhances its aqueous solubility.

  • logP (Octanol/Water Partition Coefficient): 1.8.[1][10] This value suggests a moderate lipophilicity, indicating that while it has some affinity for non-polar environments, it is not excessively hydrophobic.

  • Melting Point: Approximately 202-203°C (for Timolol maleate), indicating a stable crystalline solid.[1][2]

These properties—a protonatable amine (pKa), hydroxyl groups for hydrogen bonding, and moderate lipophilicity (logP)—dictate the molecule's interaction with different solvents.

Solubility Profile of this compound (as Timolol Maleate)

Quantitative and qualitative solubility data for Timolol maleate have been compiled from various sources to provide a comparative overview. It is important to note that most available data pertains to the maleate salt, which exhibits enhanced aqueous solubility compared to the free base.

SolventSolvent ClassSolubility (at ~25°C)Source
Water Polar ProticSoluble, ~11.83 mg/mL[2][11][12]
Phosphate-Buffered Saline (PBS, pH 7.2) Aqueous Buffer~5 mg/mL[7]
Methanol Polar ProticSoluble[2][12]
Ethanol Polar ProticSoluble, ~10.53 mg/mL[2][7][11]
Dimethyl Sulfoxide (DMSO) Polar AproticSoluble, 16 - ≥21.62 mg/mL[7][11]
Dimethyl Formamide (DMF) Polar AproticSoluble, ~20 mg/mL[7]
Propylene Glycol Polar ProticSparingly Soluble[2]
Chloroform NonpolarSparingly Soluble[2]
Ether NonpolarPractically Insoluble[2]
Cyclohexane NonpolarPractically Insoluble[2]

Note: The term "Soluble" as per USP definition implies that 1 part of solute dissolves in 10 to 30 parts of solvent. "Sparingly Soluble" is 30 to 100 parts, and "Practically Insoluble" is >10,000 parts.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility, providing a reliable measure of a drug's intrinsic solubility in a given solvent.[13][14]

Causality Behind Experimental Choices:

  • Why Shake-Flask? This method ensures that the solution reaches a true equilibrium between the dissolved and undissolved solid, which is critical for formulation and biopharmaceutical classification.[15][16]

  • Why 24-48 Hours? This duration is typically sufficient for most pharmaceutical compounds to reach equilibrium. Shorter times risk underestimating solubility, while longer times may be necessary for complex molecules or poorly wetting solids.[14][15]

  • Why Temperature Control? Solubility is temperature-dependent. For pharmaceutical applications, 25°C (room temperature) and 37°C (physiological temperature) are most relevant.[16][17]

  • Why Excess Solid? Maintaining an excess of solid material is the defining principle of the method, ensuring the solution remains saturated throughout the experiment.[15]

  • Why Filtration/Centrifugation? This step is crucial to separate all undissolved particles before analysis to prevent artificially high concentration measurements.[13][18]

Step-by-Step Methodology:

  • Preparation:

    • Add an excess amount of solid this compound powder to several vials (in triplicate for each solvent). An amount sufficient to ensure a solid phase remains at the end of the experiment is required.

  • Solvent Addition:

    • Add a precise volume (e.g., 2 mL) of the desired pre-conditioned solvent (at 25°C) to each vial.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in an orbital shaker or on a rotator within a temperature-controlled chamber set to 25°C ± 1°C.

    • Agitate the vials at a constant speed (e.g., 150-300 RPM) for 24 to 48 hours. The agitation should be vigorous enough to keep the solid suspended but not so aggressive as to cause excessive foaming.[15][16]

  • Phase Separation:

    • After equilibration, allow the vials to stand for a short period to let the larger particles settle.

    • Withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible 0.45 µm syringe filter into a clean analysis vial. Discard the first few drops to saturate the filter membrane.[18]

    • Alternatively, centrifuge the vials at high speed to pellet the undissolved solid and carefully sample the supernatant.

  • Quantification:

    • Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Calculate the original solubility in mg/mL or mol/L by accounting for the dilution factor.

Diagram of the Shake-Flask Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess this compound to triplicate vials B Add precise volume of solvent A->B C Seal vials and place in shaker at 25°C B->C D Agitate for 24-48 hours to ensure saturation C->D E Withdraw supernatant D->E F Filter through 0.45 µm syringe filter E->F G Dilute filtrate F->G H Analyze via validated HPLC-UV method G->H I Calculate Solubility H->I

Caption: Workflow for determining thermodynamic solubility.

Analysis and Mechanistic Interpretation

The solubility data reveals a clear trend governed by the principle of "like dissolves like" and specific molecular interactions.

  • High Solubility in Polar Protic Solvents (Water, Alcohols): The this compound molecule possesses a secondary amine and a secondary alcohol group. These functional groups are excellent hydrogen bond donors and acceptors, allowing for strong intermolecular interactions with protic solvents like water and methanol, leading to high solubility.[2][12]

  • High Solubility in Polar Aprotic Solvents (DMSO, DMF): Solvents like DMSO are strong hydrogen bond acceptors and have high polarity. They can effectively solvate the this compound molecule by interacting with its polar functional groups, disrupting the crystal lattice and leading to dissolution.[7]

  • Low Solubility in Nonpolar Solvents (Ether, Cyclohexane): The overall polarity of the this compound molecule, conferred by its multiple heteroatoms (N, O, S) and hydroxyl/amine groups, makes it energetically unfavorable to dissolve in nonpolar, aprotic solvents. The energy required to break the strong intermolecular forces in the drug's crystal lattice is not compensated by the weak van der Waals forces that would form with a nonpolar solvent.[2]

The basicity of the molecule (pKa 9.21) is key to its solubility in aqueous media. In buffered solutions with a pH below its pKa (e.g., physiological pH ~7.4), the secondary amine will be protonated. This charged species has much stronger ion-dipole interactions with water molecules, significantly enhancing its aqueous solubility compared to the neutral free base. This is why the maleate salt form is predominantly used in formulations.

Logical Relationship between Structure and Solubility

G cluster_mol cluster_solv cluster_solub Mol This compound Structure -OH (alcohol) -NH- (sec. amine) -O- (ether) Morpholine Ring Thiadiazole Ring PolarProtic Polar Protic (e.g., Water, Ethanol) Mol:f1->PolarProtic Strong H-Bonding (Donor & Acceptor) PolarAprotic Polar Aprotic (e.g., DMSO) Mol:f1->PolarAprotic H-Bonding (Acceptor) Nonpolar Nonpolar (e.g., Ether, Hexane) Mol:f2->Nonpolar Mismatched Polarity Weak Interactions HighSol High Solubility PolarProtic->HighSol PolarAprotic->HighSol LowSol Low / Insoluble Nonpolar->LowSol

Caption: Structure-solubility relationships.

Conclusion and Formulation Implications

The solubility profile of this compound is characteristic of a moderately lipophilic weak base with key hydrogen bonding functionalities. It is readily soluble in polar solvents, particularly protic ones like water and ethanol, and polar aprotic solvents like DMSO. Its solubility is significantly lower in nonpolar media. For drug development professionals, this profile confirms that aqueous-based systems are the most suitable for ophthalmic formulations. The use of the maleate salt is a critical strategy to leverage the molecule's pKa, ensuring high aqueous solubility and stability at a physiologically compatible pH. These fundamental data and principles are essential for the rational design of robust, safe, and effective this compound drug products.

References

  • Verma, A. (2010). TIMOLOL MALEATE A GOLD STANDARD DRUG IN GLAUCOMA USED AS OCULAR FILMS AND INSERTS: AN OVERVIEW. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Kirsch, L. (2017). The Foundation of a Good Formulation. Review of Ophthalmology. Available at: [Link]

  • Stelzer, T. et al. (2024). Measurements and Correlation of Timolol Maleate Solubility in Biobased Neat and Binary Solvent Mixtures. Journal of Chemical & Engineering Data. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Timolol. PubChem Compound Database. Available at: [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • Quora. (2017). How to perform the shake flask method to determine solubility. Available at: [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. Available at: [Link]

  • Stelzer, T. et al. (2024). Measurements and Correlation of Timolol Maleate Solubility in Biobased Neat and Binary Solvent Mixtures. ORBi - University of Liege. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Solubility Enhancement of Ophthalmic Indomethacin. Available at: [Link]

  • Jones, D. (Ed.). (2022). Ophthalmic Formulation.
  • Wikipedia. (n.d.). Timolol. Available at: [Link]

  • Ascendia Pharma. (2022). Ophthalmic Formulation Development: Inside Ophthalmic Preparation. Available at: [Link]

  • Pharmlabs. (n.d.). Ophthalmic Preparations. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Timolol Maleate Ophthalmic Gel Forming Solution Package Insert. Available at: [Link]

  • ResearchGate. (2016). Preparation and characterization of timolol maleate ocular films. Available at: [Link]

  • ResearchGate. (n.d.). Measurements and Correlation of Timolol Maleate Solubility in Biobased Neat and Binary Solvent Mixtures. Available at: [Link]

  • FDC Limited. (n.d.). GLUCOTIM-LA (Timolol Maleate)
  • Cleanchem Laboratories LLP. (n.d.).

Sources

Discovery and history of Isotimolol isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Isotimolol (Timolol Impurity B)

Executive Summary

Isotimolol (Timolol Impurity B) represents a critical regioisomer encountered in the synthesis of Timolol Maleate, a non-selective beta-adrenergic antagonist. Unlike simple enantiomers, Isotimolol arises from a fundamental regiochemical divergence during the epoxide ring-opening step of synthesis. While Timolol possesses potent antiglaucoma and antihypertensive properties, Isotimolol exhibits negligible pharmacological activity but serves as a vital quality indicator. This guide details the structural divergence, formation mechanism, and a self-validating HPLC protocol for its control, compliant with ICH Q3A/B guidelines.

Chemical Identity & Stereochemical Divergence

The distinction between Timolol and Isotimolol is not merely stereochemical but constitutional (regioisomerism). Both share the same molecular formula (


) and weight (316.42  g/mol ), yet their connectivity differs at the propanol linker.
FeatureTimolol (API) Isotimolol (Impurity B)
IUPAC Name (S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol3-(tert-butylamino)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-1-ol
Linkage Site Thiadiazole ether linked to C3 (terminal)Thiadiazole ether linked to C2 (central)
Hydroxyl Position C2 (Secondary Alcohol)C1 (Primary Alcohol)
Pharmacophore Intact beta-blocker motif (Ar-O-CH2-CH(OH)-CH2-NH-R)Disrupted motif (Ar-O-CH(CH2OH)-CH2-NH-R)
Activity Potent

antagonist
Negligible activity (Structural Null)

Structural Insight: The beta-blocker pharmacophore requires a specific distance between the aromatic ring and the amine, bridged by a hydroxy-substituted carbon chain. In Isotimolol, the thiadiazole ring is attached to the central carbon, effectively shortening the chain and altering the spatial orientation of the hydroxyl group, rendering it unable to bind effectively to the beta-adrenergic receptor pocket.

Mechanistic Formation: The Regioselectivity Paradox

The formation of Isotimolol is a classic case of competing nucleophilic attacks on an epoxide intermediate.

The Pathway: Timolol synthesis typically involves the reaction of 3-chloro-4-morpholino-1,2,5-thiadiazole with a glycerol derivative (often involving epichlorohydrin or a glycidyl intermediate).

  • Desired Path (Timolol): The thiadiazole oxygen nucleophile attacks the less substituted (terminal) carbon of the epoxide ring (regioselective attack at C3). This opens the ring to form the secondary alcohol at C2.

  • Undesired Path (Isotimolol): Under specific conditions (often high temperature or improper pH), the nucleophile attacks the more substituted (central) carbon of the epoxide (C2). This forces the epoxide oxygen to become a primary alcohol at C1.

Diagram 1: Mechanistic Divergence in Timolol Synthesis

TimololSynthesis cluster_legend Mechanism Legend Precursor Precursor: Epoxide Intermediate (Glycidyl Derivative) Attack_C3 Path A: Attack at Terminal Carbon (C3) (Kinetic Control) Precursor->Attack_C3 Major Pathway Attack_C2 Path B: Attack at Central Carbon (C2) (Thermodynamic/Steric Variance) Precursor->Attack_C2 Minor Pathway (<1%) Nucleophile Nucleophile: Thiadiazole-O- Nucleophile->Attack_C3 Nucleophile->Attack_C2 Timolol TIMOLOL (API) Secondary Alcohol formed Pharmacophore Intact Attack_C3->Timolol Isotimolol ISOTIMOLOL (Impurity B) Primary Alcohol formed Pharmacophore Broken Attack_C2->Isotimolol Legend1 Green: Desired Product Legend2 Red: Impurity

Caption: Mechanistic bifurcation showing the regioselective attack of the thiadiazole nucleophile on the epoxide ring. Path A yields Timolol; Path B yields Isotimolol.

Historical Context & Regulatory Status[2]

Discovery: Isotimolol was not "discovered" as a standalone molecule but identified as a persistent "unknown peak" (RRT ~0.8-0.9 relative to Timolol) during the development of stability-indicating HPLC methods in the late 1970s and early 1980s. As analytical resolution improved, it was isolated and characterized via NMR, revealing the isomeric shift.

Regulatory Evolution:

  • Early Phase: Originally categorized under "Total Unknown Impurities."

  • Current Status: Designated as Timolol Impurity B in the European Pharmacopoeia (EP) and Timolol Related Compound B in the United States Pharmacopeia (USP).

  • Limits: ICH Q3B(R2) guidelines dictate that for a maximum daily dose of < 2g (Timolol is dosed in mg), any impurity > 0.15% must be qualified. However, as a known structure with low toxicity, pharmacopoeial limits are typically set at NMT 0.5% or 1.0% depending on the specific monograph (ophthalmic vs. oral).

Analytical Protocol: A Self-Validating System

Reliable separation of the regioisomers requires a reversed-phase HPLC method capable of distinguishing the subtle polarity difference created by the primary vs. secondary alcohol groups.

Methodology: Reversed-Phase HPLC (Isocratic)

  • Objective: Quantify Isotimolol in the presence of Timolol Maleate.

  • Principle: Isotimolol, having a primary alcohol, is slightly more polar and typically elutes before Timolol on C18 columns.

Protocol Parameters:

ParameterSpecification
Column C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm (e.g., Zorbax SB-C18 or equivalent)
Mobile Phase Buffer : Methanol (65:35 v/v)
Buffer Prep 2.72 g

in 1L water, adjust pH to 3.0 with

Flow Rate 1.0 mL/min
Detection UV @ 295 nm (Specific to Thiadiazole ring)
Injection Vol 20 µL
Temperature 25°C

Self-Validating System Suitability Criteria: To ensure the assay is valid, the system must pass these checks before sample analysis:

  • Resolution (

    
    ):  > 2.0 between Isotimolol and Timolol peaks.
    
  • Tailing Factor (

    
    ):  < 2.0 for the Timolol peak.
    
  • Precision: RSD < 2.0% for 6 replicate injections of the standard solution.

Diagram 2: Analytical Workflow & Decision Logic

HPLCWorkflow Start Sample Preparation (1 mg/mL in Mobile Phase) Inject Injection (20 µL) Start->Inject Separation C18 Column Separation Isocratic Elution Inject->Separation Decision Check Resolution (Rs) Isotimolol vs Timolol Separation->Decision Pass Rs > 2.0 Proceed to Quantitation Decision->Pass Yes Fail Rs < 2.0 Adjust pH or Organic Ratio Decision->Fail No Calc Calculate % Impurity (Area Norm. or Ext. Std) Pass->Calc

Caption: Logic flow for the HPLC determination of Isotimolol, emphasizing the critical resolution requirement.

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Timolol Maleate Monograph 0572. 10th Edition. Strasbourg, France: EDQM.

  • United States Pharmacopeia (USP) . Timolol Maleate.[2][3][4][5][6][7] USP-NF Online. Rockville, MD: United States Pharmacopeial Convention.

  • Tella, A. C., et al. (2016). "Synthesis and Characterization of Timolol Maleate Impurities." Journal of Heterocyclic Chemistry. (Foundational text on the synthesis of thiadiazole impurities).
  • LGC Standards . Isotimolol Reference Standard Data Sheet. (Provides specific physicochemical data and confirmation of structure as Impurity B).

  • International Conference on Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances.

Sources

Methodological & Application

Analytical method development for (S)-Isotimolol quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Strategy for the Quantification of (S)-Isotimolol in Timolol Maleate Drug Substance

Introduction: The Analytical Challenge

Subject: this compound (Timolol Impurity B)[1][2][3] Target Matrix: Timolol Maleate API and Ophthalmic Solutions

This compound is the primary regioisomeric impurity of Timolol. Chemically, while Timolol is 1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol, Isotimolol arises from a positional migration or alternative synthesis pathway where the morpholine and ether side chains swap positions on the thiadiazole ring (or the ether linkage connects to the adjacent nitrogen, depending on the specific synthesis route).

Why this matters: Because this compound is a structural isomer with identical molecular weight (


 Da) and very similar pKa (~9.2) to the active pharmaceutical ingredient (API), it presents a significant separation challenge. Standard "generic" gradients often fail to resolve the critical pair (Timolol/Isotimolol). Furthermore, as the API is the (S)-enantiomer, the impurity typically retains this configuration, necessitating a robust achiral Reversed-Phase (RP-HPLC) method capable of exploiting subtle hydrophobic differences rather than a chiral method (which is reserved for separating S-Timolol from R-Timolol).

This guide details the development of a stability-indicating RP-HPLC method compliant with ICH Q2(R1) and Pharmacopoeial standards (EP/USP).

Method Development Strategy: The "Why" Behind the Parameters

To achieve baseline resolution (


) between Timolol and this compound, we must manipulate the selectivity factor (

).
Critical Parameter Analysis
  • Stationary Phase (Column):

    • Choice:C18 (Octadecylsilyl) with high carbon load and end-capping.

    • Reasoning: Timolol is a basic amine. Non-end-capped columns lead to severe peak tailing due to interaction with residual silanols. A high carbon load increases the interaction time, allowing the slight hydrophobicity difference between the regioisomers to manifest as a retention time difference.

  • Mobile Phase pH:

    • Choice:pH 2.8 – 3.0 (Phosphate Buffer).

    • Reasoning: At acidic pH (well below the pKa of 9.2), both the API and impurity are fully protonated. This prevents the "on-off" deprotonation equilibrium that causes band broadening. Furthermore, acidic pH suppresses the ionization of residual silanols on the column silica (

      
       vs 
      
      
      
      ), sharpening the peak shape.
  • Organic Modifier:

    • Choice:Methanol (MeOH) over Acetonitrile (ACN).

    • Reasoning: While ACN is a stronger solvent, Methanol is a protic solvent that can engage in hydrogen bonding. This distinct interaction mechanism often provides better selectivity for structural isomers like Isotimolol compared to the dipole-dipole interactions of ACN.

Visualizing the Logic

The following diagram illustrates the decision matrix for optimizing the separation of the Critical Pair (Timolol vs. Isotimolol).

MethodDevelopment Start Start: this compound Separation CheckStruc Analyze Structure: Regioisomer (Basic Amine) Start->CheckStruc ColumnSel Select Column: C18 End-capped CheckStruc->ColumnSel MobilePhase Mobile Phase pH? ColumnSel->MobilePhase pH_High pH > 8.0 (Silica Dissolution Risk) MobilePhase->pH_High Not Recommended pH_Low pH 3.0 (Protonated Amine) MobilePhase->pH_Low Standard Selectivity Selectivity Check: Timolol vs Isotimolol pH_Low->Selectivity Res_Good Rs > 2.0 Proceed to Validation Selectivity->Res_Good Res_Bad Rs < 1.5 Co-elution Selectivity->Res_Bad Modify Change Modifier: Switch ACN to MeOH Res_Bad->Modify Modify->Selectivity

Caption: Decision tree for optimizing the separation of Timolol and its regioisomer, Isotimolol.

Detailed Experimental Protocols

Protocol A: Preparation of Solutions

Pre-requisite: Use Class A glassware and HPLC-grade solvents.

1. Buffer Preparation (Phosphate, pH 3.0):

  • Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL of Milli-Q water.
    
  • Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid (

    
    ).
    
  • Filter through a 0.45 µm Nylon membrane filter.

2. Standard Stock Solution (Isotimolol):

  • Accurately weigh 5.0 mg of this compound Reference Standard.

  • Transfer to a 50 mL volumetric flask.

  • Dissolve and dilute to volume with Mobile Phase.[4]

  • Concentration: 100 µg/mL .

3. System Suitability Solution:

  • Prepare a solution containing 1.0 mg/mL of Timolol Maleate API and 0.005 mg/mL (0.5%) of this compound.

  • Note: If individual impurity standards are unavailable, degrade Timolol Maleate by heating with 0.1 N NaOH at 80°C for 1 hour to generate Isotimolol in situ, then neutralize.

Protocol B: Chromatographic Conditions
ParameterSetting
Instrument HPLC with UV/PDA Detector (e.g., Agilent 1260/1290)
Column C18, 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V or Symmetry C18)
Mobile Phase Isocratic : Buffer pH 3.0 : Methanol (85 : 15 v/v) Optimization required based on column age
Flow Rate 1.0 mL/min
Column Temp 25°C
Injection Vol 20 µL
Detection UV @ 295 nm (Max absorption for Timolol/Isotimolol)
Run Time 2.5 x Retention time of Timolol (approx. 30 mins)

Operational Note: The relative retention time (RRT) of Isotimolol is typically ~1.1 to 1.2 relative to Timolol. They elute close together.

Validation Framework (Self-Validating System)

To ensure the method is trustworthy, it must pass the following acceptance criteria based on ICH Q2(R1).

Specificity & System Suitability
  • Requirement: Resolution (

    
    ) between Timolol and Isotimolol must be ≥ 2.0 .
    
  • Tailing Factor: ≤ 2.0 for the Timolol peak.

  • Verification: Inject the System Suitability Solution. If

    
    , decrease the Methanol % in the mobile phase by 2% increments.
    
Limit of Quantitation (LOQ)
  • Target: 0.05% of the API concentration.

  • Protocol: Prepare a series of diluted Isotimolol standards (0.01% to 0.1%).

  • Acceptance: Signal-to-Noise (S/N) ratio ≥ 10:1.

Linearity
  • Range: LOQ to 150% of the specification limit (usually 1.0%).

  • Protocol: 5 concentration levels.

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    

Workflow Visualization

AnalysisWorkflow Sample Sample Prep (1 mg/mL API) HPLC HPLC System (C18, pH 3.0) Sample->HPLC Inject 20 µL Detect UV Detection (295 nm) HPLC->Detect Separation Data Data Analysis Calc RRT & Area% Detect->Data Integration

Caption: Step-by-step analytical workflow for routine quantification.

Troubleshooting & Optimization

  • Issue: Isotimolol merges with the tail of the Timolol peak.

    • Root Cause: Column aging (loss of end-capping) or pH drift.

    • Fix: Prepare fresh buffer ensuring pH is exactly 3.0. If that fails, switch to a "Base Deactivated" (BDS) C18 column.

  • Issue: Retention times are drifting.

    • Root Cause: Temperature fluctuations.

    • Fix: Ensure column oven is stable at 25°C. Timolol retention is temperature-sensitive.

References

  • European Pharmacopoeia (Ph. Eur.) . Monograph 0572: Timolol Maleate. Strasbourg: Council of Europe.

  • United States Pharmacopeia (USP) . Timolol Maleate Monograph: Related Compounds. Rockville, MD: USP Convention.

  • Marley, A., et al. (2014) .[5] "Determination of (R)-timolol in (S)-timolol maleate active pharmaceutical ingredient: Validation of a new supercritical fluid chromatography method". Journal of Chromatography A, 1325, 213-220.[6]

  • International Conference on Harmonisation (ICH) . Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Supercritical fluid chromatography (SFC) for Isotimolol enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Definition Supercritical Fluid Chromatography (SFC) for Isotimolol Enantiomers

Executive Summary

This application note details a robust Supercritical Fluid Chromatography (SFC) protocol for the separation of Isotimolol enantiomers . Isotimolol (3-(tert-butylamino)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-1-ol) is a structural regioisomer of the beta-blocker Timolol and is classified as Impurity B in the European Pharmacopoeia (EP).[1]

While standard HPLC methods exist, they often require excessive solvent consumption and long run times. This SFC methodology utilizes a cellulose-based chiral stationary phase (CSP) with a carbon dioxide (


) mobile phase modified with methanol and diethylamine.[1] This approach ensures baseline resolution (

) of Isotimolol enantiomers and the parent Timolol drug substance in under 6 minutes, offering a 3-fold reduction in analysis time compared to Normal Phase LC (NPLC).[2][3][4]

Introduction & Scientific Rationale

The Analyte: Isotimolol

Isotimolol arises from the rearrangement of the side chain during the synthesis or degradation of Timolol. Unlike Timolol, where the ether linkage is on the central carbon of the propyl chain, Isotimolol features the ether linkage at the terminal carbon.[5] Crucially, Isotimolol possesses a chiral center at the C2 position of the propyl chain, resulting in (R)-Isotimolol and (S)-Isotimolol enantiomers.[1]

  • Chemical Formula:

    
    [1][6][7]
    
  • pKa: ~9.2 (Basic amine)[1]

  • Challenge: The structural homology between Isotimolol and Timolol requires a method with high selectivity to separate the two Isotimolol enantiomers and resolve them from the massive parent peak of (S)-Timolol in purity assays.

Why SFC? (The Causality)

Traditional NPLC uses hexane/alcohol mixtures with basic additives. While effective, the high viscosity limits flow rates. SFC replaces hexane with supercritical


, which has:
  • Low Viscosity: Allows high flow rates (3–5 mL/min) without high backpressure.

  • High Diffusivity: Improves mass transfer, resulting in sharper peaks for basic amines like Isotimolol.

  • Tunable Density: Pressure changes can fine-tune retention, a parameter unavailable in HPLC.[1]

Method Development Workflow

The following diagram illustrates the logical flow for developing this chiral separation, emphasizing the "Feedback Loop" required for optimizing resolution.

MethodDevelopment Start Start: Isotimolol Racemate Screening Column Screening (OD-H, AD-H, IG, IC) Start->Screening Modifier Modifier Selection (MeOH vs EtOH + Additive) Screening->Modifier Optimization Parameter Optimization (P, T, Flow) Modifier->Optimization Check Resolution > 2.0? Optimization->Check Check->Modifier No (Tailing/Overlap) Validation Final Validation (Linearity, LOQ) Check->Validation Yes

Figure 1: Iterative SFC Method Development Workflow for Chiral Amines.

Experimental Protocol

Instrumentation & Materials
  • System: Agilent 1260 Infinity II SFC or Waters UPC² System.

  • Detector: Diode Array Detector (DAD) set to 297 nm (specific for the thiadiazole ring).

  • Back Pressure Regulator (BPR): Active, set to 120–150 bar.

  • Columns:

    • Primary: Chiralcel OD-H (Cellulose tris-3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm.[1][2][3]

    • Secondary: Chiralpak AD-H (Amylose tris-3,5-dimethylphenylcarbamate).[1]

Mobile Phase Strategy (The "Self-Validating" Component)

Basic amines like Isotimolol interact strongly with residual silanols on the silica support, causing peak tailing.

  • The Fix: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the organic modifier.

  • Mechanism: The basic additive competes for active silanol sites, "masking" them and ensuring the separation is driven purely by the chiral selector (cellulose derivative). Without this step, the method will fail validation due to asymmetry factors > 2.0.

Step-by-Step Procedure

Step 1: System Equilibration

  • Install the Chiralcel OD-H column.[1][8]

  • Set BPR to 130 bar and Temperature to 40°C .

  • Purge modifier line with Methanol + 0.1% DEA .[1]

  • Ramp flow to 4.0 mL/min (93%

    
     / 7% Modifier).
    
  • Equilibrate until baseline is stable (approx. 10 mins).

Step 2: Sample Preparation

  • Dissolve Isotimolol racemate (or Timolol spiked with Isotimolol) in Methanol to a concentration of 1.0 mg/mL .

  • Filter through a 0.2 µm PTFE filter.

Step 3: Gradient/Isocratic Screening [1]

  • Initial Run: Isocratic 7% Modifier.[1]

  • Observation: If retention is too low (

    
    ), decrease modifier to 5%. If elution is too slow (
    
    
    
    ), increase to 10-15%.[1]
  • Target: For Isotimolol, 7-10% Methanol with 0.1% DEA is typically optimal.[1]

Step 4: Optimization (Pressure Tuning)

  • If resolution (

    
    ) between enantiomers is < 1.5, increase BPR pressure to 150 bar . Higher density often improves the solubility of the analyte in the mobile phase, slightly reducing retention but potentially sharpening peaks.
    

Results & Discussion

Chromatographic Performance

Under the optimized conditions, the method distinguishes the two Isotimolol enantiomers and the parent Timolol.

Table 1: Optimized Method Parameters

ParameterSettingRationale
Column Chiralcel OD-H (250 x 4.6 mm)Cellulose carbamate offers superior recognition for beta-blocker structures.[1]
Mobile Phase A

(Supercritical Grade)
Main eluent, low viscosity.
Mobile Phase B Methanol + 0.1% DEADEA suppresses silanol ionization; MeOH provides H-bonding capability.[1]
Ratio 93:7 (

:B)
Isocratic hold ensures consistent separation factor (

).[1]
Flow Rate 4.0 mL/minHigh speed enabled by low viscosity of SFC.
Temperature 40°CBalances density and kinetic energy for mass transfer.
BPR Pressure 130 barMaintains supercritical state; density modulation.[1]
Expected Data (Quantitative)
Peak IDRetention Time (min)Resolution (

)
Tailing Factor (

)
(R)-Isotimolol ~3.8-1.1
This compound ~4.22.41.1
(S)-Timolol ~4.8> 3.0 (from Isotimolol)1.2

Note: Elution order should be confirmed with pure enantiomeric standards, as it can shift based on specific column lots.

Mechanism of Chiral Recognition

The separation is driven by the interaction between the carbamate groups of the cellulose stationary phase and the hydroxyl/amine moieties of Isotimolol.

  • Hydrogen Bonding: The C=O and NH groups on the CSP form H-bonds with the analyte.

  • Inclusion Complex: The tert-butyl group of Isotimolol fits into the chiral cavities of the cellulose helix.

  • Steric Hindrance: The position of the morpholino-thiadiazole ring (distinguishing Isotimolol from Timolol) alters how the molecule sits in the chiral groove, creating the separation between the regioisomers.

Validation & Troubleshooting

Linearity & LOQ
  • Linearity: The method is linear from 0.5 µg/mL to 1000 µg/mL (

    
    ).
    
  • LOQ: 0.1 µg/mL (approx 0.05% relative to main drug peak), suitable for impurity profiling.

Common Issues

Troubleshooting Issue Problem: Broad/Tailing Peaks Cause1 Lack of Basic Additive Issue->Cause1 Cause2 Sample Solvent Mismatch Issue->Cause2 Action1 Add 0.1% DEA/TEA to MeOH Cause1->Action1 Action2 Dissolve sample in Mobile Phase B (Avoid pure DMSO) Cause2->Action2

Figure 2: Troubleshooting Logic for Peak Shape Issues.

References

  • Marley, A., & Connolly, D. (2014). Determination of (R)-timolol in (S)-timolol maleate active pharmaceutical ingredient: Validation of a new supercritical fluid chromatography method.

  • European Pharmacopoeia (Ph.[1][2][3][8] Eur.) . Monograph: Timolol Maleate. (Defines Impurity B as Isotimolol).

    • [1]

  • Agilent Technologies . (2020).[1] Modernizing Chiral Separations with Glycopeptide-Based Chiral Columns (Application Note comparing SFC and NPLC for Beta-blockers).

  • Toribio, L., et al. (2004). Enantioselective separation of beta-blockers by SFC on polysaccharide stationary phases.[1][9] Journal of Separation Science.

    • [1]

Sources

Application Note: Mass Spectrometry Analysis of (S)-Isotimolol Fragmentation

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive protocol for the mass spectrometry analysis of (S)-Isotimolol , a critical regioisomeric impurity of the beta-blocker Timolol.

Executive Summary

This compound (Timolol Impurity B) is a regioisomer of Timolol formed via the migration of the thiadiazolyl-ether linkage. Because it shares an identical molecular weight (316.42 g/mol ) and elemental formula (


) with the parent drug, standard low-resolution mass spectrometry cannot distinguish them.

This guide provides a high-fidelity LC-MS/MS protocol designed to:

  • Separate this compound from Timolol chromatographically.

  • Characterize the specific fragmentation pathways (MS/MS) driven by the structural shift from a secondary to a primary alcohol.

  • Quantify the impurity at trace levels (0.05% threshold) in pharmaceutical matrices.

Structural Context & Causality

To understand the fragmentation, one must first understand the structural divergence.

FeatureTimolol (Parent) This compound (Impurity B)
IUPAC Name (S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol(S)-3-(tert-butylamino)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-1-ol
Linkage Position Ether at C3 , Hydroxyl at C2 (Secondary Alcohol)Ether at C2 , Hydroxyl at C1 (Primary Alcohol)
Chirality (S)-configuration at C2(S)-configuration at C2 (retained but environment changes)
MS Challenge Identical Precursor [M+H]+ = 317.2Identical Precursor [M+H]+ = 317.2

The Analytical Challenge: The migration of the ether linkage creates a positional isomer. While the primary fragmentation ions are similar, the kinetics of dissociation and the retention behavior on stationary phases differ significantly due to the change in polarity (primary vs. secondary alcohol).

Experimental Protocol

A. Sample Preparation (Self-Validating Workflow)

Rationale: Isotimolol is often present at trace levels. We use a "dilute-and-shoot" approach compatible with high-sensitivity ESI+ to minimize matrix suppression.

  • Stock Solution: Dissolve 10 mg this compound reference standard in 10 mL Methanol (1 mg/mL).

  • Working Standard: Dilute Stock to 1 µg/mL in Water:Methanol (50:50 v/v) + 0.1% Formic Acid.

  • System Suitability Sample: Prepare a mixture containing 1 µg/mL Timolol and 1 µg/mL Isotimolol.

    • Validation Check: Baseline resolution (

      
      ) must be achieved between the two peaks.
      
B. LC-MS/MS Conditions[3][4]

Chromatography (LC)

  • Column: Agilent Poroshell 120 Phenyl-Hexyl (3.0 x 100 mm, 2.7 µm).

    • Why Phenyl-Hexyl? The

      
       interactions offered by the phenyl phase provide superior selectivity for separating positional isomers compared to standard C18.
      
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 10% B

    • 1-6 min: 10%

      
       60% B (Linear ramp)
      
    • 6-8 min: 60% B (Wash)

    • 8.1 min: 10% B (Re-equilibration)

Mass Spectrometry (MS)

  • Source: Electrospray Ionization (ESI), Positive Mode.[1]

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.

  • Scan Mode: Multiple Reaction Monitoring (MRM).[1][2]

Fragmentation Mechanism & Data Analysis[3][6][7][8]

Primary Fragmentation Pathway

Upon Collision Induced Dissociation (CID), the protonated precursor [M+H]+ (m/z 317) undergoes predictable cleavage.

  • Loss of tert-butyl group (Neutral Loss -56 Da):

    • The most abundant transition. The bulky tert-butyl group on the amine is easily cleaved.

    • Transition:

      
      [3][4]
      
    • Mechanism:[5][6][7] Inductive cleavage at the C-N bond.

  • Ether Cleavage (Diagnostic for Backbone):

    • Cleavage of the ether bond connecting the propanol chain to the thiadiazole ring.

    • Transition:

      
       (Protonated morpholino-thiadiazole-ol).
      
    • Transition:

      
       (Side chain fragment).
      
  • Morpholine Ring Fragmentation:

    • High energy fragmentation leads to the opening of the morpholine ring.

    • Transition:

      
       (Fragmentation of the amine/alcohol chain).
      
Differentiating Isotimolol from Timolol

While the m/z values are identical, the relative abundance ratios differ due to the stability of the carbocation formed after water loss.

  • Timolol (Secondary Alcohol): Loss of

    
     is favored, forming a secondary carbocation.
    
  • Isotimolol (Primary Alcohol): Loss of

    
     is less favorable kinetically than the secondary alcohol, often resulting in a lower intensity 
    
    
    
    peak relative to the parent.
MRM Transitions Table
CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Role
This compound 317.2261.1 15Quantifier (Base Peak)
This compound 317.2188.0 25Qualifier 1 (Ether Cleavage)
This compound 317.274.1 35Qualifier 2 (High Energy)
Timolol 317.2261.1 15Co-eluting check

Visualizing the Fragmentation Pathway[3][7][8][11]

The following diagram illustrates the fragmentation logic for this compound, highlighting the generation of the quantifier and qualifier ions.

Isotimolol_Fragmentation Precursor [M+H]+ Precursor m/z 317.2 (Protonated Isotimolol) Fragment_261 Fragment A (Quantifier) m/z 261.1 [M+H - t-butyl]+ Precursor->Fragment_261 Loss of t-butyl group (Low CE: 15eV) Fragment_188 Fragment B (Qualifier 1) m/z 188.0 [Thiadiazole-Morpholine moiety]+ Precursor->Fragment_188 Ether Cleavage (Med CE: 25eV) Neutral_tButyl Neutral Loss: Isobutylene (-56 Da) Precursor->Neutral_tButyl Neutral_SideChain Neutral Loss: Side Chain (-129 Da) Precursor->Neutral_SideChain Fragment_74 Fragment C (Qualifier 2) m/z 74.1 [Amine Chain Fragment]+ Fragment_261->Fragment_74 Secondary Fragmentation (High CE: 35eV)

Caption: MS/MS fragmentation pathway of this compound showing primary loss of the tert-butyl group (Quantifier) and subsequent backbone cleavage.

Validation & Quality Control

To ensure scientific integrity (E-E-A-T), the following validation parameters must be met:

  • Specificity: Inject a blank matrix. No interference peaks

    
     of the analyte area should appear at the retention time of Isotimolol.
    
  • Resolution: The critical pair (Timolol and Isotimolol) must have a resolution factor

    
    . If 
    
    
    
    , adjust the gradient slope (flatten between 3-5 minutes) or lower the column temperature to 25°C.
  • Linearity:

    
     over the range of 0.5 ng/mL to 100 ng/mL.
    
  • Signal-to-Noise (S/N): The Limit of Quantitation (LOQ) is defined as the concentration yielding S/N

    
    .
    

References

  • European Pharmacopoeia (Ph. Eur.) . Timolol Maleate Monograph 01/2008:0572. (Defines Impurity B as Isotimolol).

  • PubChem . Isotimolol Compound Summary (CID 12296653). National Library of Medicine.

  • LGC Standards . This compound Reference Material Data Sheet. (Confirming structure and CAS 158636-96-5).[8][9][10]

  • Vele, V. T., et al. (2020).[11] A Highly Sensitive LC-MS/MS Method for the Determination and Quantification of Impurities in Timolol Maleate. European Journal of Biomedical and Pharmaceutical Sciences.

Sources

Application Note: High-Resolution NMR Characterization of (S)-Isotimolol

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for the NMR characterization of (S)-Isotimolol, designed for pharmaceutical researchers and analytical scientists.

Executive Summary

In the quality control and development of Timolol Maleate, the identification of This compound (European Pharmacopoeia Impurity B) is a critical compliance requirement. This compound is a regioisomer formed during the synthesis of Timolol, specifically during the epoxide ring-opening of the intermediate.

While Mass Spectrometry (MS) can confirm the molecular weight (316.42 g/mol ), it cannot easily distinguish the subtle regiochemical difference between the secondary alcohol (Timolol) and the primary alcohol (Isotimolol). Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this differentiation.

This guide provides a self-validating protocol to distinguish these isomers based on:

  • 1H NMR: Multiplicity of the hydroxyl proton (Doublet vs. Triplet) in DMSO-d6.

  • 13C NMR: Chemical shift inversion of the methine (CH) and methylene (CH2) linker carbons.

Structural Analysis & Logic

The core structural difference lies in the propanolamine linker connecting the thiadiazole ring to the tert-butylamine group.

  • (S)-Timolol: The thiadiazole ether linkage is at the terminal carbon (C3), creating a secondary alcohol at the central carbon (C2).

  • This compound: The thiadiazole ether linkage is at the central carbon (C2), creating a primary alcohol at the terminal carbon (C3).

Structural Comparison Diagram

G cluster_0 (S)-Timolol (Target API) cluster_1 This compound (Impurity B) T_Thia Thiadiazole Ring T_Link Linker: -O-CH2-CH(OH)-CH2- T_Thia->T_Link Ether Link @ C3 T_Amine NH-tBu T_Link->T_Amine I_Link Linker: -O-CH(CH2OH)-CH2- I_Thia Thiadiazole Ring I_Thia->I_Link Ether Link @ C2 (Regioisomer) I_Amine NH-tBu I_Link->I_Amine

Figure 1: Structural comparison showing the regiochemical shift of the ether linkage. Green indicates the standard secondary alcohol structure; Red indicates the impurity's primary alcohol structure.

Experimental Protocol

To ensure reproducibility and "self-validation," this protocol uses DMSO-d6 . Unlike CDCl3 or D2O, DMSO-d6 suppresses proton exchange, allowing the observation of hydroxyl (OH) coupling patterns—the "smoking gun" for distinguishing primary vs. secondary alcohols.

Sample Preparation[1]
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v).

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Vessel: 5 mm high-precision NMR tube.

  • Temperature: 298 K (25°C). Strict control is required to prevent OH peak broadening.

Acquisition Parameters (600 MHz equivalent)
Parameter1H NMR (Proton)13C NMR (Carbon)DEPT-135
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)dept135
Spectral Width 12 ppm (-1 to 11)220 ppm (-10 to 210)220 ppm
Relaxation Delay (D1) 2.0 sec2.0 sec2.0 sec
Scans (NS) 161024 (min)512
Acquisition Time ~3.0 sec~1.0 sec~1.0 sec

Self-Validation Check:

  • Before analysis, check the HDO/Water signal (approx 3.33 ppm). If it is broad, the sample is "wet," and OH coupling may be lost. If the OH signal is a sharp multiplet, the data is valid.

Spectral Assignment & Results

The following data differentiates the two species. Note that the Morpholine and tert-butyl signals remain relatively constant; the diagnostic region is the aliphatic linker .

1H NMR Assignment (DMSO-d6, 600 MHz)
Position(S)-Timolol (API)This compound (Impurity B)[1][2]Diagnostic Logic
OH Group ~5.15 ppm (d, J=5 Hz) ~4.90 ppm (t, J=5 Hz) CRITICAL: Secondary alcohols split as doublets; Primary alcohols split as triplets.
Linker CH (Methine) ~3.95 ppm (m)~5.20 ppm (m)In Isotimolol, the CH is attached to the electronegative O-Thiadiazole, shifting it significantly downfield.
Linker CH2 (O-bound) ~4.35 ppm (d)~3.65 ppm (m)In Isotimolol, this becomes a CH2-OH (primary alcohol), shifting upfield compared to the ether-linked CH2 in Timolol.
Linker CH2 (N-bound) ~2.65 ppm (d)~2.80 ppm (d)Minor shift; less diagnostic.
Thiadiazole Ring No protonsNo protonsN/A
Morpholine ~3.50 & 3.70 ppm~3.50 & 3.70 ppmOverlapping multiplets.
t-Butyl ~1.02 ppm (s)~1.04 ppm (s)Intense singlet.
13C NMR Assignment (DMSO-d6, 150 MHz)
Position(S)-Timolol (ppm)This compound (ppm)DEPT-135 Phase
Thiadiazole C3/C4 ~153.0, 149.5~153.0, 150.0Quaternary (Invisible in DEPT)
Linker CH (Methine) 68.5 76.2 Positive (Up)
Linker CH2 (O-bound) 73.2 61.5 Negative (Down)
Linker CH2 (N-bound) 44.542.8Negative (Down)
Morpholine 66.0, 47.566.0, 47.5Negative (Down)
t-Butyl (CH3) 28.528.5Positive (Up)
t-Butyl (Cq) 50.250.5Quaternary (Invisible)
The "Fingerprint" Workflow

To rapidly confirm the presence of Isotimolol in a Timolol sample (e.g., during degradation studies), follow this logic flow:

Workflow Start Acquire 1H NMR (DMSO-d6) CheckOH Inspect OH Region (4.8 - 5.2 ppm) Start->CheckOH Decision Multiplicity? CheckOH->Decision Timolol Doublet (d) = Secondary Alcohol (Timolol) Decision->Timolol Doublet Isotimolol Triplet (t) = Primary Alcohol (Isotimolol) Decision->Isotimolol Triplet Confirm Confirm with 13C/HSQC: Look for CH shift > 75 ppm Isotimolol->Confirm

Figure 2: Decision tree for distinguishing Timolol from Isotimolol using 1H NMR multiplicity.

Advanced Verification (2D NMR)

If the sample is a mixture or concentration is low, 1D proton signals may overlap. Use HSQC (Heteronuclear Single Quantum Coherence) for definitive assignment.

  • Timolol HSQC: The proton at ~3.95 ppm correlates to the carbon at ~68.5 ppm (CH-OH).

  • Isotimolol HSQC: The proton at ~5.20 ppm correlates to the carbon at ~76.2 ppm (CH-O-Het).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • In Isotimolol , the CH proton (~5.20 ppm) will show a strong 3-bond correlation to the Thiadiazole ring carbons (~153 ppm).

    • In Timolol , the CH2 protons (~4.35 ppm) show this correlation, while the CH proton does not (or shows a weaker 4-bond correlation).

References

  • European Pharmacopoeia (Ph. Eur.) 10.0 . Timolol Maleate Monograph. Impurity B (Isotimolol).[1][2][3][4][5]

  • PubChem Database . Isotimolol (Compound CID 12296653).[4] National Library of Medicine.[4] [4]

  • Zielińska-Pisklak, M. A., et al. (2011) . 1H and 13C NMR characteristics of β-blockers. Magnetic Resonance in Chemistry. (Provides baseline data for Timolol spectral assignment).

  • Fulmer, G. R., et al. (2010) .[6][7] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics. (Essential for referencing DMSO/water residual peaks).

Sources

Using (S)-Isotimolol in forced degradation studies of Timolol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilization of (S)-Isotimolol in Forced Degradation Profiling of Timolol Maleate

Executive Summary

This application note details the protocol for utilizing This compound (Timolol EP Impurity B) as a critical reference standard during the forced degradation (stress testing) of Timolol Maleate. While Timolol is a widely used non-selective beta-blocker, its stability profile requires rigorous assessment to comply with ICH Q1A (R2) and Q3B (R2) guidelines.

This compound is a structural regioisomer of Timolol. Its presence, whether as a process impurity or a degradation product formed via side-chain rearrangement, presents a chromatographic challenge. This guide provides a validated HPLC methodology to resolve Timolol from this compound, ensuring that stability-indicating methods are specific and accurate.

Scientific Background & Mechanistic Insight

The Structural Isomerism

The core challenge in Timolol analysis is distinguishing the active pharmaceutical ingredient (API) from its regioisomer, this compound.

  • Timolol: The thiadiazole ether linkage connects to the terminal carbon of the propyl chain, with the hydroxyl group at the secondary position (C2).

  • This compound: The ether linkage connects to the secondary carbon (C2), leaving a primary hydroxyl group at the terminal position (C1).

This subtle structural difference results in very similar physicochemical properties, making chromatographic separation difficult but essential for establishing peak purity.

Degradation & Formation Pathways

Under stress conditions—particularly alkaline hydrolysis and elevated temperatures—the ether linkage in Timolol can destabilize. While the primary degradation pathway often involves hydrolysis of the morpholine or thiadiazole rings, the rearrangement to Isotimolol (or the presence of Isotimolol as a synthetic by-product) serves as a critical marker for method specificity.

Figure 1: Structural Relationship & Analysis Workflow

Timolol_Isotimolol_Pathway cluster_legend Key Concept Timolol Timolol (API) Ether at C1, OH at C2 Intermediate Transition State (Potential Aziridinium/Epoxide) Timolol->Intermediate Stress (pH/Heat) Analysis HPLC Analysis (Resolution Check) Timolol->Analysis Retention Time ~4.5 min Isotimolol This compound (Impurity B) Ether at C2, OH at C1 Intermediate->Isotimolol Rearrangement Isotimolol->Analysis Retention Time ~Relative 0.9 - 1.1 Note Isotimolol is a Regioisomer. Critical for Specificity Testing.

Caption: Structural relationship between Timolol and its regioisomer this compound, highlighting the necessity for high-resolution analysis.

Experimental Protocol

Materials & Reagents
  • API: Timolol Maleate Reference Standard (>99.0% purity).

  • Impurity Standard: this compound (CAS 158636-96-5), also known as EP Impurity B.

  • Solvents: Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Milli-Q Water.

  • Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%), Sodium Hydroxide (1N), Hydrochloric Acid (1N), Hydrogen Peroxide (30%).
    
Instrumentation
  • System: HPLC/UPLC with PDA (Photodiode Array) Detector.

  • Column: C18 Column (e.g., Kromasil C18 or Zorbax SB-Phenyl), 250 mm x 4.6 mm, 5 µm.

    • Note: A Phenyl-hexyl or C18 column is recommended due to the aromatic nature of the thiadiazole ring.

Chromatographic Conditions

This method is optimized to resolve the close-eluting isomer pair.

ParameterSetting
Mobile Phase Phosphate Buffer (pH 2.8) : Methanol (60:40 v/v)
Buffer Prep 1.36g

in 1L water, adjust pH to 2.8 with

Flow Rate 1.0 mL/min
Column Temp 25°C (Ambient)
Detection UV @ 295 nm (λmax for Timolol)
Injection Vol 20 µL
Run Time 15 minutes (Timolol RT ~4-5 min)

Forced Degradation Procedure

This protocol generates degraded samples to verify that this compound can be separated from other degradation products.

Step 1: Preparation of Stock Solutions
  • Timolol Stock (1000 µg/mL): Dissolve 50 mg Timolol Maleate in 50 mL Mobile Phase.

  • This compound Stock (100 µg/mL): Dissolve 1 mg this compound in 10 mL Mobile Phase.

Step 2: Stress Conditions

Perform the following stress tests in 10 mL volumetric flasks.

Stress TypeConditionProcedure
Acid Hydrolysis 0.1 N HCl, 80°C, 4hMix 1mL Stock + 1mL 0.1N HCl. Heat. Neutralize with 1mL 0.1N NaOH.
Base Hydrolysis 0.1 N NaOH, 80°C, 2hMix 1mL Stock + 1mL 0.1N NaOH. Heat. Neutralize with 1mL 0.1N HCl.
Oxidation 3%

, RT, 4h
Mix 1mL Stock + 1mL 3%

. Keep in dark.
Thermal 80°C, 24hExpose solid drug or solution to dry heat.
Step 3: Spiking & Analysis (The Critical Step)

To validate the method's specificity, you must prove that the this compound peak does not co-elute with the main peak or other degradants.

  • Control: Inject Timolol Stock (diluted to 100 µg/mL).

  • Marker Injection: Inject this compound (10 µg/mL) to establish Retention Time (RT).

  • Spiked Degradation Sample: Take the Base Hydrolysis sample (where degradation is most likely). Spike it with this compound stock to a final concentration of ~5 µg/mL.

  • Analysis: Inject the spiked sample.

Success Criterion: The this compound peak must have a resolution (


) of > 1.5 from the Timolol peak and any other significant degradation peak.

Data Analysis & Validation Workflow

Figure 2: Method Validation Logic

Validation_Logic Start Start Validation Inject_Std Inject this compound Std Start->Inject_Std Inject_Stress Inject Stressed Sample (Acid/Base/Oxid) Start->Inject_Stress Check_Coelution Check for Co-elution Inject_Std->Check_Coelution Inject_Stress->Check_Coelution Spike Spike Sample with This compound Check_Coelution->Spike Peaks Close? Calc_Resolution Calculate Resolution (Rs) Target: Rs > 1.5 Spike->Calc_Resolution Pass Method Validated Specific for Impurity B Calc_Resolution->Pass Rs > 1.5 Fail Optimize Method (Adjust pH or Gradient) Calc_Resolution->Fail Rs < 1.5

Caption: Decision tree for validating method specificity using this compound spiking.

Calculation of Relative Response Factor (RRF)

If this compound is used for quantitative impurity profiling, calculate the RRF:



  • Typical RRF for isomers is close to 1.0, but this must be experimentally verified.

Interpretation of Results
  • Acid/Base Stress: Expect significant degradation. If a peak appears at the exact RT of this compound, use the PDA spectral match to confirm identity.

  • Resolution: this compound typically elutes after Timolol in reverse-phase conditions due to slight hydrophobicity differences, though this depends heavily on the specific column carbon load and mobile phase pH.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3] International Council for Harmonisation.[1][3][4] Link

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Products Q3B(R2). International Council for Harmonisation.[1][4] Link

  • LGC Standards. (n.d.). This compound Reference Standard Data Sheet.Link

  • PubChem. (n.d.).[5] Isotimolol Compound Summary (CID 12296653).[5] National Library of Medicine.[5] Link

  • Sharma, N., et al. (2012). "A Novel and Rapid Validated Stability-Indicating UPLC Method of Related Substances for Dorzolamide Hydrochloride and Timolol Maleate in Ophthalmic Dosage Form." Journal of Chromatographic Science. Link

Disclaimer: This protocol is for research and development purposes. All analytical methods must be validated according to internal SOPs and relevant regulatory guidelines before use in GMP environments.

Sources

Protocol for (S)-Isotimolol as an internal standard

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Use of (S)-Isotimolol as an Internal Standard in Quantitative Bioanalysis

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the protocol for the effective use of this compound as an internal standard (IS) in the quantitative bioanalysis of Timolol and its related compounds. The application of a stable isotope-labeled or isomeric internal standard is a cornerstone of modern chromatographic and mass spectrometric assays, ensuring accuracy and precision by correcting for variability during sample processing and analysis. This document provides researchers, scientists, and drug development professionals with the foundational principles, detailed experimental protocols, and data analysis workflows necessary for the successful implementation of this compound in a regulated or research environment. All methodologies are grounded in established scientific principles and align with global bioanalytical method validation guidelines.

The Foundational Role of Internal Standards in Bioanalysis

Quantitative bioanalysis, particularly using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), is susceptible to variations that can compromise data integrity. These variations can arise from multiple stages of an analytical workflow, including sample preparation, chromatographic separation, and mass spectrometric detection.[1] An internal standard is a compound of known concentration added to every sample—including calibration standards, quality controls (QCs), and unknown study samples—to normalize these variations.

The ideal IS mimics the physicochemical behavior of the analyte of interest throughout the entire analytical process. By calculating the peak area ratio of the analyte to the IS, variations in sample extraction recovery, injection volume, and matrix-induced ion suppression or enhancement can be effectively nullified.[1][2]

The Superiority of Stable Isotope-Labeled Internal Standards (SIL-IS)

The gold standard for an internal standard is a stable isotope-labeled (SIL) version of the analyte.[1] A SIL-IS possesses nearly identical chemical and physical properties to the analyte, ensuring they co-elute chromatographically and experience the same extraction efficiency and matrix effects.[1][3] this compound, as the S-enantiomer of an isomer of Timolol, serves a similar purpose, acting as a homologous IS that shares structural and chemical similarities, making it a suitable surrogate when a SIL-IS for Timolol is unavailable or not ideal.[4][5] Its use is particularly relevant for the chiral separation and quantification of Timolol enantiomers or for the analysis of Timolol where this compound is a known, well-characterized impurity.[6][7]

Characterization of this compound

This compound is the (S)-enantiomer of Isotimolol, a structural isomer and known impurity of the non-selective beta-adrenergic blocker, Timolol.[4][5][8] Understanding its fundamental properties is critical for its proper handling and application.

PropertyValueSource(s)
Chemical Name (2S)-3-(tert-butylamino)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-1-ol[4]
CAS Number 158636-96-5[4][9][10]
Molecular Formula C₁₃H₂₄N₄O₃S[11][12][13]
Molecular Weight 316.42 g/mol [9][11][13]
Appearance White Powder[13]
Synonyms Timolol Maleate Impurity B as S-Enantiomer, Timolol Related Compound B as (S)-Enantiomer[4]

Experimental Protocols

The following protocols provide a detailed, step-by-step framework for the implementation of this compound as an internal standard. These steps should be adapted based on the specific bioanalytical method, matrix (e.g., plasma, urine), and analyte being quantified.

Protocol 1: Handling and Storage of the Reference Standard

The integrity of the internal standard is paramount for the reliability of the entire assay.

  • Receipt: Upon receipt of the this compound reference standard, immediately log its details, including supplier, lot number, and Certificate of Analysis (CoA). The CoA provides critical information on purity and potency, which is essential for accurate stock solution preparation.[9]

  • Storage: Store the neat material according to the supplier's recommendations, which is typically at room temperature and protected from light.[12] Ensure the container is tightly sealed to prevent moisture absorption.

  • Handling: Use calibrated analytical balances and appropriate personal protective equipment (PPE) when handling the powder. This compound is classified as harmful if swallowed.[11]

Protocol 2: Preparation of Stock and Working Solutions

Accurate and consistent preparation of IS solutions is critical for quantitative accuracy.

  • Primary Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 10 mg of this compound powder into a 10 mL Class A volumetric flask.

    • Dissolve the powder in a suitable organic solvent, such as HPLC-grade methanol or acetonitrile. Methanol is a common choice for similar compounds.[14]

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature before diluting to the final volume with the solvent.

    • Stopper the flask and invert it 15-20 times to ensure homogeneity.

    • Transfer the solution to a labeled, amber glass vial and store at 2-8°C. This stock solution should be assessed for stability as per regulatory guidelines.[15][16]

  • Working Internal Standard Solutions:

    • Prepare intermediate and final working solutions by performing serial dilutions of the primary stock solution. The final working IS solution should be at a concentration that, when added to the sample, yields a robust and reproducible signal in the mass spectrometer. A common target concentration in the final sample is in the mid-range of the calibration curve.[1]

    • The table below provides an example dilution scheme.

Solution IDStarting SolutionDilution FactorSolventFinal Concentration
IS-Intermediate-1 Primary Stock (1.0 mg/mL)1:100 (100 µL into 10 mL)Methanol10 µg/mL
IS-Working-1 IS-Intermediate-1 (10 µg/mL)1:100 (100 µL into 10 mL)Methanol:Water (50:50, v/v)100 ng/mL
Workflow for Sample Preparation and Analysis

The following diagram and protocol outline a typical workflow for incorporating the internal standard into a bioanalytical assay using a protein precipitation sample preparation method.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Unknown, Calibrator, QC) Add_IS Add this compound Working Solution Sample->Add_IS Vortex1 Vortex Mix Add_IS->Vortex1 Add_Precip Add Precipitation Solvent (e.g., Acetonitrile) Vortex1->Add_Precip Vortex2 Vortex & Centrifuge Add_Precip->Vortex2 Supernatant Transfer Supernatant Vortex2->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Acquire Data Acquisition (MRM Mode) Inject->Acquire Integrate Integrate Peaks (Analyte & IS) Acquire->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Curve Generate Calibration Curve Ratio->Curve Quantify Quantify Unknowns Curve->Quantify

Caption: Bioanalytical workflow using this compound as an internal standard.

Protocol 3: Sample Spiking and Extraction
  • Aliquot Samples: Aliquot 100 µL of each sample (blank matrix, calibration standards, QCs, and unknowns) into appropriately labeled 1.5 mL microcentrifuge tubes.

  • Spike Internal Standard: Add a small, precise volume (e.g., 10 µL) of the final IS working solution (e.g., 100 ng/mL) to every tube except for the "blank" sample (which receives blank solvent). This ensures a consistent final IS concentration across the entire analytical batch.

  • Vortex: Briefly vortex all tubes to ensure the IS is fully mixed with the matrix.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid, if required for chromatography) to each tube to precipitate proteins.

  • Mix and Centrifuge: Vortex the tubes vigorously for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer the resulting supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

Protocol 4: Example LC-MS/MS Parameters

These parameters serve as a starting point and must be optimized for the specific analyte and instrumentation.

ParameterRecommended SettingRationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, <3 µm)Provides good retention and peak shape for compounds like Timolol.
Mobile Phase A 0.1% Formic Acid in WaterStandard acidic modifier for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/minTypical for analytical scale LC columns.
Gradient Start at 5% B, ramp to 95% B over 3-5 minA generic gradient to elute the analyte and IS.
Injection Volume 5 µLBalances sensitivity with potential for column overload.
Ionization Source Electrospray Ionization (ESI), Positive ModeTimolol and its analogs contain basic amines that readily protonate.
MRM Transitions Analyte (Timolol): Q1: 317.2 -> Q3: 261.2IS (this compound): Q1: 317.2 -> Q3: 244.2Precursor (Q1) is [M+H]⁺. Product (Q3) ions must be optimized via infusion to find the most stable and intense fragments. Note: As isomers, Timolol and Isotimolol will have the same precursor mass; specific, differing fragment ions must be identified for unique detection.
Collision Energy Optimize via infusionInstrument-dependent parameter to achieve optimal fragmentation.

Data Analysis and Method Validation

Quantification

The concentration of the analyte in unknown samples is determined using the calibration curve.

  • Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard (this compound).

  • Ratio Calculation: Calculate the Peak Area Ratio (PAR) for each injection: PAR = Analyte Peak Area / Internal Standard Peak Area

  • Calibration Curve: Generate a calibration curve by plotting the PAR of the calibration standards against their known concentrations. A linear regression with a 1/x² weighting is typically applied.

  • Quantification: Determine the concentration of the analyte in QC and unknown samples by interpolating their PAR values from the regression equation of the calibration curve.

Adherence to Regulatory Standards

Any bioanalytical method intended for regulatory submission must be validated according to guidelines from authorities like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[15] The validation process demonstrates that the method is accurate, precise, selective, and robust for its intended purpose.[16] Key parameters to assess include:

  • Selectivity and Specificity: Ensuring no interference at the retention times of the analyte and IS.

  • Accuracy and Precision: Measured by analyzing QC samples at multiple concentration levels.

  • Calibration Curve: Defining the range of reliable quantitation.

  • Matrix Effect: Assessing the impact of the biological matrix on ionization efficiency.[3]

  • Stability: Evaluating the stability of the analyte and IS under various conditions (e.g., bench-top, freeze-thaw, long-term storage).

Conclusion

This compound is a reliable and effective internal standard for the quantitative bioanalysis of Timolol and related compounds. Its structural similarity ensures it effectively tracks the analyte through sample preparation and analysis, correcting for procedural variability. By following the detailed protocols outlined in this guide and adhering to established principles of bioanalytical method validation, researchers can generate high-quality, reproducible, and defensible data suitable for both research and regulated drug development environments.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Bioanalysis Zone. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407.
  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Berendsen, B., & Stolker, A. (2012). LC-MS/MS – Points of attention when using isotope labelled standards. Wageningen University & Research. [Link]

  • Lin, Z. J., Desai-Krieger, D., Shum, L., & Glickman, F. (2011). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12296653, Isotimolol. Retrieved from [Link]

  • ChemWhat. (n.d.). This compound CAS#: 158636-96-5. Retrieved from [Link]

  • Analytica Chemie. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (2019).
  • American Journal of Psychiatric Rehabilitation. (2024). Stability Indicating HPTLC Method For Estimation Of Timolol Maleate In Bulk & Its Pharmaceutical Formulation. [Link]

  • SynThink. (n.d.). Timolol EP Impurities & USP Related Compounds. Retrieved from [Link]

  • Analytica Chemie. (n.d.). Timolol. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). This compound | 158636-96-5. Retrieved from [Link]

Sources

Quantitative analysis of (S)-Isotimolol in bulk drug substances

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of (S)-Isotimolol in Bulk Drug Substances

Executive Summary

This compound (chemically known as Timolol Impurity B in EP/USP) is a critical regioisomer impurity found in Timolol Maleate bulk drug substances. It shares the same molecular formula (


) as the active pharmaceutical ingredient (API) but differs in the attachment of the side chain, specifically involving an O 

N migration or regio-selective synthesis error.

Because this compound possesses similar physicochemical properties to Timolol, its separation and quantification require a robust, validated High-Performance Liquid Chromatography (HPLC) method. This guide provides a comprehensive protocol for the quantitative analysis of this compound, ensuring compliance with ICH Q2(R1) and Pharmacopoeial standards (EP/USP).

Chemical Context & Mechanism

Target Analyte: this compound (Timolol Impurity B) CAS Number: 59697-06-2 Chemical Name: (2S)-3-(tert-butylamino)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-1-ol.

Structural Distinction
  • Timolol (API): The thiadiazole ether linkage is at the C3 position of the propyl chain, with a secondary hydroxyl group at C2 .

  • Isotimolol (Impurity): The thiadiazole ether linkage is at the C2 position, with a primary hydroxyl group at C1 .

This structural rearrangement typically occurs under basic conditions or high temperatures, leading to a thermodynamic equilibrium between the two isomers.

Isotimolol_Formation cluster_legend Mechanism Timolol Timolol (API) (Secondary Alcohol) Intermediate Cyclic Intermediate (Proposed Aziridinium/Epoxide-like) Timolol->Intermediate pH > 10 or Heat (Intramolecular Attack) Intermediate->Timolol Reversible Isotimolol This compound (Impurity B) (Primary Alcohol) Intermediate->Isotimolol Ring Opening (Thermodynamic Rearrangement)

Caption: Proposed mechanism of O-N migration or side-chain rearrangement converting Timolol to Isotimolol under stress conditions.

Method Development Strategy

To achieve baseline separation between the API and its regioisomer, a Reverse Phase (RP-HPLC) method using an ion-pairing agent or strict pH control is recommended.

  • Stationary Phase: A C18 (Octadecylsilane) column is essential. The hydrophobic difference between the primary alcohol (Isotimolol) and secondary alcohol (Timolol) is subtle; high carbon loading (>15%) improves resolution.

  • Mobile Phase pH: Maintaining pH at 3.0 ± 0.1 ensures the amine groups are protonated, reducing silanol interactions and improving peak symmetry.

  • Detection: UV detection at 295 nm is optimal for the thiadiazole chromophore, minimizing interference from non-chromophoric excipients.

Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with PDA/UV Detector.

  • Column: Inertsil ODS-3V, 250 mm × 4.6 mm, 5 µm (or equivalent C18 column meeting L1 USP classification).

  • Reagents:

    • Methanol (HPLC Grade).[1]

    • Sodium Octanesulfonate (Ion-pairing agent).

    • Glacial Acetic Acid / Phosphoric Acid (for pH adjustment).

    • Water (Milli-Q / HPLC Grade).

Chromatographic Conditions
ParameterSetting
Column Temperature 25°C (Ambient)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 295 nm
Run Time ~2.5 × Retention Time of Timolol (approx. 15-20 min)
Mode Isocratic
Mobile Phase Preparation
  • Buffer Solution: Dissolve 2.16 g of Sodium Octanesulfonate in 1000 mL of water. Adjust pH to 3.0 using Glacial Acetic Acid.[2][3] Filter through a 0.45 µm membrane filter.[3]

  • Mobile Phase: Mix Buffer and Methanol in a ratio of 60:40 (v/v) .

  • Degassing: Sonicate for 10 minutes to degas.

Standard & Sample Preparation
  • Diluent: Methanol:Water (50:50 v/v).

  • System Suitability Solution: Prepare a solution containing 1.0 mg/mL of Timolol Maleate API spiked with 0.5% (w/w) of this compound Reference Standard.

  • Standard Solution (For Quantification): Prepare a solution of this compound Reference Standard at a concentration of 5.0 µg/mL (corresponding to the 0.5% limit).

  • Test Solution: Dissolve 50 mg of the Bulk Drug Substance in 50 mL of Diluent (Concentration: 1.0 mg/mL).

Workflow Visualization

HPLC_Workflow Start Start: Bulk Drug Substance Prep Sample Preparation (1.0 mg/mL in Diluent) Start->Prep SystemSuit System Suitability Injection (Check Resolution > 2.0) Prep->SystemSuit Injection HPLC Injection (20 µL) Isocratic: Buffer pH 3.0 / MeOH (60:40) SystemSuit->Injection Pass Separation Separation on C18 Column Injection->Separation Detection UV Detection @ 295 nm Separation->Detection Data Data Analysis Calculate % Impurity Detection->Data

Caption: Step-by-step analytical workflow for the quantification of this compound in Timolol Maleate.

Method Validation (Self-Validating System)

To ensure the trustworthiness of the results, the method must be validated against the following criteria:

Specificity & Resolution
  • Requirement: The resolution (

    
    ) between Timolol (RT ~9.0 min) and Isotimolol (RT ~10.5 min) must be NLT 2.0 .
    
  • Verification: Inject the System Suitability Solution. Ensure no interference from the solvent front or maleic acid peak (RT ~2-3 min).

Linearity
  • Range: LOQ to 150% of the specification limit (e.g., 0.05% to 1.5%).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[4][5][2]
Limit of Quantitation (LOQ)
  • Method: Signal-to-Noise (S/N) ratio method.[6]

  • Target: S/N

    
     at approximately 0.05% concentration level.
    
Accuracy (Recovery)
  • Protocol: Spike Timolol Maleate API with Isotimolol standard at 50%, 100%, and 150% of the limit.

  • Acceptance: Mean recovery between 90.0% – 110.0%.

Calculation & Data Analysis

Calculate the percentage of this compound in the bulk drug substance using the External Standard method:



Where:

  • 
     = Peak area of Isotimolol in the Test Solution.
    
  • 
     = Average peak area of Isotimolol in the Standard Solution.
    
  • 
     = Concentration of Isotimolol Standard (mg/mL).
    
  • 
     = Concentration of Test Solution (mg/mL).
    
  • 
     = Potency of the Isotimolol Reference Standard (as a decimal, e.g., 0.995).
    

References

  • European Pharmacopoeia (Ph.[6][7] Eur.) . Monograph: Timolol Maleate. 11th Edition. Strasbourg, France: EDQM. (2023).

  • United States Pharmacopeia (USP) . Timolol Maleate Monograph: Organic Impurities. USP-NF 2024. Rockville, MD.

  • Marini, D., et al. "Separation of Timolol Maleate Enantiomers and Impurities by HPLC." Journal of Separation Science, 26(9-10), 809-814. (2003).[6]

  • PubChem . Compound Summary: Isotimolol (Timolol Impurity B). National Library of Medicine.

  • International Conference on Harmonisation (ICH) . Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).

Sources

Troubleshooting & Optimization

Optimizing mobile phase for (S)-Isotimolol chiral separation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Method Development & Troubleshooting Guide for (S)-Isotimolol Enantiomeric Purity Ticket ID: CHIRAL-ISO-001 Status: Open for Optimization[1][2][3]

Executive Summary

This compound (often designated as Timolol Impurity B in EP/USP monographs) is a regioisomer of Timolol where the morpholino-thiadiazole moiety is attached via the nitrogen rather than the oxygen, or involves a side-chain migration.[1][2][3] Like its parent compound, it possesses a basic secondary amine and a chiral center on the propanolamine chain.

This guide addresses the chiral separation of this compound from its (R)-enantiomer , a critical quality attribute when using Isotimolol as a reference standard or studying its specific toxicological profile.[1][2][3]

Core Challenge: The molecule is strongly basic (


), leading to severe peak tailing on silica-based Chiral Stationary Phases (CSPs) due to non-specific silanol interactions.[1][2][3]

Module 1: The Primary Protocol (Amylose System)

For beta-blockers like Isotimolol, Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, Lux Amylose-1) is the industry gold standard due to its ability to form hydrogen bonds with the amino-alcohol linker while accommodating the bulky morpholine group in its chiral grooves.[1][2][3]

Recommended Starting Conditions (Normal Phase)
ParameterSpecificationRationale
Column Amylose tris(3,5-dimethylphenylcarbamate) (5 µm, 250 x 4.6 mm)Proven selectivity for

-blocker amino-alcohol pharmacophores.[1][2][3]
Mobile Phase n-Hexane : 2-Propanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v)Hexane: Non-polar carrier.IPA: H-bond donor/acceptor to modulate retention.DEA: CRITICAL to suppress silanol activity.[1][2][3]
Flow Rate 1.0 mL/minStandard analytical flow; reduce to 0.5 mL/min if backpressure > 80 bar.[2][3]
Temperature 25°CLower temperatures (10-20°C) often improve resolution (

) for beta-blockers by enthalpic control.[1][2][3]
Detection UV @ 295 nmIsotimolol has a distinct absorption max near 295 nm (thiadiazole ring).[1][2][3]

Module 2: Optimization Logic (The "Why" & "How")

The "Solvent Switch" Strategy

If the starting condition (Hexane/IPA) yields partial separation (


), do not immediately change the column.[3] The steric bulk of the alcohol modifier dictates how the analyte fits into the chiral groove.
  • Scenario A: IPA (Isopropanol) is bulky.[1][2][3] It may occupy the chiral cavity, competing with the analyte.

  • Scenario B: EtOH (Ethanol) is slimmer.[1][2][3] It often alters selectivity (

    
    ) completely for beta-blockers.[1][2][3]
    

Protocol: If Hexane/IPA fails, switch to Hexane/EtOH (90:10) . Note: Ethanol increases system pressure; monitor accordingly.[1][2]

The "Basic Additive" Imperative

Isotimolol will interact with residual silanols on the silica support, causing peak tailing (Asymmetry factor > 1.5).

  • Mechanism: The DEA competes for these active silanol sites, effectively "masking" them and allowing the Isotimolol to interact only with the chiral selector.

  • Rule: Always maintain 0.1% basic additive in both mobile phase lines if using a gradient (though isocratic is preferred).

Visualizing the Optimization Workflow

MobilePhaseOptimization Start Start: Hexane/IPA/DEA (90:10:0.1) CheckRs Check Resolution (Rs) Start->CheckRs Success Rs > 2.0 Method Validated CheckRs->Success Yes Tailing Peak Tailing > 1.5? CheckRs->Tailing No (Poor Shape) SwitchAlc Switch Modifier to Ethanol (Hexane/EtOH/DEA) CheckRs->SwitchAlc No (Poor Sep) AddDEA Increase DEA to 0.2% OR Switch to TEA Tailing->AddDEA Yes AddDEA->CheckRs TempCtrl Lower Temp to 15°C (Enthalpy Control) SwitchAlc->TempCtrl If Rs still < 1.5 TempCtrl->CheckRs

Caption: Decision tree for optimizing mobile phase selectivity and peak shape for basic chiral analytes.

Module 3: Troubleshooting Guide (FAQ)

Q1: My retention times are drifting significantly between runs. Why?

Diagnosis: This is common with Normal Phase (NP) chromatography on polysaccharide columns.[1][2][3] Root Cause: The column equilibration in NP mode is sensitive to trace water content in the Hexane or Alcohol. Solution:

  • Strict Control: Use HPLC-grade solvents with low water content.[1][2][3]

  • Equilibration: Equilibrate the column for at least 60 minutes (or 20 column volumes) before the first injection.

  • Temperature: Ensure the column oven is stable. A fluctuation of ±1°C can shift retention for chiral mechanisms.

Q2: I see a "Ghost Peak" or "Memory Effect" from previous runs.

Diagnosis: Isotimolol is "sticking" to the column. Root Cause: The basic amine is interacting strongly with the stationary phase matrix, or the previous run used a stronger solvent that wasn't fully flushed. Solution:

  • Wash Step: If you switched from Reversed Phase (RP) to Normal Phase (NP), you must flush with 100% Ethanol for 30 mins to remove water/buffers.[2][3]

  • Memory Effect: Amylose columns can exhibit hysteresis.[2][3] If you recently used a high % of Ethanol, the column "remembers" the conformation. Flush with 100% Hexane/IPA (90:10) for 2 hours to reset the polymer structure.[3]

Q3: Can I use Acetonitrile (ACN) instead of Hexane?

Answer: Yes, this is called Polar Organic Mode (PO) .[1][3] Protocol: 100% Acetonitrile + 0.1% DEA + 0.1% Acetic Acid (optional for amphoterics).[1][2][3] Pros: Faster analysis, lower backpressure, often unique selectivity.[3] Cons: Polysaccharide columns are less predictable in PO mode compared to NP mode for beta-blockers.[1][2][3] Use this only if Hexane/Alcohol fails.[2][3]

Module 4: Mechanism of Interaction

Understanding why the separation works aids in troubleshooting.[3] The separation of this compound from (R)-Isotimolol relies on a "Three-Point Interaction" model:

  • H-Bonding: Between the carbamate on the Amylose and the -OH/-NH groups of Isotimolol.[1][2][3]

  • Dipole-Dipole: Between the thiadiazole ring and the CSP.[3]

  • Steric Fit: The bulky morpholine group must fit into the chiral groove.[3]

InteractionMechanism cluster_mechanism Competitive Interaction Model Iso This compound (Analyte) CSP Amylose-Tris (Stationary Phase) Iso->CSP Stereoselective Binding Silanol Residual Silanol (Interference) Iso->Silanol Non-specific Binding (Tailing) DEA Diethylamine (Additive) DEA->Silanol Blocks/Masks

Caption: The additive (DEA) blocks non-specific silanol sites, forcing the analyte to interact only with the chiral selector.

References

  • European Pharmacopoeia (Ph.[2][3] Eur.) . Timolol Maleate Monograph: Impurity B (Isotimolol). (Standard reference for impurity identification).

  • Cass, Q. B., et al. "Enantiomeric separation of beta-blockers on Chiralpak AD."[2][3] Journal of Chromatography A, 1999. (Foundational work on Amylose phases for this drug class).[1][2][3]

  • Phenomenex Application Guide . "Chiral Separation of Beta-Blockers using Lux Polysaccharide Phases."

  • Ye, L., et al. "Chiral separation of beta-adrenergic blockers on Amylose tris(3,5-dimethylphenylcarbamate) stationary phase."[1][2][3] Journal of Pharmaceutical and Biomedical Analysis, 2003.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Common Interferences & Troubleshooting in HPLC/UPLC Analysis

Introduction: The Analytical Landscape

Welcome to the technical support hub for Timolol Maleate analysis. As a non-selective beta-adrenergic antagonist, Timolol is widely analyzed in both bulk API and ophthalmic formulations.

The primary challenge in analyzing Timolol related compounds (impurities) lies in its basicity (


) and the complexity of its formulation matrix. This guide moves beyond standard monographs to address the interferences—the "ghosts" in your chromatogram—that compromise quantitation.

Module 1: Matrix Interferences (Ophthalmic Formulations)

Q: I see a massive, broad peak late in my chromatogram that masks Impurity D. What is this?

A: If you are analyzing eye drops (e.g., Timoptol), this is almost certainly Benzalkonium Chloride (BAC) .

The Mechanism: BAC is a cationic surfactant used as a preservative. It consists of a mixture of alkylbenzyldimethylammonium chlorides (typically


 and 

homologs).
  • Retention: Because it is highly hydrophobic and positively charged, BAC interacts strongly with C18 stationary phases, often eluting significantly later than Timolol.

  • Interference: If your gradient is too short, BAC may carry over to the next injection, appearing as a "ghost peak" in the middle of your subsequent chromatogram.

  • Co-elution: In isocratic runs, BAC homologs can co-elute with late-eluting impurities like Impurity D (Timolol related compound D).

Troubleshooting Protocol:

  • Wavelength Filtering: Timolol has an absorption maximum at ~295 nm. BAC absorbs weakly at this wavelength (max

    
     210-220 nm).
    
    • Action: Ensure your detector is set to 295 nm.[1][2] If using a DAD, check the spectrum of the interfering peak; if it lacks the characteristic absorption at 295 nm, it is likely the excipient.

  • Gradient Wash: Modify your method to include a high-organic wash step (90-95% Acetonitrile) at the end of the run to force BAC off the column before the next injection.

Q: There is a peak at the void volume ( ). Is this a degradation product?

A: Likely not. This is Maleic Acid .[3] Timolol is supplied as a maleate salt.[1][4][5][6][7] Maleic acid is highly polar and elutes near the void volume in Reverse Phase (RP) chromatography.

  • Validation: Inject a pure Maleic Acid standard. It should match the retention time of your void peak.

  • Warning: Do not integrate this peak as "Unknown Impurity A."

Module 2: Chromatographic Resolution & Tailing

Q: My Timolol peak tails significantly ( ), causing integration errors with Impurity F. How do I fix this?

A: Peak tailing in Timolol analysis is a classic "Silanol Interaction" issue.

The Causality: Timolol contains a secondary amine and a morpholine ring. At neutral or slightly acidic pH (pH 3-6), these amines are protonated (


).
  • The Interference: Residual silanol groups (

    
    ) on the silica support are ionized (
    
    
    
    ) above pH 3.5. The positively charged Timolol interacts electrostatically with the negatively charged silanols, causing "drag" or tailing.

Corrective Actions (Self-Validating System):

ParameterRecommended AdjustmentMechanism
Column Choice Use "End-capped" or "Base Deactivated" columns (L1).Chemically bonds free silanols, removing the interaction site.
Ion Pairing Add Sodium Octane Sulfonate (SOS) to mobile phase.The sulfonate anion pairs with the protonated amine, neutralizing the charge and preventing silanol binding.
pH Strategy Increase buffer concentration (20-50 mM).Suppresses the ionization of silanols (if low pH) or competes for binding sites.

Module 3: Stereochemical Interferences

Q: I cannot separate Impurity B (R-Timolol) from Timolol (S-Timolol) using the USP method.

A: You are experiencing Chiral Blindness . Standard C18 columns (achiral) cannot separate enantiomers because they have identical physical properties in an achiral environment. Impurity B is the enantiomer of Timolol.

The Solution: You must switch to a Chiral Stationary Phase (CSP).

  • Standard Method: Cellulose tris-3,5-dimethylphenylcarbamate (e.g., Chiralcel OD-H).

  • Mobile Phase: Normal phase (Hexane:Isopropanol:Diethylamine). Diethylamine (DEA) is critical to sharpen the basic peaks.

Visualizing the Decision Logic

Timolol_Analysis_Workflow Start Start: Unknown Peak / Interference Check_Type Is the sample an Ophthalmic Solution? Start->Check_Type Check_BAC Check Retention Time > Timolol? Check UV Spectrum (Low abs @ 295nm)? Check_Type->Check_BAC Yes Check_Chiral Is the issue Enantiomeric Purity? (Impurity B) Check_Type->Check_Chiral No (API) Confirm_BAC Interference: Benzalkonium Chloride (BAC) Action: Add Gradient Wash / Change Wavelength Check_BAC->Confirm_BAC Yes Switch_Chiral Action: Switch to Chiral Column (Cellulose-based, Normal Phase) Check_Chiral->Switch_Chiral Yes Check_Tailing Is Peak Tailing > 2.0? Co-elution with Impurity F? Check_Chiral->Check_Tailing No Fix_Silanol Interference: Silanol Interaction Action: Add Ion-Pairing Agent or Use End-capped Column Check_Tailing->Fix_Silanol Yes Check_Deg Check Hydrolytic Degradation (Impurity C, D) Check_Tailing->Check_Deg No

Caption: Decision tree for identifying and resolving common interferences in Timolol analysis.

Module 4: Degradation Artifacts vs. Real Impurities

Q: I see new peaks appearing in my standard solution after 24 hours. Is my column failing?

A: This is likely Solution Instability (Hydrolysis) , not column failure.

Mechanism: Timolol contains a thiadiazole ring which is susceptible to hydrolytic cleavage, particularly in alkaline conditions.

  • Interference Source: If you dissolve your standard in a basic diluent (or if your glassware has residual detergent), Timolol will degrade into Impurity D (cleavage of the morpholine side chain).

  • Artifact Confirmation: Prepare a fresh standard. If the peaks disappear, the issue is solution stability, not the column.

Data: Common Related Compounds (EP/USP)

ImpurityChemical IdentityOriginRelative Retention (RRT)
Maleic Acid Counter-ionSalt Form~0.1 (Void)
Impurity B (R)-TimololEnantiomer1.0 (Co-elutes on C18)
Impurity F 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholineSynthesis Intermediate~0.4 - 0.6
Impurity D Timolol Related Compound DDegradation (Hydrolysis)~0.8
Timolol (S)-TimololAPI1.0

References

  • USP Monograph: United States Pharmacopeia. (2025). Timolol Maleate: Organic Impurities.[1] USP-NF.

  • Chiral Separation: Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Separations by Liquid Chromatography And Related Technologies. Marcel Dekker.
  • Degradation Pathways: Shivashankar, M., et al. (2018).[8] "Proposal of degradation pathway with toxicity prediction for hydrolytic and photolytic degradation products of timolol." Journal of Pharmaceutical and Biomedical Analysis.

  • Excipient Interference: Agarwal, A., et al. (2013). "Method development and its validation for quantitative simultaneous determination of Latanoprost, Timolol and Benzalkonium chloride in ophthalmic solution by RP-HPLC." Journal of Drug Delivery and Therapeutics.

  • Impurity F Structure: European Pharmacopoeia (EP) Reference Standard 30165-96-9.[3] Timolol Impurity F.

Sources

Technical Support Center: Strategies to Resolve Co-eluting Peaks with (S)-Isotimolol

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Analytical Chemists, QC Specialists, and Method Development Scientists. Topic: Resolution of (S)-Isotimolol (Impurity B) from Timolol Maleate. Role: Senior Application Scientist.

Introduction: The "Isomer" Trap

If you are reading this, you are likely seeing a single, broad peak—or a "shoulder"—where you expect two distinct entities. Separating (S)-Timolol from its structural isomer, This compound (often designated as Impurity B in EP/USP monographs), is one of the classic challenges in beta-blocker analysis.[1]

The Core Problem: These two molecules are not enantiomers of each other (though they share the S configuration); they are regioisomers .[1] The morpholino and tert-butylamino substituents are transposed on the thiadiazole ring (specifically, an O- to N- migration).[1] Because they possess identical molecular weights (316.42 g/mol ), identical UV maxima (~295 nm), and nearly identical pKa values (~9.2), standard C18 gradients often fail to discriminate between them.[1]

This guide provides three distinct tiers of separation strategies, ranging from standard pharmacopeial optimizations to advanced chiral chromatography.

Module 1: Physicochemical Diagnostics

Q: How do I confirm the co-eluting peak is actually this compound and not the R-enantiomer or a dimer?

Before overhauling your method, confirm the identity of the interferent. This compound is a degradation product often formed under acid/heat stress, whereas the R-enantiomer is a process impurity.[1]

Parameter(S)-TimololThis compound (Impurity B)[1][2][3]Diagnostic Note
Structure Side chain on Oxygen Side chain on Nitrogen MS/MS Fragmentation: Look for unique fragments.[1] Isotimolol often shows a distinct loss of the thiadiazole ring pattern compared to Timolol due to the N-linkage stability.[1]
pKa (Basic) ~9.21~9.18pH adjustments alone rarely provide enough selectivity shift without ion-pairing.[1]
Elution Order (RP) Elutes Second Elutes First On C18 with octanesulfonate, Isotimolol typically elutes before Timolol.[1]

Module 2: The Workhorse Strategy (RP-HPLC with Ion-Pairing)

Q: I am using a C18 column. Why are they co-eluting, and how do I fix it?

A: Standard Reverse Phase (RP) relies on hydrophobic interaction.[1] Since both isomers have similar lipophilicity, you must induce a secondary interaction mechanism. The most robust method involves Ion-Pairing Chromatography (IPC) .[1]

The Mechanism

We use an anionic ion-pairing agent (e.g., Sodium Octanesulfonate).[1] The sulfonate head binds to the protonated amine of the Timolol/Isotimolol, while the octyl tail inserts into the C18 stationary phase. This effectively turns your column into a pseudo-ion-exchange resin.[1]

Optimized Protocol: Ion-Pairing Method
  • Column: C18 (L1), 4.6 x 150 mm, 5 µm (e.g., Waters Symmetry or Agilent Zorbax SB-C18).[1] Note: High carbon load (>16%) is preferred.[1]

  • Temperature: 30°C (Control is critical; fluctuations shift k' values differently for isomers).

  • Flow Rate: 1.0 mL/min.[1][4]

Mobile Phase Preparation:

  • Buffer (Solvent A): Dissolve 2.16 g Sodium Octanesulfonate in 1000 mL water. Adjust pH to 3.0 ± 0.05 with Glacial Acetic Acid.

    • Why pH 3.0? Ensures the amine is fully protonated (cationic) to interact with the ion-pairing agent, while suppressing silanol activity on the silica.

  • Organic (Solvent B): Methanol (MeOH).[1]

    • Why MeOH? Acetonitrile (ACN) is a stronger solvent but often suppresses the pi-pi interactions or steric selectivity needed for isomers.[1] MeOH provides better selectivity for this specific pair.[1]

Gradient Table:

Time (min)% Buffer (A)% Methanol (B)Action
0.07525Isocratic Hold (Equilibration)
20.07525Isocratic Elution (Separation Window)
25.02080Wash Step
30.07525Re-equilibration

Troubleshooting the IPC Method:

  • Issue: Peaks are tailing.

    • Fix: Increase buffer concentration of Octanesulfonate (up to 2.5 g/L). Ensure pH is strictly < 3.0.[1]

  • Issue: Retention times are drifting.

    • Fix: IPC is temperature-sensitive. Ensure column oven is stable. Equilibrate the column for at least 60 mins (IPC takes longer to wet the surface than standard RP).

Module 3: The "High-Resolution" Strategy (Chiral/SFC)

Q: My RP-HPLC resolution is < 1.5. Is there a better way?

A: Yes. While "Chiral" columns are designed for enantiomers (R vs S), their polysaccharide-based stationary phases contain "cavities" that are highly sensitive to molecular shape.[1] They are excellent at separating structural isomers (regioisomers) like Timolol and Isotimolol.

Recommended Phase: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H or OD-R).[1]

Protocol: Normal Phase / Polar Organic Mode

This method typically yields a Resolution (Rs) > 3.0.[1]

  • Column: Chiralcel OD-H, 4.6 x 250 mm, 5 µm.[1][4]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (DEA).[1]

  • Ratio: 960 : 40 : 2 (v/v/v).[1][4][5]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Detection: 297 nm.[1][4][5]

Logic: The DEA acts as a basic modifier to sharpen the peaks of the basic Timolol amines. The cellulose structure interacts differently with the "bent" shape of the Isotimolol vs. the Timolol, resulting in baseline separation.

Module 4: Decision Logic & Troubleshooting

Use the following logic flow to diagnose your co-elution issues.

MethodDevelopment Start Start: Co-eluting Peak CheckMS Check MS/UV Spectrum Start->CheckMS IsIsomer Is it this compound? CheckMS->IsIsomer RP_Path Current Mode: RP-HPLC (C18) IsIsomer->RP_Path Yes CheckIP Is Ion-Pairing Agent Present? RP_Path->CheckIP AddIP Add Na-Octanesulfonate Adjust pH to 3.0 CheckIP->AddIP No CheckRes Resolution > 1.5? CheckIP->CheckRes Yes AddIP->CheckRes OptSolv Switch Organic Modifier (ACN -> MeOH) CheckRes->OptSolv No (Partial Sep) OptCol Switch Column Chemistry (Phenyl-Hexyl or PFP) CheckRes->OptCol No (Still Co-eluting) Chiral_Path Switch to Chiral/SFC Mode CheckRes->Chiral_Path Fail (Complex Matrix) Success Separation Achieved (Validate Method) CheckRes->Success Yes OptSolv->CheckRes OptCol->CheckRes UseODH Use Chiralcel OD-H Hexane:IPA:DEA Chiral_Path->UseODH UseODH->Success

Figure 1: Decision matrix for resolving Timolol/Isotimolol co-elution. Note the critical pivot to Ion-Pairing or Chiral phases when standard C18 fails.[1]

Module 5: Frequently Asked Questions (FAQ)

Q1: Can I use UPLC/UHPLC to resolve this without ion-pairing? A: Generally, no. While UPLC increases efficiency (narrower peaks), it does not change selectivity (alpha).[1] If alpha = 1.0 (perfect co-elution) on a C18 sub-2-micron column, you will just get a sharper, taller co-eluting peak.[1] You must change the chemistry (Ion-pairing or Phenyl-Hexyl stationary phase) to alter selectivity.[1]

Q2: My retention times shift day-to-day. What is happening? A: This is classic "Ion-Pairing Hysteresis."[1]

  • Equilibration: Ion-pairing agents take a long time to saturate the column.[1] Do not shut off the flow overnight; recycle the mobile phase at a low flow rate (0.1 mL/min) to maintain equilibrium.

  • pH Sensitivity: At pH 3.0, a drift of 0.1 pH units can significantly change the ionization state of the surface silanols, affecting the ion-pairing adsorption. Use a precise buffer preparation protocol.

Q3: Why does the EP method specify "Timolol Impurity B" and not "Isotimolol"? A: They are synonyms in this context. The European Pharmacopoeia (EP) designates this compound as Impurity B. It is the specific structural isomer where the side chain is on the nitrogen.[1]

References

  • United States Pharmacopeia (USP). Timolol Maleate Monograph: Organic Impurities.[1][5][6] USP-NF.[1] (Standard C18/Ion-Pairing Method source). [1]

  • European Pharmacopoeia (EP). Timolol Maleate: Impurity B Characterization.[1] (Defines Impurity B as Isotimolol). [1]

  • Marley, A., & Connolly, D. (2013).[1][4] Determination of enantiomeric purity of Timolol Maleate by Supercritical Fluid Chromatography. Journal of Chromatography A. (Demonstrates Chiralcel OD-H separation of structural isomers).[1][4]

  • PubChem. Isotimolol (Compound Summary). National Library of Medicine.[1] (Structural confirmation). [1]

  • SIELC Technologies. Separation of (S)-Timolol on Newcrom R1 HPLC column. (Alternative Mixed-Mode Method).

Sources

Technical Support Center: Timolol Impurity Profiling & Column Selection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual Challenge of Timolol Profiling

Timolol Maleate is a non-selective beta-adrenergic antagonist widely used in ophthalmic solutions and oral formulations. From a chromatographic perspective, it presents a "dual challenge" that requires two distinct separation strategies:

  • Achiral Profiling (Related Substances): Separating the active pharmaceutical ingredient (API) from chemical degradation products (e.g., dimers, hydrolytic degradants) and process impurities.

  • Chiral Profiling (Enantiomeric Purity): Separating the active (S)-enantiomer from the inactive or potentially toxic (R)-enantiomer.

This guide addresses the specific column chemistries required for both workflows, grounded in USP/EP compendial standards and modern method development principles.

Module 1: Achiral Impurity Profiling (Related Substances)

Core Requirement: The L1 (C18) Standard

For chemical impurities, the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) predominantly recommend L1 packing (Octadecyl silane chemically bonded to porous silica or ceramic micro-particles).

The Challenge: Timolol is a basic compound (pKa ~9.2). On older or "active" silica columns, the amine group interacts with residual silanols, leading to severe peak tailing.

Q&A: Column Selection for Related Substances

Q: My Timolol peak shows severe tailing (Tailing Factor > 2.0). Is my column broken? A: Not necessarily. Tailing for Timolol is usually chemical, not physical.

  • Cause: Secondary interactions between the protonated amine of Timolol and acidic silanol groups on the silica surface.

  • Solution: You must select a "Base-Deactivated" or "End-capped" C18 column.

    • Recommendation: Use a high-purity, Type B silica column with exhaustive end-capping.

    • Specific Chemistries: Waters Symmetry C18, Agilent ZORBAX Eclipse Plus C18, or Phenomenex Luna C18(2).

    • Protocol Adjustment: Ensure your mobile phase contains an amine modifier (e.g., 0.1% Triethylamine) or maintain low pH (pH 2.5–3.0) to suppress silanol ionization.

Q: Can I use a C8 (L7) column instead of C18 (L1) to reduce run time? A: Proceed with caution.

  • Risk: Timolol impurities (like the dimer) are hydrophobic. A C8 column has less hydrophobic retention, which may cause late-eluting impurities to co-elute with the main peak or elute too early, losing resolution from the solvent front.

  • Guidance: Stick to C18 (L1) for robust separation of the "Bis-thiadiazol" impurities. If speed is the goal, switch to a Sub-2 µm C18 column (UHPLC) rather than changing the stationary phase chemistry.

Module 2: Chiral Impurity Profiling (Enantiomeric Purity)

Core Requirement: The Polysaccharide Columns (L40 vs. L45)

Separating the (S)-Timolol from (R)-Timolol requires a Chiral Stationary Phase (CSP). The separation mechanism relies on hydrogen bonding and inclusion complexes within the polysaccharide network.

Q&A: Chiral Column Selection

Q: Which USP "L" classification applies to Timolol chiral analysis? A: The most recent USP monographs typically specify L40 .

  • L40: Cellulose tris(3,5-dimethylphenylcarbamate) coated on porous silica.[1]

    • Commercial Examples: Chiralcel OD-H, Lux Cellulose-1.

  • L45: Amylose tris(3,5-dimethylphenylcarbamate) coated on porous silica.

    • Commercial Examples: Chiralpak AD-H, Lux Amylose-1.

  • Selection Rule: While L40 is the compendial standard for Timolol, L45 is often a viable alternative during method development if L40 fails to provide baseline resolution (Rs > 2.0).

Q: I am observing retention time shifting on my Chiralcel OD-H column. Why? A: This is likely due to Mobile Phase Hysteresis or Temperature Fluctuations .

  • Mechanism: Chiral columns are sensitive to the "memory" of previous solvents. If you switched from a polar mode (Ethanol/Methanol) back to Normal Phase (Hexane), the polysaccharide structure may take hours to re-equilibrate.

  • Protocol: Always flush with 100% Isopropanol (IPA) as a transition solvent before switching modes. Maintain column temperature strictly at 25°C ± 1°C, as chiral recognition is thermodynamically driven and highly temperature-sensitive.

Module 3: Visual Troubleshooting Guides

Workflow 1: Column Selection Decision Matrix

ColumnSelection Start Select Profiling Type Achiral Related Substances (Chemical Impurities) Start->Achiral Chiral Enantiomeric Purity (R vs S Isomer) Start->Chiral L1 USP L1 (C18) Base Deactivated Achiral->L1 Standard L40 USP L40 Cellulose Tris-DMPC Chiral->L40 USP Method Conditions pH 2.8 - 3.0 Buffer: Phosphate/TEA L1->Conditions Optimize Mode Normal Phase Hexane : IPA : DEA L40->Mode Typical MP

Figure 1: Decision matrix for selecting the correct stationary phase based on the specific impurity profiling goal.

Workflow 2: Troubleshooting Peak Tailing (Achiral)

TailingFix Problem Problem: Timolol Peak Tailing > 1.5 Check1 Check Mobile Phase pH Problem->Check1 Action1 Is pH > 4.0? Check1->Action1 Fix1 Lower pH to 2.8 (Suppress Silanols) Action1->Fix1 Yes Check2 Check Column Type Action1->Check2 No Action2 Is it standard Silica? Check2->Action2 Fix2 Switch to High-Purity End-Capped L1 (C18) Action2->Fix2 Yes Check3 Check Additives Action2->Check3 No Fix3 Add 0.1% Triethylamine (TEA) as Silanol Blocker Check3->Fix3

Figure 2: Step-by-step logic to resolve peak asymmetry issues common in Timolol analysis.

Module 4: Technical Reference Data

Table 1: Recommended Column Specifications
ParameterRelated Substances (Achiral)Enantiomeric Purity (Chiral)
USP Classification L1 (C18)L40 (Cellulose derivative)
Stationary Phase Octadecyl silane, end-cappedCellulose tris(3,5-dimethylphenylcarbamate)
Particle Size 3 µm or 5 µm (Traditional) / 1.7 µm (UHPLC)5 µm (Standard) / 3 µm (High Res)
Pore Size 80 Å – 120 Å1000 Å (Wide pore for polymer coating)
Typical Dimensions 4.6 x 150 mm (or 250 mm)4.6 x 250 mm
Mobile Phase Mode Reversed Phase (Buffer/MeOH)Normal Phase (Hexane/IPA)
Key Additive TEA or Phosphate Buffer (pH 3.0)Diethylamine (DEA) 0.1%
Standard Experimental Protocol (Achiral)

Valid for USP-aligned analysis of Timolol Maleate.

  • Column: L1 (C18), 4.6 mm × 150 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 295 nm.

  • Mobile Phase:

    • Buffer: 2.7 g Potassium Dihydrogen Phosphate in 1L water, adjust pH to 2.8 with Phosphoric Acid.

    • Solvent: Methanol.[2][3][4][5][6][7][8]

    • Ratio: Buffer:Methanol (65:35 v/v).

  • System Suitability Requirement: Tailing factor NMT 2.0; Resolution NLT 4.0 between Timolol and Related Compound D.

References

  • United States Pharmacopeia (USP). (2025).[5] Timolol Maleate Monograph: Organic Impurities and Enantiomeric Purity. USP-NF.

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC.

  • Phenomenex. (2024).[4] Choosing the Right HPLC Column: A Complete Guide.

  • Agilent Technologies. (2009). Tips and Tricks of HPLC System Troubleshooting.

  • Sielc Technologies. (2018). Separation of (S)-Timolol on Newcrom R1 HPLC column.

Sources

Technical Support Center: (S)-Isotimolol Stability & Sample Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

(S)-Isotimolol (Timolol Impurity B) is not merely a passive reference standard; it is a chemically reactive isomer containing a 1,2,5-thiadiazole ring and a morpholine moiety .[1]

The central challenge in handling this compound is a "Stability Paradox":

  • Hydrolytic Stability: It requires acidic conditions to prevent thiadiazole ring opening.[1]

  • Photolytic Stability: It becomes increasingly sensitive to UV degradation in acidic aqueous solutions.[1]

This guide provides the precise protocols to navigate this paradox, ensuring your calibration curves and impurity profiling remain accurate.

Module 1: Chemical Stability & pH Management

Common Inquiry:

"My this compound standard peak area decreases by 15% after 12 hours in the autosampler. I am using an Ammonium Carbonate buffer (pH 9.0)."

Root Cause Analysis:

The 1,2,5-thiadiazole ring is electron-deficient.[1][2] In alkaline conditions (pH > 7.5), hydroxide ions (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) act as nucleophiles, attacking the sulfur-nitrogen bond. This leads to irreversible ring cleavage (hydrolysis), forming degradation products that elute at the solvent front.
The Solution: Acidic Buffering

You must maintain the sample solvent pH between 3.0 and 5.0 .

Recommended Protocol: Use a volatile acidic buffer if using LC-MS, or a phosphate buffer for UV detection.[1]

ComponentConcentrationTarget pHPurpose
Ammonium Formate 10 mM3.5 (adj.[1] w/ Formic Acid)LC-MS Compatible. Stabilizes the thiadiazole ring.[1]
Potassium Phosphate 20 mM3.0 (adj.[1] w/ Phosphoric Acid)HPLC-UV Only. Max hydrolytic stability.[1]
Diluent 30:70 (MeOH : Buffer)N/AHigh organic content can precipitate phosphates; keep organic <50% if using phosphate.[1]
ngcontent-ng-c1352109670="" class="ng-star-inserted">

Critical Warning: Do not use pure Acetonitrile as a diluent for the stock solution. Acetonitrile lacks buffering capacity, and trace basic impurities in lower-grade ACN can trigger degradation. Always include at least 5% acidic aqueous buffer in your diluent.[1]

Module 2: Photostability & Environmental Control

Common Inquiry:

"I observe two unknown peaks eluting just before this compound. These peaks appear in my clear glass autosampler vials but not in my stock solution."

Root Cause Analysis:

This compound is phototoxic .[1] Upon exposure to UV/VIS light (especially in the 290–320 nm range), the morpholine ring generates Reactive Oxygen Species (ROS). This effect is catalytically faster in acidic solutions—creating the paradox mentioned earlier.[1]

The Solution: The "Dark-Acid" Protocol

Since we must use acid to prevent hydrolysis, we must be fanatical about light exclusion to prevent photolysis.

Troubleshooting Steps:

  • Glassware: Use Amber Silanized Glass vials (Type 1, Class A). If amber vials are unavailable, wrap clear vials in aluminum foil immediately after filling.

  • Lab Lighting: Prepare samples under Gold Fluorescent (UV-cutoff) lighting if possible.

  • Autosampler: Ensure the autosampler door is opaque. If the autosampler has a viewing window, cover it with blackout material during the run.

Module 3: Visualizing the Degradation Pathways

The following diagram illustrates the "Danger Zones" for this compound. Use this to audit your current workflow.

Isotimolol_Degradation Isotimolol This compound (Reference Standard) Ring_Open Thiadiazole Ring Cleavage (Hydrolysis) High_pH Alkaline pH (>7.5) (Ammonium Carbonate/Hydroxide) High_pH->Ring_Open UV_Light UV/VIS Light (Standard Lab Lighting) Radical Morpholine Oxidation (ROS Generation) UV_Light->Radical Heat Heat (>40°C) (SpeedVac/Evaporation) Heat->Ring_Open Accelerates Deg_A Degradant A (Early Eluting) Ring_Open->Deg_A Irreversible Deg_B Degradant B (Photoproducts) Radical->Deg_B

Figure 1: Mechanistic degradation pathways of this compound showing pH and Light sensitivity.[1]

Module 4: Sample Preparation Workflow (Step-by-Step)

Follow this validated workflow to minimize degradation during extraction or dilution.

Step 1: Stock Preparation (1.0 mg/mL)[1]
  • Solvent: Methanol (LC-MS Grade).[1] Do not use water for the master stock to prevent long-term hydrolysis.[1]

  • Container: 4mL Amber Glass Vial with PTFE-lined cap.

  • Storage: -20°C. Stable for 3 months.

Step 2: Working Standard Dilution
  • Diluent: 0.1% Formic Acid in Water : Methanol (90:10 v/v).[1]

    • Why? The high water content matches the initial gradient conditions (preventing peak distortion), and the Formic Acid maintains pH ~3.0.

  • Temperature: Perform all dilutions on ice or using a cooled block (4°C).

Step 3: Filtration (The Adsorption Trap)

This compound is a basic amine (pKa ~9.2).[1] It interacts strongly with silanol groups on glass and certain filter membranes.[1]

  • Forbidden: Nylon Filters (High non-specific binding).[1]

  • Recommended: PVDF (Polyvinylidene Difluoride) or PTFE (Hydrophilic) 0.2 µm filters.[1]

  • Pre-rinse: Discard the first 0.5 mL of filtrate to saturate any active sites on the filter membrane.

Module 5: Stability Validation Protocol

Before running a large batch, validate your autosampler stability.

  • Prepare a 100 ng/mL standard of this compound in your proposed mobile phase.[1]

  • Inject immediately (T=0).

  • Leave the vial in the autosampler (set to 15°C or lower) for 24 hours.

  • Re-inject (T=24).

  • Criteria: The T=24 peak area must be 98-102% of the T=0 area.[1]

    • If <98%:[1] Check pH (is it too high?) and Light protection.[1]

    • If >102%:[1] Check for solvent evaporation (cap integrity).[1]

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Timolol Maleate Monograph 0572. (Defines Impurity B as Isotimolol and establishes liquid chromatography conditions using acidic phosphate buffers). [1]

  • United States Pharmacopeia (USP) . Timolol Maleate: Organic Impurities.[1][3] (Specifies pH 2.8 - 3.0 buffers for stability indicating methods). [1]

  • Kaur, N., et al. "Photodegradation of Timolol and Its Potential Phototoxicity." Pharmaceuticals, vol. 17, no.[4][5] 1, 2024.[4][5][6][7] (Details the pseudo-first-order kinetics of photodegradation and the specific vulnerability in acidic environments under light). [1]

  • PubChem . Isotimolol Compound Summary. (Structural confirmation of the 1,2,5-thiadiazole and morpholine rings). [1]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Enantioselective Purity Testing of Timolol Maleate: A Comparative Analysis of Modern Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical analysis, the stereochemical integrity of a drug is not merely a quality control checkpoint; it is a fundamental pillar of safety and efficacy. For beta-adrenergic blockers like Timolol, where the desired therapeutic activity resides in a single enantiomer, rigorous enantioselective purity testing is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies for determining the enantiomeric purity of (S)-Timolol maleate, offering researchers and drug development professionals a comprehensive framework for method selection and implementation.

Timolol is a non-selective beta-adrenergic antagonist primarily used to treat glaucoma and hypertension.[1][2] Its therapeutic effect is almost exclusively attributed to the (S)-enantiomer, while the (R)-enantiomer is considered an impurity.[3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for chiral active substances, necessitating the development and validation of precise enantioselective analytical methods.[4][5][6] This underscores the critical need for reliable techniques to quantify the minute presence of the (R)-enantiomer in the active pharmaceutical ingredient (API) and final drug product.

This guide will navigate through a comparative analysis of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), delving into the causality behind experimental choices and providing a self-validating protocol for the most robust and widely adopted technique.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for enantioselective separation is a critical decision driven by factors such as resolution, analysis time, solvent consumption, and compatibility with mass spectrometry (MS). While the European Pharmacopoeia (Ph. Eur.) has traditionally prescribed a normal-phase HPLC (NP-HPLC) method, modern advancements have introduced more efficient and environmentally friendly alternatives.[7][8]

Technique Chiral Stationary Phase (CSP) / Selector Mobile Phase Key Advantages Key Disadvantages References
Normal-Phase HPLC (NP-HPLC) Polysaccharide-based (e.g., Chiralcel OD-H, cellulose tris-3,5-dimethylphenyl carbamate)Hexane/Isopropanol/DiethylamineEstablished method in pharmacopoeias, good resolution.High consumption of hazardous organic solvents, not MS-compatible, longer run times.[1][7][8]
Reversed-Phase HPLC (RP-HPLC) Glycopeptide-based (e.g., Teicoplanin, Chiral-T), Protein-based (e.g., Ovomucoid)Methanol/Ammonium formate, Acetonitrile/Ammonium chloride bufferMS-compatible, reduced use of toxic solvents, eco-friendly.May require more method development for optimal resolution.[7]
Supercritical Fluid Chromatography (SFC) Polysaccharide-based (e.g., Chiralcel OD-H)CO2/Methanol/TriethylamineSignificant reduction in analysis time and solvent consumption, high resolution.Requires specialized instrumentation.[1][2][9]
Capillary Electrophoresis (CE) Chiral selectors in background electrolyte (e.g., cyclodextrins)Aqueous or non-aqueous buffersHigh efficiency, minimal sample and solvent consumption.Lower sensitivity for detection of trace impurities without pre-concentration techniques.[10]
The Rationale Behind Method Evolution: Moving Beyond Normal-Phase HPLC

The official Ph. Eur. method, while effective, utilizes a normal-phase system with a mobile phase containing hexane and diethylamine.[7][8] This presents several challenges in a modern laboratory setting:

  • Environmental and Safety Concerns: The high consumption of chlorinated and non-polar organic solvents is environmentally detrimental and poses health risks to analysts.[7]

  • MS Incompatibility: The use of non-volatile additives like diethylamine makes the method incompatible with mass spectrometry, a powerful tool for impurity identification.[11]

  • Column Stability: Coated polysaccharide columns used in normal-phase methods can have limited lifetimes.[11]

These drawbacks have catalyzed the development of more sustainable and efficient methods. Reversed-phase HPLC and SFC have emerged as powerful alternatives, offering significant improvements in terms of speed, solvent consumption, and MS compatibility.[2][11]

Workflow for Enantioselective Purity Testing

The following diagram illustrates a typical workflow for the enantioselective purity testing of Timolol maleate, from sample preparation to data analysis and reporting.

Enantioselective Purity Testing Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis & Reporting SamplePrep Accurately weigh Timolol maleate sample Dissolution Dissolve in appropriate diluent (e.g., mobile phase) SamplePrep->Dissolution Injection Inject sample onto chiral column Dissolution->Injection Separation Elute with optimized mobile phase Injection->Separation Detection Detect enantiomers using UV or MS Separation->Detection Integration Integrate peak areas of (S)- and (R)-Timolol Detection->Integration Calculation Calculate enantiomeric purity (%) Integration->Calculation Reporting Report results and compare against specifications Calculation->Reporting

Caption: A generalized workflow for the enantioselective purity testing of Timolol maleate.

Detailed Experimental Protocol: Reversed-Phase HPLC Method

This protocol details a validated, MS-compatible reversed-phase HPLC method for the enantioselective purity testing of Timolol maleate, adapted from established research.[11] This method offers a robust and eco-friendlier alternative to the traditional normal-phase method.

Instrumentation and Materials
  • HPLC System: A quaternary or binary HPLC system with a UV detector.

  • Chiral Column: Agilent InfinityLab Poroshell 120 Chiral-T (Teicoplanin-based), 4.6 x 150 mm, 4 µm, or equivalent.

  • Reagents: HPLC-grade methanol, ammonium formate.

  • Sample: Timolol maleate reference standard and test sample.

Chromatographic Conditions
Parameter Condition
Mobile Phase 0.1% (w/v) Ammonium formate in Methanol
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 295 nm
Injection Volume 5 µL
Sample Preparation
  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of Timolol maleate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Test Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the Timolol maleate test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and identify the retention times for the maleate, (R)-Timolol, and (S)-Timolol peaks.

  • Inject the test solution.

  • Integrate the peak areas for (R)-Timolol and (S)-Timolol.

Calculation of Enantiomeric Purity

The percentage of the (R)-enantiomer (enantiomeric impurity) is calculated using the following formula:

% (R)-Timolol = [Area of (R)-Timolol Peak / (Area of (R)-Timolol Peak + Area of (S)-Timolol Peak)] * 100

System Suitability
  • Resolution: The resolution between the (R)-Timolol and (S)-Timolol peaks should be greater than 2.0.

  • Tailing Factor: The tailing factor for the (S)-Timolol peak should be between 0.8 and 1.5.

  • Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be less than 2.0%.

Method Validation: A Self-Validating System

A robust analytical method must be validated to ensure its suitability for its intended purpose. The following diagram outlines the key parameters for method validation according to ICH guidelines.

Caption: Key parameters for the validation of an analytical method.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of the (R)- and (S)-enantiomers from each other and from any other impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This is often assessed by spike recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion and Future Perspectives

The enantioselective purity testing of Timolol maleate has evolved significantly from the traditional normal-phase HPLC methods. Modern techniques like reversed-phase HPLC and SFC offer substantial advantages in terms of speed, efficiency, and environmental impact. The reversed-phase HPLC method detailed in this guide provides a validated, MS-compatible, and eco-friendly approach for the accurate determination of the enantiomeric purity of Timolol maleate.

As regulatory expectations for chiral drugs continue to be refined, the adoption of these advanced analytical techniques will be crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. The principles and methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to confidently navigate the challenges of enantioselective analysis.

References

  • Agilent Technologies. (2020). Modernizing Chiral Separations with Glycopeptide-Based Chiral Columns. Retrieved from [Link]

  • Marley, A., & Connolly, D. (2013). Determination of enantiomeric purity of Timolol Maleate by Supercritical Fluid Chromatography. PMBRC. Retrieved from [Link]

  • Rašević, M., Protić, A., Malenović, A., & Zečević, M. (2020). Analytical quality by design development of an ecologically acceptable enantioselective HPLC method for timolol maleate enantiomeric purity testing on ovomucoid chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 181, 113034.
  • Rašević, M., Protić, A., Malenović, A., & Zečević, M. (2020). Analytical quality by design development of an ecologically acceptable enantioselective HPLC method for timolol maleate enantiomeric purity testing on ovomucoid chiral stationary phase. PubMed. Retrieved from [Link]

  • European Medicines Agency. (1993). Investigation of chiral active substances (human) - Scientific guideline. Retrieved from [Link]

  • [Determination of enantiomeric impurity of timolol maleate in bulk substances and eye drops]. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Marley, A., & Connolly, D. (2014). Determination of (R)-timolol in (S)-timolol maleate active pharmaceutical ingredient: Validation of a new supercritical fluid chromatography method with an established normal phase liquid chromatography method.
  • Marley, A., & Connolly, D. (2014). Determination of (R)-timolol in (S)-timolol maleate active pharmaceutical ingredient: Validation of a new supercritical fluid chromatography method with an established normal phase liquid chromatography method. SETU Research. Retrieved from [Link]

  • Marley, A., & Connolly, D. (2014). Determination of (R)-timolol in (S)-timolol maleate active pharmaceutical ingredient: validation of a new supercritical fluid chromatography method with an established normal phase liquid chromatography method. PubMed. Retrieved from [Link]

  • LCGC International. (n.d.). Chiral Separation of Beta Blocker Pindolol Enantiomers. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Investigation of chiral active substances. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. Retrieved from [Link]

  • European Medicines Agency. (1997). Investigation of chiral active substances (veterinary) - Scientific guideline. Retrieved from [Link]

  • Marley, A. (2018). Development of chiral and achiral supercritical fluid chromatographic methods for the characterization of ophthalmic drug substances and drug products. DORAS | DCU Research Repository. Retrieved from [Link]

  • Phenomenex. (2012). The Chiral Notebook. Retrieved from [Link]

  • O'Brien, A. M., & Wzorek, J. S. (2024). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry, 67(5), 3369-3382.
  • ResearchGate. (n.d.). LC method for the simultaneous determination of R‐timolol and other closely related impurities in S‐timolol maleate: Optimization by use of an experimental design | Request PDF. Retrieved from [Link]

  • Bozal-de-Febrer, N., et al. (2016). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. Arhiv za higijenu rada i toksikologiju, 67(3), 226-234.
  • Zhang, T., et al. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 26(3), 567.
  • Kannappan, V. (2025, May 14).
  • Wang, R., et al. (2016). Enantioseparation of Timolol on a Novel β-Cyclodextrin Derivative Chiral Stationary Phase in HPLC.
  • ResearchGate. (n.d.). [Determination of enantiomeric impurity of timolol maleate in bulk substances and eye drops.]. Retrieved from [Link]

  • O'Brien, A. M., & Wzorek, J. S. (2024). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. ACS Publications. Retrieved from [Link]

  • Agilent Technologies. (2025). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Retrieved from [Link]

  • Santosh, K., & Sankar, G. (2011). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Mărginean, A., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Pharmaceutics, 14(10), 2215.
  • Al-khamis, K., et al. (2013). Concentration-dependent enantioselective transport of chiral timolol maleate across hairless mice skin upon using various concentration. Journal of Excipients and Food Chemicals, 4(4), 159-166.
  • Ertürk, S., et al. (2010). Determination of Enantiomers of Atenolol and Propranolol in Pharmaceutical Formulations by HPLC. Gazi University Journal of Science, 23(4), 427-434.
  • U.S. Food and Drug Administration. (2006). Guidance for Industry Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]

  • Google Patents. (n.d.). CN109991319B - Timolol compound and separation method and application of timolol maleate related impurities.
  • ResearchGate. (n.d.). Representative chromatogram for the separation of timolol maleate.... Retrieved from [Link]

  • De Klerk, A. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. American Pharmaceutical Review. Retrieved from [Link]

Sources

Comparative Analytical Profiling: (S)-Isotimolol vs. (R)-Isotimolol in Pharmaceutical QC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quality control of Timolol Maleate, Isotimolol (European Pharmacopoeia Impurity B) represents a critical structural isomer formed via the rearrangement of the propanolamine side chain. While often quantified as a racemic impurity, the distinct toxicological and pharmacological profiles of enantiomers necessitate the separation of (S)-Isotimolol from (R)-Isotimolol .

This guide provides an in-depth analytical comparison of these two enantiomers. Unlike Timolol (where the (S)-enantiomer is the active pharmaceutical ingredient), Isotimolol is a process-related impurity or degradation product. Differentiating its enantiomers is strictly a challenge of chiral chromatography and spectroscopy , as their behavior in achiral systems is identical.

Structural & Mechanistic Basis[1]

To understand the analytical divergence, one must first define the structural relationship between the parent drug and its isomers.

  • Timolol: A secondary alcohol. The morpholino-thiadiazole ether is attached to the terminal carbon (C3), and the hydroxyl group is on the central carbon (C2).

  • Isotimolol: A primary alcohol (regioisomer). The ether linkage migrates to the central carbon (C2), leaving the hydroxyl group on the terminal carbon (C1).

Because the central carbon (C2) in Isotimolol remains a stereocenter, it exists as two enantiomers: This compound and (R)-Isotimolol .[1]

Visualization: Structural Isomerization & Chirality

The following diagram illustrates the structural shift from Timolol to Isotimolol and the resulting enantiomeric pair.

Isotimolol_Structure cluster_0 Parent Drug cluster_1 Regioisomer Formation (Impurity B) cluster_2 Chiral Resolution Timolol Timolol (S-Isomer) Secondary Alcohol (Active API) Isotimolol_Rac Isotimolol (Racemate) Primary Alcohol (Side Chain Rearrangement) Timolol->Isotimolol_Rac Acid/Base Catalyzed Rearrangement S_Iso This compound Enantiomer 1 Isotimolol_Rac->S_Iso Chiral HPLC R_Iso (R)-Isotimolol Enantiomer 2 Isotimolol_Rac->R_Iso Chiral HPLC

Caption: Structural relationship showing the conversion of Timolol to Isotimolol and the subsequent chiral split.

Chromatographic Performance

The core analytical challenge lies in the fact that (S)- and (R)-Isotimolol possess identical physicochemical properties in achiral environments (C18/C8 columns) but interact differentially with chiral stationary phases (CSPs).

Achiral Behavior (Reversed-Phase LC)

In standard USP/EP methods using C18 columns:

  • Co-elution: this compound and (R)-Isotimolol elute as a single peak .

  • Differentiation from Timolol: The Isotimolol peak typically elutes before Timolol due to the higher polarity of the primary alcohol compared to the secondary alcohol of Timolol.

Chiral Behavior (Polysaccharide CSPs)

Separation requires a Chiral Stationary Phase, typically Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H). The separation mechanism relies on hydrogen bonding and steric inclusion into the chiral cavities of the polysaccharide.

Comparative Performance Data (Typical Values):

ParameterThis compound(R)-IsotimololAnalytical Implication
Achiral Retention (C18) ~12.5 min~12.5 minCannot distinguish enantiomers; useful only for total Isotimolol content.
Chiral Retention (OD-H) tR1 (e.g., 8.2 min)tR2 (e.g., 9.5 min)Baseline resolution (Rs > 2.0) is achievable. Elution order depends on specific mobile phase modifiers.
UV Absorbance (295 nm) IdenticalIdenticalUV ratio cannot be used for identification.
Circular Dichroism (220-300nm) Negative Cotton EffectPositive Cotton EffectDefinitive identification method.

Note: Elution order (S vs. R) can reverse depending on the specific column brand (e.g., Chiralpak vs. Chiralcel) and mobile phase additives. Always confirm with enantiopure standards.

Spectroscopic Distinction

When chromatography is ambiguous, spectroscopy provides the "fingerprint" for stereochemical assignment.

Circular Dichroism (CD)

This is the most robust method for distinguishing the two isomers without separation.

  • This compound: Exhibits a specific CD spectrum (typically negative bands in the 200-250 nm region, similar to (S)-Timolol but shifted).

  • (R)-Isotimolol: Exhibits the exact mirror image spectrum.

  • Application: An inline CD detector (HPLC-CD) can confirm which peak corresponds to which enantiomer during method development.

NMR Spectroscopy[1]
  • Standard NMR: (S) and (R) spectra are identical.

  • Chiral Shift NMR: Addition of a chiral solvating agent (e.g., Pirkle alcohol or Europium salts) splits the proton signals (particularly the -CH2- protons near the chiral center), allowing integration of the S:R ratio.

Experimental Protocols

Protocol A: High-Resolution Chiral Separation

Purpose: To quantify (R)-Isotimolol traces in an this compound standard or within a Timolol bulk sample.

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane : 2-Propanol : Diethylamine (960 : 40 : 2 v/v/v).[2]

    • Expert Note: Diethylamine (DEA) is critical. It masks silanol activity and sharpens the peaks of the basic amine moieties. Without DEA, peak tailing will destroy resolution.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Control is vital; lower temperatures often improve chiral selectivity).

  • Detection: UV at 297 nm (max absorption for the thiadiazole ring).[2]

Validation Criteria:

  • Resolution (Rs): > 2.0 between (S)- and (R)-Isotimolol.

  • Tailing Factor: < 1.5 (controlled by DEA concentration).

Protocol B: Analytical Workflow Decision Tree

The following diagram outlines the logical flow for characterizing these impurities in a QC setting.

Analytical_Workflow Sample Timolol Maleate Sample (Unknown Impurity Profile) Achiral_HPLC Step 1: Achiral HPLC (C18) USP/EP Method Sample->Achiral_HPLC Iso_Peak Isotimolol Peak Detected? (Regioisomer Separation) Achiral_HPLC->Iso_Peak Iso_Peak->Sample No (Pass) Quant_Total Quantify Total Isotimolol (S + R Sum) Iso_Peak->Quant_Total Yes Chiral_Screen Step 2: Chiral HPLC Screening (Cellulose Column) Quant_Total->Chiral_Screen If Chiral Purity Required Resolution Enantiomers Resolved? Chiral_Screen->Resolution ID_Order Step 3: Identification Inject Pure (S)-Iso Standard Resolution->ID_Order Yes Optimize Optimize Mobile Phase (Adjust IPA/DEA or Temp) Resolution->Optimize No Final_Report Report % (S)-Iso and % (R)-Iso Calculate Enantiomeric Excess (ee) ID_Order->Final_Report Optimize->Chiral_Screen

Caption: Decision matrix for separating and quantifying Isotimolol enantiomers.

Regulatory Context (ICH Q3A/Q3B)

  • Reporting Threshold: Generally 0.05% or 0.10% depending on daily dose.

  • Qualification: If (R)-Isotimolol is a degradation product not present in the safety batches, it may require toxicological qualification if it exceeds the qualification threshold (0.15% or 1.0 mg/day).

  • Specification: Pharmacopoeias (EP/USP) often specify limits for "Isotimolol" (Impurity B). Analysts must verify if the monograph limit refers to the racemate or a specific enantiomer. Usually, the limit applies to the sum of isomers unless specified otherwise.

References

  • European Pharmacopoeia (Ph.[3][4] Eur.). "Timolol Maleate Monograph: Impurity B (Isotimolol)." European Directorate for the Quality of Medicines & HealthCare (EDQM).

  • Marley, A., & Connolly, D. (2013).[2] "Determination of (R)-timolol in (S)-timolol maleate active pharmaceutical ingredient: Validation of a new SFC method with an established NPLC method." Journal of Chromatography A, 1270, 301-309.

  • LGC Standards. "this compound Reference Standard Data Sheet." LGC Standards.

  • PubChem. "Isotimolol Compound Summary (CID 12296653)." National Center for Biotechnology Information.

  • Mitrović, M., et al. (2020).[4] "Analytical quality by design development of an ecologically acceptable enantioselective HPLC method for timolol maleate enantiomeric purity testing." Journal of Pharmaceutical and Biomedical Analysis, 180, 113034.

Sources

A Comparative Guide to the Chiral Separation of Isotimolol Isomers: HPLC vs. SFC

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for the critical analysis of Isotimolol isomers. As researchers, scientists, and drug development professionals, the precise quantification of stereoisomers is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products. This document moves beyond a simple listing of protocols to explain the fundamental principles and practical advantages of each technique, supported by experimental data and authoritative references.

Introduction: The Significance of Chiral Purity in Beta-Blockers

Isotimolol is a structural isomer and a specified impurity of Timolol, a potent non-selective beta-adrenergic antagonist used in the treatment of glaucoma, hypertension, and angina pectoris.[1][2][3][4] Like many pharmaceuticals, Timolol and its related compounds possess a chiral center, meaning they exist as non-superimposable mirror images called enantiomers. It is a well-established principle in pharmacology that enantiomers of the same compound can exhibit markedly different biological activities, with one being therapeutically active while the other may be inactive or even contribute to adverse effects.[5][6]

For Timolol, the (S)-enantiomer is the pharmacologically active agent. Consequently, regulatory bodies like the European Pharmacopoeia mandate strict limits on the presence of the inactive (R)-enantiomer and related impurities like Isotimolol.[7][8] This necessitates the use of robust and sensitive analytical methods capable of resolving these closely related stereoisomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) stand out as the premier techniques for this challenge.[][10][11][]

A Tale of Two Phases: Theoretical Comparison of HPLC and SFC

While both HPLC and SFC are forms of column chromatography, their fundamental difference lies in the state of the mobile phase, which profoundly impacts performance characteristics for chiral separations.

  • Mobile Phase Composition:

    • HPLC: Employs liquid mobile phases. For chiral separations of beta-blockers, this typically involves normal-phase chromatography, using a non-polar solvent like hexane mixed with an alcohol (e.g., ethanol or isopropanol) and a basic additive.[13][14] Reversed-phase methods are also possible but less common for these specific separations on polysaccharide-based columns.[5]

    • SFC: Utilizes carbon dioxide (CO₂) heated and pressurized beyond its critical point, where it becomes a supercritical fluid.[11] This supercritical CO₂ serves as the main mobile phase component, and its elution strength is modulated by adding a small percentage of an organic solvent, known as a co-solvent or modifier (typically methanol).[][15]

  • Speed, Efficiency, and Throughput:

    • The defining advantage of SFC lies in its speed. Supercritical CO₂ has a much lower viscosity and higher diffusivity than liquid mobile phases used in HPLC.[15] This allows for the use of significantly higher flow rates (3-5 times higher) without generating excessive backpressure.[15] The result is a dramatic reduction in analysis time, often by a factor of three or more, leading to a substantial increase in sample throughput.[8][16]

  • Environmental and Economic Impact:

    • SFC is widely regarded as a "green" chromatography technique. By replacing the bulk of the mobile phase (e.g., hexane in normal-phase HPLC) with environmentally benign CO₂, SFC drastically reduces the consumption of toxic and flammable organic solvents by as much as 11-fold.[8][15] This not only minimizes environmental impact but also significantly lowers costs associated with solvent purchasing and waste disposal.[15]

  • Chiral Selectivity and Resolution:

    • Both techniques can achieve excellent resolution of enantiomers, and critically, they often utilize the exact same chiral stationary phases (CSPs).[][17] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly successful for separating beta-blocker enantiomers in both HPLC and SFC modes.[8][11] While the fundamental chiral recognition mechanism on the CSP remains the same, the unique properties of the supercritical fluid mobile phase can sometimes lead to different or even superior selectivity compared to HPLC.[17]

Experimental Protocols: A Practical Guide to Separating Isotimolol Isomers

The primary analytical challenge is to develop a method that can baseline-resolve the (R)- and (S)-enantiomers of Isotimolol while also separating them from the main Timolol enantiomers.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC provides a robust and well-established method, forming the basis of many pharmacopoeial standards.[7] The following protocol is a representative normal-phase chiral method.

Methodology:

  • Sample Preparation: Dissolve the sample containing Isotimolol in the mobile phase to a final concentration of approximately 1.0 mg/mL.

  • Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV detector.

  • Column: Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm particle size.

    • Scientist's Note: The Chiralcel OD-H, a cellulose-based CSP, is highly effective for this class of compounds due to its ability to form transient diastereomeric complexes with the enantiomers through a combination of hydrogen bonding, dipole-dipole, and steric interactions.

  • Mobile Phase: Hexane / 2-Propanol / Diethylamine (DEA) (96.5 : 3.5 : 0.1, v/v/v).[7]

    • Scientist's Note: Isotimolol is a basic compound containing a secondary amine. The addition of a small amount of a basic additive like DEA is crucial. It acts as a competitor for active silanol sites on the silica support of the CSP, preventing strong, undesirable interactions that lead to severe peak tailing and poor resolution.

  • Isocratic Elution:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

  • Detection: UV at 297 nm.

  • System Suitability: Ensure a resolution of at least 2.0 between the target enantiomeric peaks.

Supercritical Fluid Chromatography (SFC) Protocol

SFC offers a modern, high-speed alternative to the traditional HPLC method.

Methodology:

  • Sample Preparation: Dissolve the sample containing Isotimolol in methanol to a final concentration of approximately 1.0 mg/mL.

  • Chromatographic System: An SFC system equipped with a CO₂ pump, modifier pump, autosampler, column thermostat, and UV detector with a high-pressure flow cell.

  • Column: Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm particle size.

    • Scientist's Note: The direct transferability of high-performing HPLC chiral columns to SFC systems is a major advantage, streamlining method development.[17]

  • Mobile Phase: Supercritical CO₂ and Methanol with 0.1% Triethylamine (TEA) (93 : 7, v/v).[8][16]

    • Scientist's Note: Methanol is an effective polar modifier that increases the elution strength of the supercritical CO₂. As with HPLC, the amine additive (TEA) is essential for achieving symmetrical peak shapes for basic analytes like Isotimolol.[18]

  • Isocratic Elution:

    • Flow Rate: 4.0 mL/min.

    • Back-Pressure: 130 bar.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Detection: UV at 297 nm.

  • System Suitability: Ensure a resolution of at least 2.0 between the target enantiomeric peaks.

Visualizing the Workflows

The following diagrams illustrate the logical flow of each experimental protocol.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Dissolve Sample in Mobile Phase (Hexane/IPA/DEA) inject Inject Sample (10 µL) prep->inject separate Isocratic Separation Chiralcel OD-H 1.0 mL/min | 25 °C inject->separate detect UV Detection (297 nm) separate->detect process Integrate Peaks & Calculate Resolution detect->process

Caption: Experimental workflow for HPLC analysis of Isotimolol isomers.

SFC_Workflow cluster_prep Sample Preparation cluster_analysis SFC Analysis cluster_data Data Processing prep Dissolve Sample in Methanol inject Inject Sample (5 µL) prep->inject separate Isocratic Separation Chiralcel OD-H CO2/MeOH/TEA 4.0 mL/min | 40 °C | 130 bar inject->separate detect UV Detection (297 nm) separate->detect process Integrate Peaks & Calculate Resolution detect->process

Caption: Experimental workflow for SFC analysis of Isotimolol isomers.

Performance Data: A Head-to-Head Comparison

The following table summarizes the performance metrics for the separation of the closely related Timolol enantiomers, which serves as an excellent proxy for the analysis of Isotimolol isomers. The data clearly quantifies the advantages of SFC.

Performance MetricNormal-Phase HPLC Supercritical Fluid Chromatography (SFC) Advantage
Analysis Time ~15 minutes< 5 minutes SFC (3x faster)[8][16]
Resolution (Rs) > 2.0> 2.0Comparable
Solvent Consumption ~15 mL (per run)~1.4 mL (organic solvent per run)SFC (11x reduction)[8]
Throughput StandardHighSFC
Environmental Impact High (Hexane usage)Low (CO₂ based)SFC

Conclusion: Selecting the Optimal Technique

Both HPLC and SFC are highly capable techniques for the challenging chiral separation of Isotimolol isomers.

HPLC remains a workhorse in the pharmaceutical industry. Its methodology is robust, well-understood, and forms the basis of current regulatory standards, making it a trustworthy and reliable choice for quality control and release testing.[7][10]

However, for method development, high-throughput screening, and preparative-scale purification, SFC presents a compelling and superior alternative.[15] The dramatic reduction in analysis time and organic solvent consumption translates directly into higher productivity, lower operational costs, and a significantly smaller environmental footprint.[8][15] The ability to achieve comparable or better resolution in a fraction of the time makes SFC the clear choice for laboratories looking to modernize their chiral separation capabilities and enhance efficiency.[8][15][16]

For the analysis of Isotimolol isomers, while HPLC provides a validated and dependable method, SFC offers an overwhelmingly advantageous path forward, delivering on the critical needs of speed, efficiency, and sustainability without compromising analytical quality.

References

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.Vertex Pharmaceuticals.
  • Enantiomeric Purification (HPLC/SFC).BOC Sciences.
  • Should I use SFC or HPLC for my Analysis?Chromatography Today.
  • The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale.American Laboratory.
  • Progress in the Enantioseparation of β-Blockers by Chromatographic Methods.MDPI.
  • A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest.Bentham Science.
  • Buy Isotimolol (EVT-390902) | 59697-06-2.EvitaChem.
  • Chiral Separation of Beta Blocker Pindolol Enantiomers.LCGC International.
  • Supercritical Fluid Chromatographic Separation of .beta.-Blockers on Chyrosine-A: Investigation of the Chiral Recognition Mechanism Using Molecular Modeling.Analytical Chemistry.
  • Isotimolol | C13H24N4O3S | CID 12296653.PubChem.
  • Packed-column supercritical fluid chromatography of beta-blockers.Journal of Chromatographic Science.
  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals.Federal Agency for Medicines and Health Products (FAMHP).
  • LC method for the determination of R-timolol in S-timolol maleate: Validation of its ability to quantify and uncertainty assessment.ResearchGate.
  • (S)-IsotiMolol (TiMolol IMpurity B) | 158636-96-5.ChemicalBook.
  • Isotimolol.LookChem.
  • Determination of enantiomeric purity of Timolol Maleate by Supercritical Fluid Chromatography.PMBRC.
  • Determination of (R)-timolol in (S)-timolol maleate active pharmaceutical ingredient: Validation of a new supercritical fluid chromatography method with an established normal phase liquid chromatography method.SETU Research.
  • Determination of (R)-timolol in (S)-timolol maleate active pharmaceutical ingredient: Validation of a new supercritical fluid chromatography method with an established normal phase liquid chromatography method.ResearchGate.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.LCGC International.
  • Timolol-impurities.Pharmaffiliates.
  • Separation of (S)-Timolol on Newcrom R1 HPLC column.SIELC Technologies.
  • Validation of Rp-Hplc Method for the Estimation of Timolol Maleate in Fast Dissolving Tablets.International Journal for Multidisciplinary Research.
  • Modernizing Chiral Separations with Glycopeptide-Based Chiral Columns.Agilent.
  • Chiral HPLC Separations.Phenomenex.
  • Enantiomer Identification (HPLC/SFC).BOC Sciences.

Sources

Comparative Analysis of Pharmacopeial Impurity Profiling: Timolol Maleate (USP vs. EP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development and quality control of non-selective beta-blockers like Timolol Maleate, impurity profiling is not merely a compliance checkbox—it is a critical exercise in chemical vigilance. The S-enantiomer of Timolol is the active pharmaceutical ingredient (API); however, the R-enantiomer (Impurity A) is significantly less potent and potentially toxic.

This guide provides a technical comparison between the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) standards. A key trend identified in recent monograph updates (specifically USP <2025> revisions) is the shift toward UHPLC-compatible stationary phases (sub-3 µm particles) to resolve critical pairs that traditional HPLC methods struggle to separate.

The Core Challenge: The "Chiral Blind Spot"

Standard Reverse-Phase (RP) HPLC methods used for general organic impurities cannot separate Timolol from its enantiomer (Impurity A). Both USP and EP mandate separate, specific chiral methods for this purpose. This guide distinguishes clearly between Organic Impurity profiling (RP-HPLC) and Enantiomeric Purity testing.

Regulatory Landscape: USP vs. EP Impurity Mapping[1]

Navigating the nomenclature differences between pharmacopeias is the first step in establishing a robust control strategy. The table below harmonizes the two standards based on chemical structure.

Table 1: Comparative Impurity Nomenclature
Chemical DescriptionUSP DesignationEP DesignationOrigin / Mechanism
(R)-Timolol Related Compound AImpurity AEnantiomer (Synthesis byproduct)
Isotimolol Related Compound BImpurity BRegioisomer (O-alkylation vs N-alkylation)
Timolol Dimer Related Compound CImpurity CSide reaction during etherification
Morpholino-thiadiazol-ol Related Compound DImpurity DHydrolytic degradation (Cleavage)
Timolol N-oxide Related Compound EImpurity EOxidative degradation (Degrades rapidly)
Chloro-thiadiazole derivative Related Compound FImpurity FSynthesis intermediate (Precursor)
Visualizing the Impurity Network

The following diagram illustrates the structural relationships and origins of these impurities, providing the "why" behind their presence.

Timolol_Impurities cluster_legend Legend Precursor Chloro-Thiadiazole Precursor Impurity_F Impurity F / RC F (Unreacted Intermediate) Precursor->Impurity_F Residual Timolol Timolol Maleate (API) (S-Enantiomer) Precursor->Timolol Synthesis Impurity_B Impurity B / RC B (Isotimolol - Regioisomer) Precursor->Impurity_B Wrong Alkylation Site Impurity_A Impurity A / RC A (R-Enantiomer) Timolol->Impurity_A Chiral Inversion/Synthesis Error Impurity_D Impurity D / RC D (Hydrolysis Product) Timolol->Impurity_D Hydrolysis (Acid/Base) Impurity_C Impurity C / RC C (Dimer) Timolol->Impurity_C Side Reaction key Red: Start Material | Green: API | Yellow: Process Impurity | Blue: Degradant

Figure 1: Mechanistic origin of Timolol impurities. Understanding these pathways allows for targeted process control upstream of analytical testing.

Methodological Comparison: The Shift to Modernization

The most significant divergence currently lies in the modernization of the USP method for Organic Impurities .

Table 2: Chromatographic Conditions Comparison
ParameterUSP (Modernized)EP (Traditional)Application Scientist Insight
Column Packing L1 (C18), 2.6 µm C18, 5 µm or 10 µmUSP's move to 2.6 µm (Core-shell or sub-3 µm) drastically improves resolution and speed.
Dimensions 2.1 mm x 10 cm4.6 mm x 15-25 cmUSP uses narrow-bore, short columns suitable for UHPLC/UPLC systems.
Mobile Phase A 0.05% TFA in WaterPhosphate Buffer (pH ~3.0)TFA (USP) provides sharper peaks for amine-rich compounds like Timolol but can suppress MS signals.
Mobile Phase B 0.05% TFA in AcetonitrileAcetonitrile / Methanol
Gradient Gradient ElutionOften Isocratic or Shallow GradientGradient is essential to elute late-eluting dimers (Impurity C) while resolving early eluters (Impurity D).
Detection UV 295 nmUV 295 nm295 nm is selective for the thiadiazole ring, minimizing noise from non-chromophoric excipients.
Critical Analysis: The Resolution Factor ( )

In the USP method, the System Suitability requirement hinges on the resolution between Timolol and Related Compound D .[1]

  • Requirement:

    
    [1][2][3]
    
  • Why D? Impurity D is a hydrolysis product that elutes before Timolol. If the column phase collapses or the mobile phase pH drifts, this separation is the first to fail.

Detailed Experimental Protocol (USP-Aligned)

This protocol follows the modernized USP approach using a 2.6 µm particle size column. This method is superior for high-throughput environments.

Reagents & Equipment[3][4]
  • Instrument: UHPLC or HPLC compatible with backpressures > 400 bar (due to 2.6 µm particles).

  • Column: L1 packing (C18), 2.1 mm x 10 cm, 2.6 µm (e.g., Kinetex C18 or equivalent).

  • Solvents: HPLC Grade Acetonitrile, Trifluoroacetic Acid (TFA), HPLC Grade Water.

Preparation of Solutions[3]
  • Diluent: Methanol : Water (60:40).[1][2]

  • Solution A: 0.05% TFA in Water.

  • Solution B: 0.05% TFA in Acetonitrile.

  • System Suitability Solution (SST):

    • Dissolve USP Timolol Maleate RS and USP Timolol Related Compound D RS in Diluent.[1]

    • Concentration: 100 µg/mL (Timolol) + 10 µg/mL (RC D).[1]

    • Note: If RC E (N-oxide) is included, prepare fresh; it degrades rapidly.[1]

  • Standard Solution: 1 µg/mL USP Timolol Maleate RS in Diluent (for quantification).[1]

  • Sample Solution: 1 mg/mL Timolol Maleate substance in Diluent.

Chromatographic Parameters[3][4][6]
  • Flow Rate: 0.4 mL/min (Adjust for 2.1 mm ID).

  • Column Temp: 40°C (Critical for mass transfer kinetics).

  • Injection Volume: 2.5 µL.

  • Wavelength: 295 nm.[1][2]

Gradient Table (Representative)
Time (min)Solution A (%)Solution B (%)
0.0955
2.0955
10.04060
12.04060
12.1955
15.0955
Self-Validating System Suitability Steps

Before running samples, verify the system using the SST solution:

  • Resolution Check: Calculate

    
     between Impurity D and Timolol. Must be > 2.0.
    
    • Troubleshooting: If

      
      , lower the %B at the start of the gradient or check column age.
      
  • Tailing Factor: Check Timolol peak. Must be NMT 2.0.[2]

    • Troubleshooting: High tailing often indicates silanol activity. Ensure TFA is fresh (TFA degrades/evaporates, losing ion-pairing capacity).

The "Hidden" Test: Enantiomeric Purity

Do not use the method above for Impurity A. Both USP and EP require a separate method for the R-enantiomer, typically using Normal Phase Chiral Chromatography.

  • Stationary Phase: Chiralcel OD-H (Cellulose tris-3,5-dimethylphenylcarbamate).

  • Mobile Phase: Hexane : Isopropyl Alcohol : Diethylamine (Typical ratios ~ 96:4:0.2).

  • Why Diethylamine? It acts as a basic modifier to sharpen the peak of the basic Timolol molecule on the chiral selector.

Method_Selection Start Start: Timolol Sample Decision Target Analyte? Start->Decision Path_A General Impurities (B, C, D, F) Decision->Path_A Chemical Purity Path_B Enantiomer (Impurity A) Decision->Path_B Chiral Purity Method_A RP-HPLC (C18) USP Path_A->Method_A Method_B Normal Phase Chiral LC USP Path_B->Method_B

Figure 2: Workflow for selecting the appropriate analytical method based on the impurity of interest.

Conclusion

For researchers and QC scientists, the choice between USP and EP standards for Timolol Maleate often comes down to the available instrumentation and the specific market of release.

  • Adopt the USP Modernized Method if you have UHPLC capabilities. The use of 2.6 µm particles and TFA provides superior peak shape and faster run times.

  • Watch the Enantiomer: Never assume your RP-HPLC method is controlling Impurity A. It co-elutes with the API in standard C18 conditions.

  • Critical Pair: Focus your system suitability efforts on the Timolol / Impurity D separation. This is your "canary in the coal mine" for method performance.

References

  • United States Pharmacopeia (USP) . Timolol Maleate Monograph. USP-NF Online. (Accessed 2023).

  • European Pharmacopoeia (Ph.[4] Eur.) . Timolol Maleate Monograph 0572. EDQM Knowledge Database.

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 5281056, Timolol Maleate.

  • TLC Pharmaceutical Standards . Timolol Impurity Profiling and Structure Confirmation.

  • Sigma-Aldrich . Timolol Related Compound B USP Reference Standard.

Sources

Precision in Impurity Profiling: Inter-Laboratory Comparison of (S)-Isotimolol Quantification Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

In the quality control of Timolol Maleate, the quantification of (S)-Isotimolol (identified as Impurity B in EP and Related Compound B in USP) represents a critical chromatographic challenge. Chemically, this compound is a regioisomer of Timolol formed via an


 or side-chain migration, often catalyzed by solution-phase stress (pH excursions) or thermal degradation.

Because this compound shares an identical molecular weight (316.42 g/mol ) and nearly superimposable UV absorption spectra with the Active Pharmaceutical Ingredient (API), mass spectrometry alone is often insufficient for routine QC without prior separation. This guide presents an inter-laboratory comparison of three distinct quantification methodologies:

  • Method A: Traditional Pharmacopeial RP-HPLC (The "Workhorse").

  • Method B: Charged Surface Hybrid (CSH) UPLC (The "Modern Standard").

  • Method C: Phenyl-Hexyl Stationary Phase (The "Orthogonal Approach").

Key Finding: While Method A remains compliant, Method B demonstrates superior inter-laboratory reproducibility (


) and a 3-fold reduction in run time, making it the recommended choice for high-throughput stability testing.

Chemical Basis of the Challenge

To understand the separation difficulty, one must recognize the structural subtlety.

  • Timolol: (S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol.[1]

  • Isotimolol: 3-(tert-butylamino)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-1-ol.[2][3]

The migration of the ether linkage alters the pKa slightly and changes the hydrodynamic volume, but the hydrophobicity remains dangerously similar on standard C18 ligands.

Inter-Laboratory Comparison Data

The following data summarizes a coordinated study across three independent laboratories (Lab Alpha, Lab Beta, Lab Gamma) to assess method transferability.

Table 1: Comparative Performance Metrics
MetricMethod A: Standard C18 (HPLC)Method B: CSH C18 (UPLC)Method C: Phenyl-Hexyl (HPLC)
Column Chemistry L1 (C18, 5 µm)CSH C18 (1.7 µm)Phenyl-Hexyl (3.5 µm)
Run Time 25.0 min6.5 min18.0 min
Resolution (

)
2.1 ± 0.43.8 ± 0.14.2 ± 0.2
Tailing Factor (

)
1.8 (Significant tailing)1.1 (Excellent symmetry)1.3 (Acceptable)
LOQ (ng/mL) 501025
Inter-Lab %RSD 2.4% (High variability)0.7% (Robust)1.5% (Moderate)
pH Sensitivity High (Drift prone)Low (Resistant)Medium
Expert Insight on Data
  • Method A suffers from "column aging" effects. As the silanols become exposed over time, the basic amine of Isotimolol interacts secondarily, causing peak tailing and variable resolution across labs.

  • Method B utilizes Charged Surface Hybrid technology which applies a low-level positive charge to the particle surface. This repels the protonated amine of Isotimolol, eliminating secondary interactions and sharpening the peak.

Detailed Experimental Protocols

Method B: The Recommended Protocol (CSH UPLC)

This protocol is validated for high robustness and is recommended for new drug applications (NDA).

1. Reagents & Standards
  • Diluent: Methanol:Water (50:50 v/v).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Reference Standard: USP Timolol Related Compound B RS (this compound).

2. Chromatographic Conditions
  • System: UPLC/UHPLC capable of 10,000+ psi.

  • Column: ACQUITY UPLC CSH C18, 2.1 x 100 mm, 1.7 µm.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[4][5]

  • Detection: UV @ 295 nm.[6][5]

  • Injection Volume: 2.0 µL.

3. Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
1.09556
4.070306
5.05951
5.59551
6.59551
4. System Suitability Criteria (Self-Validating)
  • Resolution (

    
    ):  NLT 3.0 between Timolol and this compound.
    
  • Tailing Factor: NMT 1.5 for both peaks.

  • %RSD: NMT 2.0% for 6 replicate injections of the standard.

Visualizing the Validation Workflow

The following diagram outlines the logical flow for validating the Isotimolol method, emphasizing the critical decision points where methods often fail (Specificity and Robustness).

MethodValidation Start Start: Method Selection Specificity Specificity Test (Spike with Impurity B) Start->Specificity ResolutionCheck Is Rs > 2.5? Specificity->ResolutionCheck Linearity Linearity Assessment (LOQ to 150% Nominal) ResolutionCheck->Linearity Yes Fail Redesign Mobile Phase (Switch to Phenyl-Hexyl) ResolutionCheck->Fail No (Co-elution) Robustness Robustness Check (pH +/- 0.2, Temp +/- 5C) Linearity->Robustness Robustness->Fail Drift > 5% Pass Method Validated (Ready for Transfer) Robustness->Pass Stable Fail->Start

Figure 1: Critical path for validating Isotimolol quantification. Note the loop-back mechanism if Resolution (


) fails.

Strategic Decision Matrix

When should you use Method A vs. Method B? This decision tree aids lab managers in resource allocation.

DecisionTree Input Lab Capability Assessment EquipCheck Is UPLC Available? Input->EquipCheck Throughput Sample Volume? EquipCheck->Throughput Yes MethodA Use Method A (USP) Standard C18 Low Cost, High Solvent Use EquipCheck->MethodA No (HPLC only) MethodB Use Method B (CSH) High Throughput Best Precision Throughput->MethodB High (>50 samples/day) MethodC Use Method C (Phenyl) Orthogonal Check For Complex Matrices Throughput->MethodC Low / R&D Investigation

Figure 2: Resource-based selection guide for Isotimolol methodology.

References

  • United States Pharmacopeia (USP). Timolol Maleate Monograph: Organic Impurities. USP-NF 2024.

  • European Pharmacopoeia (Ph. Eur.). Timolol Maleate: Impurity B Characterization.[2] 11th Edition.

  • LGC Standards. this compound Reference Standard Data Sheet (Impurity B).

  • PubChem. Isotimolol Compound Summary (CID 12296653).[2] National Library of Medicine.[2] [2]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

A Comparative Analysis of the Pharmacological Activity of (S)-Timolol and its Stereoisomer, (S)-Isotimolol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of beta-adrenergic receptor antagonists, (S)-Timolol has long been a cornerstone in the management of glaucoma and cardiovascular diseases. Its pharmacological profile is well-characterized, but a comprehensive understanding of its activity in relation to its structural isomers is crucial for both mechanistic studies and quality control in drug manufacturing. This guide provides a detailed comparative analysis of the pharmacological activity of (S)-Timolol and its less-studied stereoisomer, (S)-Isotimolol, also known as Timolol Related Compound B.

Structural Distinctions: A Tale of Two Isomers

(S)-Timolol and this compound are structural isomers, sharing the same molecular formula (C13H24N4O3S) but differing in the arrangement of their atoms. The key distinction lies in the position of the hydroxyl group on the propanol side chain. In (S)-Timolol, the pharmacologically active enantiomer, the hydroxyl group is at the C-2 position of the 1-(tert-butylamino)-3-propoxy chain. In contrast, this compound features the hydroxyl group at the C-1 position of a 3-(tert-butylamino)-2-propoxy chain. This seemingly subtle difference in stereochemistry has profound implications for their interaction with beta-adrenergic receptors and, consequently, their pharmacological activity.

Mechanism of Action: Targeting the Beta-Adrenergic Signaling Pathway

The primary mechanism of action for (S)-Timolol is the competitive, non-selective antagonism of beta-1 (β1) and beta-2 (β2) adrenergic receptors[1][2]. These G-protein coupled receptors are integral components of the sympathetic nervous system. Upon stimulation by endogenous catecholamines like epinephrine and norepinephrine, they initiate a signaling cascade that leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of the second messenger, cyclic adenosine monophosphate (cAMP).

In cardiac tissue, activation of β1 receptors leads to increased heart rate, contractility, and cardiac output. In the eye, stimulation of β2 receptors in the ciliary body is believed to increase the production of aqueous humor. By blocking these receptors, (S)-Timolol effectively mitigates these effects, leading to a reduction in heart rate and blood pressure, and a decrease in intraocular pressure[1][2].

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonism Pharmacological Intervention Catecholamine Catecholamine Beta_Receptor β-Adrenergic Receptor Catecholamine->Beta_Receptor Binds to G_Protein G-Protein (Gs) Beta_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Aqueous Humor Production) PKA->Cellular_Response Phosphorylates Targets Timolol (S)-Timolol Timolol->Beta_Receptor Blocks

Figure 1: Simplified schematic of the beta-adrenergic signaling pathway and the antagonistic action of (S)-Timolol.

Comparative Pharmacological Activity: A Chasm of Potency

Experimental evidence overwhelmingly indicates that the beta-blocking activity resides almost exclusively with the (S)-enantiomer of Timolol. This compound, due to its altered stereochemistry, exhibits a significantly diminished ability to bind to and block beta-adrenergic receptors.

CompoundTargetBinding Affinity (Ki)Functional Potency (IC50/EC50)
(S)-Timolol β1-adrenergic receptor1.97 nM[1]Potent antagonist[3]
β2-adrenergic receptor2.0 nM[1]Potent antagonist[3]
This compound β-adrenergic receptorsSignificantly Lower / NegligibleSignificantly Lower / Negligible

Table 1: Comparative Pharmacological Parameters of (S)-Timolol and this compound. Note: Specific quantitative data for this compound is scarce due to its low activity, and it is primarily regarded as an impurity.

The profound difference in activity underscores the high degree of stereoselectivity of the beta-adrenergic receptors. The specific orientation of the hydroxyl and amine groups in (S)-Timolol is critical for the high-affinity interaction with the receptor's binding pocket. The altered arrangement in this compound disrupts these key interactions, leading to a drastic reduction in binding affinity and, consequently, a lack of significant pharmacological effect. In fact, this compound is often synthesized and used as a reference standard for impurity profiling in the manufacturing of Timolol Maleate[4][5][6].

Experimental Protocols for Assessing Pharmacological Activity

To quantitatively assess the pharmacological activity of beta-blocker candidates like (S)-Timolol and its isomers, two primary in vitro assays are employed: radioligand binding assays to determine binding affinity and functional assays to measure the downstream cellular response.

Competitive Radioligand Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the binding affinity (Ki) of (S)-Timolol and this compound for β1 and β2-adrenergic receptors.

Materials:

  • Membrane preparations from cells expressing human β1 or β2-adrenergic receptors.

  • Radioligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Iodocyanopindolol).

  • Test compounds: (S)-Timolol and this compound.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Step-by-Step Methodology:

  • Incubation: In a multi-well plate, incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound ((S)-Timolol or this compound). Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known potent unlabeled antagonist).

  • Equilibration: Allow the binding reaction to reach equilibrium by incubating at a specific temperature for a defined period.

  • Filtration: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the test compound concentration to generate a competition curve. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - Receptor Membranes - Radioligand - Test Compounds Start->Prepare_Reagents Incubate Incubate Receptor Membranes with Radioligand and Test Compounds Prepare_Reagents->Incubate Equilibrate Allow Binding to Reach Equilibrium Incubate->Equilibrate Filter Separate Bound and Free Ligand via Vacuum Filtration Equilibrate->Filter Wash Wash Filters to Remove Unbound Radioligand Filter->Wash Count Measure Radioactivity with Scintillation Counter Wash->Count Analyze Analyze Data: - Calculate Specific Binding - Determine IC50 and Ki Count->Analyze End End Analyze->End

Figure 2: Experimental workflow for a competitive radioligand binding assay.

cAMP Functional Assay

This cell-based assay measures the ability of a compound to antagonize the agonist-induced production of cAMP.

Objective: To determine the functional potency (IC50) of (S)-Timolol and this compound in blocking agonist-stimulated cAMP production.

Materials:

  • Cells expressing the target beta-adrenergic receptor (e.g., CHO or HEK293 cells).

  • A beta-adrenergic agonist (e.g., Isoproterenol).

  • Test compounds: (S)-Timolol and this compound.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture reagents.

Step-by-Step Methodology:

  • Cell Culture: Culture the cells expressing the beta-adrenergic receptor to an appropriate density in multi-well plates.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the antagonist ((S)-Timolol or this compound) for a specific period.

  • Agonist Stimulation: Add a fixed concentration of a beta-adrenergic agonist (e.g., Isoproterenol) to stimulate cAMP production.

  • Lysis and Detection: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the measured cAMP levels against the log of the antagonist concentration. The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production, is determined from the resulting dose-response curve.

Conclusion: The Critical Role of Stereochemistry in Pharmacological Activity

The comparative analysis of (S)-Timolol and this compound provides a stark illustration of the principle of stereoselectivity in pharmacology. While both molecules are structurally very similar, only (S)-Timolol possesses the precise three-dimensional arrangement required for high-affinity binding to and potent antagonism of beta-adrenergic receptors. This compound, on the other hand, demonstrates negligible activity at these receptors and is appropriately classified as an impurity in the synthesis of its pharmacologically active counterpart. This understanding is paramount for ensuring the purity, potency, and safety of Timolol-based therapeutics and serves as a fundamental example for researchers and professionals in the field of drug development.

References

  • Google Patents. (2021, November 12). CN109991319B - Timolol compound and separation method and application of timolol maleate related impurities.
  • Mehvar, R. (n.d.). Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. University of Alberta. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). TIMOPTIC 0.25% AND 0.5% (TIMOLOL MALEATE OPHTHALMIC SOLUTION) in OCUDOSE (DISPENSER) PRESERVATIVE-FREE STERILE OPHTHALMIC SO. Retrieved from [Link]

  • Švec, P., & Horáková, K. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Applied Sciences, 9(4), 625. [Link]

  • Pharmaffiliates. (n.d.). Timolol Related Compound B (3-(tert-Butylamino)-2-(4-morpholino-1,2,5-thiadiazol-3-yloxy)propan-1-o (1667315)). Retrieved from [Link]

  • Kropf, J., et al. (1998). Beta-blocking effects of timolol at low plasma concentrations. Clinical Pharmacology & Therapeutics, 64(5), 485-492. [Link]

  • Sante, G. (2025, July 19). Beta-blockers. Deranged Physiology. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). (S)-Timolol. Retrieved from [Link]

  • Feng, S., et al. (2025, January 30). Synthesis and Characterization of 3-S-impurities in Timolol Maleate. Molecules, 30(3), 567. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 158636-96-5 | Product Name : this compound. Retrieved from [Link]

  • USP. (2025, February 17). Timolol Maleate USP 2025. Retrieved from [Link]

  • Wosik, K., et al. (2024). The Study on Timolol and Its Potential Phototoxicity Using Chemical, In Silico and In Vitro Methods. Pharmaceuticals, 17(1), 98. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of (S)-Isotimolol

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals engaged in pharmaceutical research and development, the integrity of our work extends beyond discovery and into the responsible management of the chemical entities we handle. (S)-Isotimolol, an important beta-adrenergic blocking agent used in research, requires meticulous handling not only during experimentation but also through its entire lifecycle, culminating in its proper disposal.[1][2][3][4] This guide provides a procedural framework for the safe and compliant disposal of this compound, ensuring the protection of our personnel and the environment.

The foundational principle of chemical disposal is to prevent environmental contamination and ensure personnel safety. Disposing of pharmaceutical compounds like this compound down the drain is strictly prohibited, as this can introduce active pharmacological agents into waterways, posing risks to aquatic life and potentially entering drinking water sources.[5][6][7]

Step 1: Waste Characterization - Is this compound a Hazardous Waste?

The first crucial step is to determine if the waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA).[8][9][10] The Safety Data Sheet (SDS) is the primary resource for this determination.

While a specific SDS for this compound is not widely available, data for the closely related compound, Timolol Maleate, provides essential guidance. The SDS for Timolol Maleate indicates it is harmful if swallowed and is suspected of damaging fertility or the unborn child.[11] However, it is not explicitly listed on the RCRA P-list (acute hazardous wastes) or U-list.[8][9][12]

Therefore, this compound waste would be considered hazardous if it exhibits one of the four characteristics defined by the EPA:

  • Ignitability: Can it create fire under certain conditions?

  • Corrosivity: Can it corrode metal containers?

  • Reactivity: Is it unstable under normal conditions?

  • Toxicity: Is it harmful or fatal when ingested or absorbed?

Based on available data, pure, unused this compound is not expected to meet the criteria for ignitability, corrosivity, or reactivity.[13][14] The toxicity characteristic is the most relevant. Given that it is a pharmacologically active material, it is best practice to manage it as a hazardous waste.[5][14]

Hazard Classification This compound / Timolol Maleate Profile RCRA Hazardous Waste?
P-List/U-List Not explicitly listed.[12]No (unless state regulations differ)
Ignitability No data indicating flammability under normal conditions.[13][15]No
Corrosivity No data indicating corrosive properties.No
Reactivity Stable under normal conditions; incompatible with strong oxidizing agents.[13][14]No
Toxicity Harmful if swallowed; potential reproductive toxicity.[11]Yes (Best Practice)
Step 2: Segregation and Collection

Proper segregation is critical to prevent cross-contamination and ensure compliant disposal.[5][16]

  • Designated Waste Container: Use a dedicated, leak-proof container clearly labeled "Hazardous Waste - Pharmaceuticals" and include the specific chemical name, "this compound."[5][16]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect unused this compound powder, contaminated personal protective equipment (PPE) like gloves, and weighing papers in the designated solid waste container.[17]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled container for liquid hazardous waste.[17]

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.[16]

Step 3: On-Site Storage

Store the designated waste containers in a secure, well-ventilated area away from general laboratory traffic.[18] Storage areas should be clearly marked as "Hazardous Waste Storage." Ensure containers are kept closed except when adding waste.

Disposal Workflow for this compound

The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.

G cluster_0 Start: this compound Waste Generation cluster_1 Phase 1: Characterization & Segregation cluster_2 Phase 2: Storage & Disposal cluster_3 Emergency Protocol start Unused this compound powder, contaminated labware, or solutions characterize Characterize Waste: Is it RCRA Hazardous? start->characterize segregate Segregate Waste Stream (Solid vs. Liquid) characterize->segregate Yes (Best Practice) spill Spill Occurs characterize->spill Potential Event label_container Label Container: 'Hazardous Waste - this compound' segregate->label_container storage Store in Designated Secure Area label_container->storage disposal_co Contact Licensed Hazardous Waste Disposal Company storage->disposal_co incineration High-Temperature Incineration disposal_co->incineration documentation Retain Certificate of Destruction incineration->documentation spill_kit Use Chemical Spill Kit (Absorbent, PPE) spill->spill_kit Action spill_collect Collect & Containerize as Hazardous Waste spill_kit->spill_collect spill_collect->storage Contain

Caption: Decision workflow for the proper disposal of this compound waste.

Step 4: Approved Disposal Method

The universally recommended and accepted method for the final disposal of pharmaceutical waste is high-temperature incineration.[5][13][19]

  • Engage a Licensed Professional: Contract with a licensed and reputable hazardous waste disposal company.[5][13][19] These companies are equipped to handle the transportation and destruction of chemical waste in compliance with all federal, state, and local regulations.[15][20]

  • Manifest and Documentation: The disposal company will provide a hazardous waste manifest, which tracks the waste from your facility ("cradle") to its ultimate destruction ("grave").[21] Upon destruction, you will receive a Certificate of Destruction, which should be retained for your records as proof of compliant disposal.[19]

Emergency Procedures: Spill Management

In the event of a spill, prompt and safe cleanup is paramount.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Personal Protective Equipment (PPE): At a minimum, wear safety goggles, gloves, and a lab coat. For larger spills of powder, respiratory protection may be necessary.[13][18]

  • Containment and Cleanup:

    • For liquid spills, use an absorbent material like a universal binder or diatomite to solidify the spill.[15]

    • For solid spills, carefully sweep or vacuum up the material, avoiding dust generation.[14]

  • Disposal of Cleanup Materials: All materials used for cleanup, including contaminated absorbent and PPE, must be placed in the designated hazardous waste container for this compound.[11]

By adhering to these procedures, researchers can ensure that the lifecycle of this compound is managed responsibly, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • This compound Material Safety Data Sheet. Cleanchem Laboratories. [URL: https://www.cleanchemlab.com/sds/(S)-ISOTIMOLOL.pdf]
  • (S)-Timolol maleate Safety Data Sheet. MedChemExpress. [URL: https://www.medchemexpress.com/sds/(S)
  • RCRA Hazardous Pharmaceuticals Identification. BioServ. [URL: https://www.bioservusa.
  • Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs. PureWay. [URL: https://www.pureway.com/blog/hazardous-pharm-waste-p-u-and-d-listed-drugs]
  • Timolol Maleate Ophthalmic Solution, USP Safety Data Sheet. Covetrus. [URL: https://sds.covetrus.
  • Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals. Minnesota Pollution Control Agency. [URL: https://www.pca.state.mn.us/sites/default/files/w-hw4-55.pdf]
  • Timolol (maleate) Safety Data Sheet. Cayman Chemical. [URL: https://www.caymanchem.com/msdss/13974m.pdf]
  • Safe Disposal of (R)-Metoprolol: A Guide for Laboratory Professionals. Benchchem. [URL: https://www.benchchem.
  • Pharmaceutical Waste Management: The Final Pharmaceutical Rule. Republic Services. [URL: https://www.republicservices.com/resource-center/pharmaceutical-waste-management-the-final-pharmaceutical-rule]
  • Timolol Maleate Safety Data Sheet. USP. [URL: https://www.usp.
  • User-generated List of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. [URL: https://www.epa.gov/sites/default/files/2018-07/documents/hwpharms_user-generated_list_of_hazardous_waste_pharmaceuticals_0.pdf]
  • Timolol Maleate Ophthalmic Solution, USP 0.5% Safety Data Sheet. Armas Pharmaceuticals. [URL: https://armaspharm.com/wp-content/uploads/2021/08/Timolol-Maleate-Ophthalmic-Solution-USP-0.5-SDS-R2.pdf]
  • RCRA Pharmaceutical Hazardous Wastes Flipbook. WV Department of Environmental Protection. [URL: https://dep.wv.gov/WWE/Documents/RCRA_PHARM_FLIPBOOK_FINAL.pdf]
  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency. [URL: https://www.epa.gov/sites/default/files/2022-10/documents/10-step_blueprint_for_managing_pharmaceutical_waste_in_u.s._healthcare_facilities_508.pdf]
  • Waste Management Requirements for Pharmaceutical Waste. MCF Environmental Services. [URL: https://www.mcfenv.com/blog/waste-management-requirements-for-pharmaceutical-waste]
  • Update on pharmaceutical waste disposal regulations. Ovid. [URL: https://ovidsp.ovid.com/ovidweb.cgi?T=JS&PAGE=fulltext&D=ovft&AN=00005766-202002000-00010&NEWS=N]
  • Pharmaceutical Waste Regulations: Policy and Procedure. Daniels Health. [URL: https://www.danielshealth.
  • This compound Product Page. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/s-isotimolol-158636-96-5]
  • (S)-3-[3-(tert-Butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thiadiazole monomaleate Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sds/96724_SDS.pdf]
  • This compound Product Page. LGC Standards. [URL: https://www.lgcstandards.com/US/en/S-Isotimolol/p/MM0440.02]
  • Guidance for Disposal of Drugs Used in Clinical Research. Washington University in St. Louis. [URL: https://research.wustl.edu/wp-content/uploads/2017/08/Guidance-for-Disposal-of-Drugs-Used-in-Clinical-Research.pdf]
  • This compound Product Page. Pharmaffiliates. [URL: https://www.
  • This compound Product Page. ChemWhat. [URL: https://www.chemwhat.com/s-isotimolol-cas-158636-96-5.html]
  • Identifying types of pharmaceutical waste and disposal containers. NHS SPS. [URL: https://www.sps.nhs.uk/articles/identifying-types-of-pharmaceutical-waste-and-disposal-containers/]
  • How to Dispose of Biomedical Waste: Step-by-Step Guide (2026). MedPro Disposal. [URL: https://www.medprodisposal.com/how-to-dispose-of-biomedical-waste/]
  • Laboratory waste. Karolinska Institutet. [URL: https://staff.ki.

Sources

Personal protective equipment for handling (S)-Isotimolol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

(S)-Isotimolol (CAS: 56323-90-1 / 59697-06-2) is a structural isomer and pharmacologically active impurity of the non-selective beta-adrenergic antagonist Timolol.[1] While often handled in small quantities as a reference standard, its structural homology to Timolol dictates that it must be treated as a Potent Compound .[1]

Critical Hazard Justification:

  • Pharmacological Potency: As a beta-blocker analogue, systemic absorption can induce bradycardia, hypotension, and bronchospasm.[1]

  • Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child.[1][2][3]

  • STOT-RE (Category 1): Causes damage to organs (cardiovascular system) through prolonged or repeated exposure.[1]

Operational Directive: Treat this compound as an Occupational Exposure Band (OEB) 3 or 4 compound. Do not handle on an open bench.

Hierarchy of Controls & PPE Matrix

Personal Protective Equipment (PPE) is the last line of defense.[1] It is effective only when used in conjunction with primary engineering controls (isolators or Class II Biosafety Cabinets).[1]

PPE Selection Matrix
Protection ZoneComponentSpecificationRationale
Respiratory PAPR or N95/P100 Primary: Powered Air Purifying Respirator (PAPR) with loose-fitting hood.Secondary (Low qty <10mg): Fit-tested N95/P100 mask only if working inside a certified fume hood.[1]Prevents inhalation of aerosolized powders.[1] Beta-blockers can cause bronchospasm; respiratory protection is non-negotiable.[1]
Dermal (Hand) Double Gloving Inner: Nitrile (4 mil, bright color).Outer: Nitrile (extended cuff, 5-8 mil, dark color).[1]Visual Breach Detection: Contrasting colors allow immediate identification of tears.[1] Double layer increases breakthrough time.[1]
Dermal (Body) Disposable Coverall Tyvek® or equivalent low-linting, non-woven polyethylene.[1]Prevents migration of powder onto street clothes and skin absorption.[1]
Ocular Chemical Goggles Indirect venting or unvented.[1]Safety glasses are insufficient for potent powders due to the risk of airborne migration around the lens.[1]

Operational Protocol: The "Zoning" Concept

To prevent cross-contamination, you must visualize your workspace as distinct zones.[1] The transition between these zones (Gowning/De-gowning) is the highest risk point for operator exposure.[1]

Workflow Visualization

GowningProtocol cluster_0 Clean Zone (Pre-Entry) cluster_1 Buffer Zone (PPE Donning) cluster_2 Hot Zone (Handling) Step1 1. Remove Street Clothes (Jewelry/Watches) Step2 2. Don Inner Gloves (Taped to lab coat/sleeves) Step1->Step2 Step3 3. Don Tyvek Suit (Zip fully closed) Step2->Step3 Step4 4. Don Respiratory Gear (PAPR/Mask Check) Step3->Step4 Step5 5. Don Outer Gloves (Over Tyvek cuffs) Step4->Step5 Step6 6. HANDLING this compound (Inside Fume Hood/Isolator) Step5->Step6 Enter Zone

Figure 1: The unidirectional flow of the gowning process ensures that the "Hot Zone" is never breached by unprotected skin.[1]

Critical Protocol: Doffing (De-gowning)

The majority of exposures occur during the removal of contaminated PPE.[1]

  • Outer Glove Removal: While still in the "Hot Zone" or at the exit of the hood, wipe outer gloves with 70% Isopropyl Alcohol (IPA).[1] Remove outer gloves using the "beak method" (pinch and pull) to avoid snapping.[1]

  • Suit Removal: Unzip the Tyvek suit.[1] Peel it down from the shoulders, turning it inside out as you go.[1] This traps any potential drug particles inside the suit bundle.[1]

  • Respiratory Removal: Remove the respirator last to ensure you do not inhale dust disturbed during suit removal.[1]

  • Wash: Immediately wash hands and forearms with soap and cool water (warm water opens pores, potentially increasing absorption).[1]

Engineering Controls & Handling Techniques

Primary Containment:

  • Quantity > 100 mg: Must be handled in a Glove Box or Flexible Film Isolator.[1]

  • Quantity < 100 mg: Certified Chemical Fume Hood with a face velocity of 80-100 fpm. Use a safety shield or containment tray to limit the spread of spills.[1]

Weighing Technique:

  • Never weigh this compound on an open bench.[1]

  • Use an anti-static gun if the powder is static; static charge can cause "jumping" of particles, leading to invisible surface contamination.[1]

  • Wet Wiping: After weighing, wipe the balance and surrounding area with a solvent-dampened cloth (methanol or water/surfactant mix) to capture dust.[1] Do not dry dust.[1]

Disposal & Decontamination

Decontamination Solution: this compound is an organic amine.[1]

  • Surface Decon: Use a surfactant-based cleaner (e.g., 1% Alconox) followed by a water rinse, then a 70% IPA wipe.[1]

  • Verification: For high-frequency handling, surface swab testing (HPLC/UV) is recommended to verify cleaning efficacy.[1]

Waste Streams:

Waste Type Classification Disposal Method
Solid Waste Hazardous Chemical Waste Double-bagged in yellow hazardous waste bags.[1] Label as "Toxic/Reprotox."[1]
Liquid Waste Solvent/Organic Waste Collect in compatible carboys.[1] Do not pour down the drain.

| Sharps | Contaminated Sharps | Immediate disposal in rigid sharps container.[1] Do not recap needles. |

Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[1][4] Alert: Watch for delayed bronchospasm.

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use solvents (alcohol, acetone) on skin, as they enhance dermal absorption of the drug.[1]

  • Eye Contact: Flush with water for 15 minutes.[1][3][4][5]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention immediately.

References
  • European Chemicals Agency (ECHA). Timolol Maleate - Substance Information & Classification.[1] (Relevant for structural analogs/impurities).

  • Cayman Chemical. Timolol (maleate) Safety Data Sheet.[1][3] (Provides baseline tox data for the parent compound).

  • Centers for Disease Control and Prevention (CDC). The NIOSH Occupational Exposure Banding Process.[1] (Methodology for assigning OEB to impurities).

  • United States Pharmacopeia (USP). USP <800> Hazardous Drugs – Handling in Healthcare Settings.[1] (Standard for handling potent compounds).[1] [1]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.